2,2-Difluoropropane-1,3-diol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32744. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2-difluoropropane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6F2O2/c4-3(5,1-6)2-7/h6-7H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCKYDINHDOOCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195487 | |
| Record name | 1,3-Propanediol, 2,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
428-63-7 | |
| Record name | 1,3-Propanediol, 2,2-difluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000428637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 428-63-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32744 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Propanediol, 2,2-difluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20195487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Difluoropropane-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2,2-Difluoropropane-1,3-diol (CAS Number: 428-63-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Difluoropropane-1,3-diol is a fluorinated building block of significant interest in medicinal chemistry and materials science. The introduction of the gem-difluoro motif can substantially alter the physicochemical properties of molecules, often leading to enhanced metabolic stability, bioavailability, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed experimental protocol for its synthesis, and its applications as a key intermediate in the development of bioactive compounds.
Chemical and Physical Properties
This compound, also known as 2,2-difluoro-1,3-propanediol, is a diol characterized by the presence of two fluorine atoms on the central carbon of a propane chain.[1] This structural feature imparts unique properties compared to its non-fluorinated analog.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 428-63-7 | [2][3] |
| Molecular Formula | C₃H₆F₂O₂ | [2][3] |
| Molecular Weight | 112.08 g/mol | [2][4] |
| Appearance | White to yellow solid or semi-solid | [5] |
| Melting Point | 52.53 °C | [2] |
| Boiling Point | 250.9 ± 35.0 °C (Predicted) | [2] |
| Density | 1.334 g/cm³ | [1] |
| Refractive Index | 1.376 | [1] |
| InChI Key | AMCKYDINHDOOCB-UHFFFAOYSA-N | [5] |
| SMILES | C(C(CO)(F)F)O | [4] |
Synthesis of this compound
The synthesis of this compound is most commonly achieved through the reduction of diethyl 2,2-difluoromalonate.[6]
Experimental Protocol: Reduction of Diethyl 2,2-difluoromalonate
This protocol is based on a method described in patent literature.[6]
Materials:
-
Diethyl difluoropropanedioate (5.0 g, 24.7 mmol)
-
Anhydrous Tetrahydrofuran (THF) (150 mL)
-
1.0 M Lithium aluminum hydride (LiAlH₄) in THF (39.5 mL, 39.5 mmol)
-
Deionized Water
-
1M Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of diethyl difluoropropanedioate (5.0 g, 24.7 mmol) in anhydrous THF (150 mL) at 0 °C, add 1.0 M LiAlH₄ in THF solution (39.5 mL, 39.5 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the dropwise addition of water (300 mL).
-
Adjust the pH of the mixture to 3 by adding 1M HCl solution.
-
Remove the water in vacuo.
-
Extract the residue with EtOAc (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to afford the title compound.
Expected Yield: 2.5 g (89%)[6]
Applications in Drug Development
The gem-difunctionalized propanediol scaffold is a valuable building block in medicinal chemistry. The fluorine atoms can enhance metabolic stability and bioavailability, which are critical parameters in modern drug design.[1]
Role as a Bioisostere
The difluoromethylene group (CF₂) can act as a bioisostere for a carbonyl group (C=O) or a gem-dimethyl group (C(CH₃)₂). This substitution can modulate the electronic properties and conformation of a molecule, potentially leading to improved binding to biological targets.
Incorporation into Bioactive Molecules
This compound serves as a key intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1] Its two hydroxyl groups provide handles for further chemical transformations, allowing for its incorporation into a wide range of molecular scaffolds. While specific, publicly detailed examples of its direct incorporation into late-stage clinical candidates are limited, its utility is evident in the broader context of fluorinated building blocks in drug discovery. The general strategy involves converting the diol to a more reactive intermediate, such as a dimesylate or ditosylate, which can then be used in nucleophilic substitution reactions to build the target molecule.
Safety and Handling
This compound is classified as an irritant.[4]
Table 2: GHS Hazard Statements
| Hazard Code | Description | Reference(s) |
| H315 | Causes skin irritation | [4] |
| H319 | Causes serious eye irritation | [4] |
| H335 | May cause respiratory irritation | [4] |
Handling Precautions:
-
Use in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Wash hands thoroughly after handling.
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[5]
Conclusion
This compound is a versatile and valuable building block for the synthesis of novel chemical entities with potential applications in drug discovery and materials science. Its unique properties, conferred by the gem-difluoro group, make it an attractive component for modifying molecular properties to enhance performance. The straightforward synthesis of this diol further adds to its appeal for researchers and drug development professionals. Further exploration of its incorporation into diverse molecular architectures is likely to yield new and improved therapeutic agents and advanced materials.
Future Perspectives
The strategic application of fluorinated building blocks like this compound is a continuing trend in medicinal chemistry. Future research will likely focus on the development of novel synthetic methodologies for its efficient incorporation into complex molecules. Furthermore, a deeper understanding of the specific influence of the this compound moiety on the pharmacokinetic and pharmacodynamic properties of drug candidates will be crucial for its rational application in drug design. As an example, the logical progression of its use could be in the synthesis of novel nucleoside analogs, where the diol would form the core of a carbocyclic ring, a common strategy in antiviral drug development.
References
- 1. Synthesis, SAR, and Evaluation of 4-[2,4-Difluoro-5-(cyclopropylcarbamoyl)phenylamino]pyrrolo[2,1-f][1,2,4]triazine-based VEGFR-2 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. DE69825056T2 - 2-AMINOPROPAN-1,3-DIOL COMPOUNDS, THEIR MEDICAL APPLICATION AND INTERMEDIATES TO THEIR SYNTHESIS - Google Patents [patents.google.com]
- 4. This compound | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CA2027016C - Process for preparing 2,2-difluoro-1,3-benzodioxole - Google Patents [patents.google.com]
- 6. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of 2,2-Difluoropropane-1,3-diol
Introduction
This compound (CAS No: 428-63-7) is a fluorinated organic compound of significant interest in various chemical and pharmaceutical applications.[1][2] As a diol, it possesses two hydroxyl groups, which contribute to its reactivity and potential for hydrogen bonding.[3] The presence of two fluorine atoms on the central carbon atom imparts unique properties, including enhanced chemical stability, increased lipophilicity, and altered reactivity compared to its non-fluorinated counterparts.[1][3] These characteristics make it a valuable building block in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs) where fluorine substitution can improve metabolic stability and bioavailability.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols, and visual representations of key processes.
Core Physicochemical Properties
The unique molecular structure of this compound dictates its physical and chemical behavior. The geminal difluoro group and the two primary hydroxyl groups are key determinants of its properties.
Quantitative Data Summary
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₆F₂O₂ | [4][5] |
| Molecular Weight | 112.08 g/mol | [4][5] |
| CAS Number | 428-63-7 | [1][2][4] |
| Melting Point | 52.53 °C | [2][5] |
| Boiling Point | 250.9 ± 35.0 °C (Predicted) | [1][2][5] |
| Density | 1.334 ± 0.06 g/cm³ (Predicted) | [1][2] |
| pKa | 13.24 ± 0.10 (Predicted) | [2][5] |
| LogP (calculated) | -0.5 | [6] |
| Flash Point | 105.5 °C | [1] |
| Refractive Index | 1.376 | [1] |
| Vapor Pressure | 0.00334 mmHg at 25°C | [1] |
| Appearance | Colorless to off-white solid-liquid mixture | [5] |
| Solubility | Insoluble in water, miscible with ether, soluble in alcohol | [7] |
Experimental Protocols
Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.
Synthesis of this compound
A common method for the synthesis of this compound involves the reduction of diethyl 2,2-difluoromalonate.[4]
Materials:
-
Diethyl difluoropropanedioate (5.0 g, 24.7 mmol)
-
Anhydrous Tetrahydrofuran (THF) (150 mL)
-
1.0 M Lithium aluminum hydride (LiAlH₄) in THF (39.5 mL, 39.5 mmol)
-
Deionized Water
-
1M Hydrochloric acid (HCl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
A solution of diethyl difluoropropanedioate (5.0 g, 24.7 mmol) in THF (150 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.[4]
-
To this cooled solution, a 1.0 M solution of LiAlH₄ in THF (39.5 mL, 39.5 mmol) is added carefully.[4]
-
The reaction mixture is then allowed to warm to room temperature and is stirred for 16 hours.[4]
-
After the reaction is complete, water (300 mL) is added cautiously to quench the excess LiAlH₄.[4]
-
The pH of the mixture is adjusted to 3 by the addition of a 1M HCl solution.[4]
-
The aqueous layer is removed in vacuo.[4]
-
The remaining residue is extracted with ethyl acetate (3 x 300 mL).[4]
-
The organic layers are combined, dried over anhydrous Na₂SO₄, and then concentrated to yield the final product, this compound. The reported yield for this procedure is 89%.[4]
Caption: Synthesis and Purification Workflow for this compound.
Analytical Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific spectra for this compound are not detailed in the provided search results, a general protocol for the analysis of diol compounds by NMR can be applied for structural confirmation.
Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized this compound.
Materials and Equipment:
-
Synthesized this compound sample (10-20 mg)
-
Deuterated solvent (e.g., DMSO-d₆, due to the hydroxyl protons)
-
5 mm NMR tubes
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of the purified this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent in a small vial. Transfer the solution to a 5 mm NMR tube.[8]
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer.
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Expected signals would include a triplet for the -CH₂- protons and a triplet for the -OH protons, with coupling between them. The integration of these signals should be in a 2:1 ratio, respectively.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.[8]
-
Key acquisition parameters should include a sufficient spectral width (~250 ppm), a relaxation delay of 2-5 seconds, and an adequate number of scans to achieve a good signal-to-noise ratio.[8]
-
Expected signals would include one for the -CH₂- carbons and a triplet for the central -CF₂- carbon due to carbon-fluorine coupling.
-
-
Data Processing:
Caption: Structure-Property Relationships of this compound.
Applications and Relevance in Research
This compound serves primarily as a versatile intermediate in organic synthesis.[2][5] Its applications are particularly notable in:
-
Pharmaceutical Synthesis: The introduction of the difluoromethylene group is a key strategy in modern drug design to enhance metabolic stability and bioavailability.[1] This diol is a valuable precursor for creating such motifs in active pharmaceutical ingredients.[1]
-
Materials Science: The unique properties conferred by fluorine make it a candidate for the synthesis of advanced materials requiring chemical resistance and durability.[1]
-
Agrochemicals: Similar to pharmaceuticals, the inclusion of fluorine can enhance the efficacy and stability of agrochemical compounds.[1]
Safety Information
According to aggregated GHS information, this compound is classified with the following hazards:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, and lab coat), should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.
References
- 1. innospk.com [innospk.com]
- 2. chembk.com [chembk.com]
- 3. CAS 428-63-7: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. This compound CAS#: 428-63-7 [m.chemicalbook.com]
- 6. This compound | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 428-63-7 | this compound [fluoromart.com]
- 8. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2,2-Difluoropropane-1,3-diol: Structural Elucidation and Isomeric Landscape
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,2-Difluoropropane-1,3-diol is a fluorinated organic compound of significant interest in medicinal chemistry and materials science. The introduction of gem-difluoro groups can profoundly alter the physicochemical and biological properties of molecules, including metabolic stability, lipophilicity, and bioavailability. This document provides a comprehensive overview of the structural formula of this compound, explores its constitutional isomers, presents available physicochemical data in a comparative format, and details a standard experimental protocol for its synthesis.
Structural Formula of this compound
This compound, with the chemical formula C₃H₆F₂O₂, consists of a three-carbon propane backbone. The central carbon atom (C2) is bonded to two fluorine atoms, while the terminal carbon atoms (C1 and C3) are each bonded to a hydroxyl group.[1][2]
The structural arrangement of this compound is visualized in the following diagram:
Caption: Structural formula of this compound.
Physicochemical Properties
The introduction of fluorine atoms significantly influences the properties of propanediols. Below is a summary of the known physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₃H₆F₂O₂ | [1][3] |
| Molecular Weight | 112.08 g/mol | [1][3] |
| CAS Number | 428-63-7 | [1][3] |
| Melting Point | 52.53 °C | [4][5] |
| Boiling Point | 250.9 ± 35.0 °C (Predicted) | [4][6] |
| Density | 1.334 ± 0.06 g/cm³ (Predicted) | [4][6] |
| Flash Point | 105.5 °C | [6] |
| Refractive Index | 1.376 | [6] |
| Physical Form | White to yellow solid or semi-solid | [7] |
Isomers of this compound
The molecular formula C₃H₆F₂O₂ allows for several constitutional isomers, which can be categorized as positional isomers (differing in the location of the fluorine and hydroxyl groups) and functional group isomers. A selection of key isomers is presented below.
Positional Isomers of Difluoropropanediol
Positional isomers share the same carbon skeleton and functional groups but differ in the position of these groups on the chain.
| Isomer Name | Structure | Key Differences from this compound |
| 1,1-Difluoropropane-2,3-diol | F₂CH-CH(OH)-CH₂OH | Fluorine atoms on C1; hydroxyl groups on C2 and C3. |
| 1,2-Difluoropropane-1,3-diol | FCH(OH)-CFH-CH₂OH | Fluorine atoms on C1 and C2; hydroxyl groups on C1 and C3. |
| 1,3-Difluoropropane-1,2-diol | FCH(OH)-CH(OH)-CH₂F | Fluorine atoms on C1 and C3; hydroxyl groups on C1 and C2. |
| 1,3-Difluoropropan-2-ol | FCH₂-CH(OH)-CH₂F | Fluorine atoms on C1 and C3; single hydroxyl group on C2. (Note: This is an isomer of difluoropropanol, not diol) |
Functional Group Isomers
Functional group isomers have the same molecular formula but different functional groups.
| Isomer Name | Structure | Functional Groups |
| 1-Fluoro-3-hydroxy-2-methoxyethane | FCH₂-CH(OCH₃)-OH | Ether, Alcohol, Fluoroalkane |
| 2-Fluoro-2-(hydroxymethyl)oxirane | F-C(CH₂OH)CH₂-O- | Epoxide, Alcohol, Fluoroalkane |
| 3-Fluoro-1,2-dimethoxyethane | FCH₂-CH(OCH₃)-OCH₃ | Ether, Fluoroalkane |
The relationship between this compound and some of its constitutional isomers is depicted in the following diagram:
Caption: Constitutional isomers of C₃H₆F₂O₂.
Experimental Protocol: Synthesis of this compound
The synthesis of this compound can be achieved through the reduction of diethyl difluoropropanedioate.[3]
Materials and Reagents
-
Diethyl difluoropropanedioate
-
Lithium aluminium hydride (LiAlH₄) (1.0 M solution in THF)
-
Tetrahydrofuran (THF)
-
Water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄)
Procedure
-
A solution of diethyl difluoropropanedioate (5.0 g, 24.7 mmol) in THF (150 mL) is cooled to 0 °C in an ice bath.
-
A 1.0 M solution of LiAlH₄ in THF (39.5 mL, 39.5 mmol) is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.
-
After the reaction is complete, water (300 mL) is carefully added to quench the excess LiAlH₄.
-
The pH of the mixture is adjusted to 3 by the addition of 1M HCl solution.
-
The aqueous layer is removed in vacuo.
-
The residue is extracted with ethyl acetate (3 x 300 mL).
-
The combined organic layers are dried over sodium sulfate (Na₂SO₄) and concentrated to yield this compound.
The workflow for this synthesis is outlined below:
Caption: Synthesis workflow for this compound.
Conclusion
This compound is a valuable building block in synthetic chemistry. Understanding its structure, properties, and the landscape of its isomers is crucial for its effective application in the development of novel pharmaceuticals and materials. The provided synthesis protocol offers a reliable method for its preparation in a laboratory setting. Further research into the properties and applications of its various isomers may unveil new opportunities in chemical and biological sciences.
References
- 1. creative-chemistry.org.uk [creative-chemistry.org.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. At least 33 constitutional structural isomers of molecular formula C3H6O2 are theoretically possible structural formula skeletal formula of carboxylic acids esters enols alicyclic and heterocyclic isomers uses properties applications Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 4. isomers of molecular formula C3H6O constitutional structural formula of isomers stereoisomers functional group isomerism skeletal formula of isomers of C3H6O uses properties applications enols aldehydes ketones docbrown's chemistry [docbrown.info]
- 5. 2 constitutional isomers of molecular formula C3H6 mass 42, two functional group structural isomers carbon chain isomers structural formula skeletal formula of propene cyclopropane uses properties applications Doc Brown's advanced level chemistry revision notes for AQA Edexcel OCR Salters IB US honors courses [docbrown.info]
- 6. youtube.com [youtube.com]
- 7. quora.com [quora.com]
Synthesis of 2,2-Difluoropropane-1,3-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoropropane-1,3-diol is a valuable fluorinated building block in organic synthesis, particularly for the introduction of the difluoromethylene group into bioactive molecules. The presence of the gem-difluoro motif can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides an in-depth overview of a primary synthetic route to this compound, including a detailed experimental protocol, quantitative data summary, and a visual representation of the synthesis pathway. This document is intended to serve as a practical resource for researchers and professionals in the fields of medicinal chemistry, drug development, and materials science.
Core Synthesis Route: Reduction of Diethyl 2,2-Difluoromalonate
The most commonly cited and direct method for the preparation of this compound is the reduction of the corresponding diester, diethyl 2,2-difluoromalonate. This transformation is typically achieved using a powerful reducing agent, such as lithium aluminum hydride (LiAlH₄), in an ethereal solvent like tetrahydrofuran (THF).
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of this compound via the reduction of diethyl 2,2-difluoromalonate.
| Parameter | Value | Reference |
| Starting Material | Diethyl 2,2-difluoromalonate | [1] |
| Reducing Agent | Lithium aluminum hydride (LiAlH₄) | [1] |
| Solvent | Tetrahydrofuran (THF) | [1] |
| Reaction Temperature | 0 °C to room temperature | [1] |
| Reaction Time | 16 hours | [1] |
| Yield | 89% | [1] |
Experimental Protocol
This section provides a detailed methodology for the synthesis of this compound based on the reduction of diethyl 2,2-difluoromalonate.
Materials:
-
Diethyl 2,2-difluoromalonate (5.0 g, 24.7 mmol)
-
Lithium aluminum hydride (LiAlH₄) 1.0 M solution in THF (39.5 mL, 39.5 mmol)
-
Tetrahydrofuran (THF), anhydrous (150 mL)
-
1 M Hydrochloric acid (HCl) solution
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of diethyl 2,2-difluoromalonate (5.0 g, 24.7 mmol) in anhydrous THF (150 mL) in a round-bottom flask, cooled to 0 °C in an ice bath, is added a 1.0 M solution of LiAlH₄ in THF (39.5 mL, 39.5 mmol) dropwise.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.
-
The reaction is carefully quenched by the slow addition of water (300 mL).
-
The pH of the mixture is adjusted to 3 by the addition of a 1 M HCl solution.
-
The aqueous layer is removed in vacuo.
-
The residue is extracted with ethyl acetate (3 x 300 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate (Na₂SO₄) and filtered.
-
The solvent is removed by rotary evaporation to afford the title compound, this compound (2.5 g, 89% yield).[1]
Synthesis Pathway Diagram
The following diagram illustrates the chemical transformation from diethyl 2,2-difluoromalonate to this compound.
Caption: Synthesis of this compound.
This technical guide outlines a reliable and high-yielding synthesis of this compound from commercially available starting materials. The provided experimental protocol and associated data offer a solid foundation for researchers to produce this key fluorinated intermediate for applications in drug discovery, agrochemicals, and materials science. The straightforward nature of the reduction makes this route amenable to scale-up for the production of larger quantities of the target diol.
References
Technical Guide to the Safety of 2,2-Difluoropropane-1,3-diol
Abstract
2,2-Difluoropropane-1,3-diol (CAS No. 428-63-7) is a fluorinated organic compound utilized as a chemical intermediate and building block in various sectors, including pharmaceuticals and material science.[1] Its unique properties, imparted by the presence of fluorine atoms, necessitate a thorough understanding of its safety profile for proper handling, storage, and use in research and development. This document provides a comprehensive technical overview of the safety data for this compound, consolidating available information on its physical and chemical properties, toxicological hazards, and requisite safety protocols. It is intended to serve as a critical resource for professionals working with this compound, ensuring safe laboratory practices and informed risk assessment.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented below. These characteristics are essential for understanding its behavior under various laboratory conditions, including its stability, volatility, and physical state.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₆F₂O₂ | [2] |
| Molecular Weight | 112.08 g/mol | [2][3] |
| CAS Number | 428-63-7 | [2] |
| Appearance | Colorless to off-white solid, semi-solid, or liquid | [3][4] |
| Melting Point | 52.53 °C | [4] |
| Boiling Point | 250.9 °C at 760 mmHg | [2][4] |
| Density | 1.334 g/cm³ | [2][4] |
| Flash Point | 105.5 °C | [2] |
| Vapor Pressure | 0.00334 mmHg at 25°C | [2] |
| Refractive Index | 1.376 | [2] |
| pKa | 13.24 (Predicted) | [4] |
| Storage Temperature | 2-8°C, Refrigerator | [3][4][5] |
Hazard Identification and Classification
This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to irritation of the skin, eyes, and respiratory system.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed |
Data sourced from PubChem and various supplier safety data sheets.[3][5]
GHS Pictogram:
-
GHS07 (Exclamation Mark): Indicates that the substance may cause irritation, skin sensitization, or is harmful.[3]
Experimental Protocols for Hazard Determination
While specific toxicological studies for this compound are not publicly detailed, the GHS classifications are derived from standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The likely methodologies are described below.
Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)
This test is designed to determine the potential of a substance to cause irreversible (corrosion) or reversible (irritation) inflammatory changes to the skin.
-
Test System: Typically, the study is conducted using healthy young adult albino rabbits.
-
Procedure: A small amount (0.5 g or 0.5 mL) of the test substance is applied to a patch of shaved skin on one animal. The patch is covered with a gauze dressing for a specified exposure period, usually 4 hours.
-
Observation: After the exposure period, the patch is removed, and the skin is evaluated for signs of erythema (redness) and edema (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).
-
Classification: The severity and reversibility of the skin reactions are scored according to a standardized scale. The classification "H315: Causes skin irritation" indicates that the substance produced reversible inflammatory effects meeting the criteria for Category 2.
Acute Eye Irritation/Corrosion (OECD Test Guideline 405)
This protocol assesses the potential for a substance to produce irritation or damage to the eye.
-
Test System: The study uses healthy young adult albino rabbits.
-
Procedure: A small, measured amount (0.1 mL or equivalent weight) of the test substance is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.
-
Observation: The eyes are examined for effects on the cornea (opacity), iris, and conjunctiva (redness, swelling, discharge) at 1, 24, 48, and 72 hours after application.[4]
-
Classification: The scores for corneal, iridial, and conjunctival effects are recorded and evaluated. The classification "H319: Causes serious eye irritation" suggests that the substance caused significant, but reversible, eye damage within 21 days of observation, meeting the criteria for Category 2A.[4]
Acute Inhalation Toxicity (OECD Test Guideline 403)
This test evaluates the potential for a substance to cause adverse effects when inhaled. The classification "H335: May cause respiratory irritation" is a specific endpoint within this broader category.
-
Test System: The study is typically performed on rats.
-
Procedure: Animals are exposed to the test substance, usually as a dust, vapor, or aerosol, in an inhalation chamber for a defined period (e.g., 4 hours).
-
Observation: Clinical signs of respiratory tract irritation (e.g., labored breathing, nasal discharge) are observed during and after exposure. The animal's overall health is monitored for up to 14 days.
-
Classification: The presence of significant, reversible clinical signs of respiratory irritation leads to the classification as a Category 3 respiratory irritant.
Safety Workflows and Logical Diagrams
The following diagrams, generated using the DOT language, illustrate critical safety workflows for handling this compound.
First-Aid Response Protocol
This workflow outlines the immediate steps to be taken in the event of an exposure incident.
Safe Handling and Storage Workflow
This diagram details the engineering controls, personal protective equipment (PPE), and storage conditions required for safe management of the compound.
Accidental Spill Response
This logical diagram provides a step-by-step guide for managing an accidental release of this compound.
Handling and Storage Recommendations
Protective Measures
-
Engineering Controls: Handle the material exclusively in a well-ventilated area, such as a chemical fume hood, to prevent concentration in the air and avoid inhalation.[6]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]
-
Skin Protection: Use chemically resistant gloves and wear a lab coat or other protective clothing to prevent skin contact.[6]
-
Respiratory Protection: If ventilation is inadequate or dust/fumes are generated, use a suitable respirator.[6]
-
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling.[6] Do not eat, drink, or smoke in areas where the chemical is used. Launder contaminated clothing before reuse.[6]
Conditions for Safe Storage
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area, protected from environmental extremes.[6] Recommended storage temperature is between 2-8°C.[3][4]
-
Store away from incompatible materials and foodstuff containers.[6]
-
Protect containers from physical damage and check regularly for leaks.[6]
Conclusion
This compound presents moderate health hazards, primarily as an irritant to the skin, eyes, and respiratory system. A comprehensive understanding of these risks, coupled with strict adherence to the handling, storage, and emergency procedures outlined in this guide, is paramount for ensuring the safety of all personnel. Researchers and drug development professionals must integrate these safety protocols into their laboratory workflows to mitigate exposure risks and manage this chemical compound responsibly.
References
- 1. hhpprtv.ornl.gov [hhpprtv.ornl.gov]
- 2. oecd.org [oecd.org]
- 3. This compound | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. daikinchemicals.com [daikinchemicals.com]
- 5. oecd.org [oecd.org]
- 6. Provisional Peer-Reviewed Toxicity Values for Difluoropropane, 2,2- | Risk Assessment Portal | US EPA [assessments.epa.gov]
An In-depth Technical Guide on the Solubility of 2,2-Difluoropropane-1,3-diol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: 2,2-Difluoropropane-1,3-diol is a fluorinated organic compound with growing importance as a building block in the synthesis of pharmaceuticals and advanced materials.[1][2] Its unique properties, imparted by the gem-difluoro group, make it a valuable synthon for introducing fluorine into target molecules, which can enhance metabolic stability and bioavailability.[1] A critical aspect for its application in synthesis and formulation is its solubility in various organic solvents. This technical guide provides a summary of the known physical and chemical properties of this compound and outlines a general experimental protocol for determining its solubility. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this guide focuses on providing a framework for researchers to generate this crucial information in their own laboratories.
Introduction to this compound
This compound, with the CAS number 428-63-7, is a diol containing two hydroxyl groups and two fluorine atoms attached to the central carbon of a propane backbone.[2] This structure contributes to its unique chemical and physical properties, including its potential for hydrogen bonding and its enhanced chemical stability.[2] It is primarily used as an intermediate in chemical synthesis.[3]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in different solvent systems.
| Property | Value | Reference |
| Molecular Formula | C₃H₆F₂O₂ | [3] |
| Molecular Weight | 112.08 g/mol | [4] |
| Appearance | White to yellow solid or semi-solid or lump or liquid | |
| Melting Point | 52.53 °C | [3] |
| Boiling Point | 250.9 ± 35.0 °C (Predicted) | [3] |
| Density | 1.334 ± 0.06 g/cm³ | [3] |
| Flash Point | 105.5 °C | [1] |
| Vapor Pressure | 0.00334 mmHg at 25°C | [1] |
| Refractive Index | 1.376 | [1] |
Solubility Profile: Qualitative Observations
Experimental Protocol for Solubility Determination
To address the lack of quantitative data, a standardized experimental protocol for determining the solubility of this compound is proposed. The isothermal shake-flask method is a reliable and commonly used technique for this purpose.
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.
Materials:
-
This compound (purity ≥ 98%)
-
Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, tetrahydrofuran, acetonitrile, toluene) of analytical grade
-
Vials with screw caps
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or RI) or Gas Chromatography (GC) system.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Solvent: Add a known volume of the selected organic solvent to several vials.
-
Addition of Solute: Add an excess amount of this compound to each vial to ensure that a saturated solution is formed. The presence of undissolved solid should be visible.
-
Equilibration: Tightly cap the vials and place them in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C). Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with constant agitation to ensure saturation is reached.
-
Sample Withdrawal and Filtration: After equilibration, stop the agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant using a pre-warmed or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask.
-
Sample Preparation for Analysis: Dilute the filtered aliquot with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.
-
Calculation of Solubility: Calculate the solubility of this compound in the solvent using the following formula:
Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of flask) / (Initial volume of aliquot × 10)
Data Presentation: The determined solubility values should be tabulated for easy comparison across different solvents and temperatures.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the proposed experimental workflow for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
Conclusion
While quantitative data on the solubility of this compound in organic solvents is currently scarce in the public domain, its importance in synthetic chemistry necessitates a clear understanding of this property. The provided physicochemical data offers a foundation for solvent selection, and the detailed experimental protocol empowers researchers to generate the specific solubility data required for their applications. This guide serves as a valuable resource for scientists and professionals in drug development and materials science, enabling more efficient process development and formulation design.
References
- 1. innospk.com [innospk.com]
- 2. CAS 428-63-7: this compound | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 428-63-7 [m.chemicalbook.com]
- 4. This compound | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. US12077530B2 - Chemical compounds - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Spectroscopic Profile of 2,2-Difluoropropane-1,3-diol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic properties of 2,2-Difluoropropane-1,3-diol (CAS No. 428-63-7), a valuable fluorinated building block in pharmaceutical and materials science. Due to the limited availability of public experimental spectra, this guide combines a detailed, documented synthesis protocol with predicted and representative spectroscopic data to serve as a reference for researchers.
Data Presentation
The following tables summarize the predicted and expected spectroscopic data for this compound. These values are based on established principles of NMR, IR, and MS spectroscopy and analysis of structurally similar compounds.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| ¹H NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) | Assignment |
| Proton | 3.8 - 4.0 | Triplet | ~12 Hz | -CH₂- |
| 3.0 - 4.0 (broad) | Singlet | - | -OH |
| ¹³C NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) | Assignment |
| Carbon | 115 - 125 | Triplet | ~240-250 Hz | >CF₂ |
| 60 - 70 | Triplet | ~25-30 Hz | -CH₂- |
| ¹⁹F NMR | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) | Assignment |
| Fluorine | -110 to -120 | Singlet | - | >CF₂ |
Table 2: Infrared (IR) Spectroscopy Data
| Frequency (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3600-3200 | Strong, Broad | O-H Stretch | Alcohol (-OH) |
| 2960-2850 | Medium | C-H Stretch | Alkane (-CH₂) |
| 1470-1430 | Medium | C-H Bend | Alkane (-CH₂) |
| 1200-1000 | Strong | C-F Stretch | Fluoroalkane (>CF₂) |
| 1050-1000 | Strong | C-O Stretch | Primary Alcohol (-CH₂OH) |
Table 3: Mass Spectrometry (MS) Data
| m/z | Relative Intensity (%) | Proposed Fragment | Identity |
| 112 | Low | [C₃H₆F₂O₂]⁺ | Molecular Ion (M⁺) |
| 93 | Moderate | [M - F]⁺ | Loss of Fluorine |
| 81 | Moderate | [M - CH₂OH]⁺ | Loss of Hydroxymethyl group |
| 63 | High | [C₂H₄FO]⁺ | |
| 51 | Moderate | [CHF₂]⁺ |
Experimental Protocols
The following protocols provide established methodologies for the synthesis and spectroscopic analysis of diols and fluoro-organic compounds.
Synthesis of this compound[1]
This protocol is adapted from the procedure described in patent WO2011/71716.
Materials:
-
Diethyl 2,2-difluoromalonate
-
Lithium aluminum hydride (LiAlH₄) solution (1.0 M in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Water, deionized
Procedure:
-
A solution of diethyl 2,2-difluoromalonate (5.0 g, 24.7 mmol) in anhydrous THF (150 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.
-
To the cooled solution, a 1.0 M solution of LiAlH₄ in THF (39.5 mL, 39.5 mmol) is added dropwise, maintaining the temperature at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 16 hours.
-
The reaction is carefully quenched by the slow addition of water (300 mL).
-
The pH of the mixture is adjusted to 3 by the addition of a 1 M HCl solution.
-
The aqueous layer is concentrated under reduced pressure.
-
The residue is extracted with ethyl acetate (3 x 300 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). ¹H, ¹³C, and ¹⁹F NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard acquisition parameters are used. The chemical shifts are referenced to the residual solvent peak.
-
¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum. Chemical shifts are referenced to the solvent peak.
-
¹⁹F NMR: Spectra are acquired with proton decoupling. Chemical shifts are referenced to an external standard such as CFCl₃ (0 ppm).
Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer. A small amount of the neat sample is placed on the ATR (Attenuated Total Reflectance) crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr).
Mass Spectrometry (MS): Mass spectral data is acquired using a mass spectrometer with an appropriate ionization technique. For a volatile compound like this compound, Electron Ionization (EI) is a common method. The sample is introduced into the ion source, typically via a gas chromatograph (GC-MS) for separation and purification. The resulting fragmentation pattern is analyzed to determine the molecular weight and structural features of the compound.
Mandatory Visualization
The following diagrams illustrate key conceptual workflows and relationships in the spectroscopic analysis of this compound.
Commercial Availability and Technical Profile of 2,2-Difluoropropane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2,2-Difluoropropane-1,3-diol (CAS No. 428-63-7), a fluorinated building block with significant potential in pharmaceutical and materials science research. The document outlines its commercial availability, key chemical and physical properties, a detailed synthesis protocol, and its applications in drug development.
Commercial Suppliers
This compound is readily available from a variety of commercial chemical suppliers. The following table summarizes a selection of these suppliers. For procurement, it is recommended to visit the suppliers' websites for the most current information on availability, pricing, and purity.
| Supplier Name | Website/Contact Information | Notes |
| Sigma-Aldrich (Merck) | --INVALID-LINK-- | Offers various purities and quantities.[1][2] |
| ChemicalBook | --INVALID-LINK-- | Lists multiple suppliers and contact details.[3] |
| Manchester Organics | --INVALID-LINK-- | Indicates stock availability.[4] |
| Anichem | --INVALID-LINK-- | Lists the compound under product code GS2401.[5] |
| CymitQuimica | --INVALID-LINK-- | Provides product details and synonyms.[6] |
| Ambeed, Inc. | Distributed via Sigma-Aldrich | A supplier of this chemical.[1] |
| Synthonix Corporation | Distributed via Sigma-Aldrich | A supplier of this chemical.[2] |
| Changzhou Idea-Works Medical Technology Co., Ltd. | --INVALID-LINK-- | Contact information provided by ChemicalBook.[3] |
| SHANG FLUORO | --INVALID-LINK-- | Contact information provided by ChemicalBook.[3] |
| Aikon International Limited | --INVALID-LINK-- | Contact information provided by ChemicalBook.[3] |
| BTC Pharmaceutical CO. Ltd. | --INVALID-LINK-- | Contact information provided by ChemicalBook.[3] |
| Shanghai Diluo Technology Co., LTD | --INVALID-LINK-- | Contact information provided by ChemicalBook.[3] |
| Shanghai Macklin Biochemical Co., Ltd. | Listed on ChemBK | A supplier of this chemical.[7] |
| Shanghai Amole Biotechnology Co., Ltd. | Listed on ChemBK | A supplier of this chemical.[7] |
Physicochemical Properties
The following table summarizes the key physical and chemical properties of this compound. These properties are crucial for its application in chemical synthesis and formulation.
| Property | Value | Source(s) |
| CAS Number | 428-63-7 | [1][2][3][4][5][6][7][8][9][10][11] |
| Molecular Formula | C₃H₆F₂O₂ | [6][8][11] |
| Molecular Weight | 112.08 g/mol | [1][8][11] |
| IUPAC Name | This compound | [11] |
| Synonyms | 2,2-difluoro-1,3-propanediol | [1][6] |
| Physical Form | White to yellow solid, semi-solid, lump, or liquid | [1][2] |
| Melting Point | 52.53 °C (Predicted) | [7] |
| Boiling Point | 250.9 ± 35.0 °C at 760 mmHg (Predicted) | [7][10] |
| Density | 1.334 ± 0.06 g/cm³ (Predicted) | [7][10] |
| Purity | 95% - 98% | [1][2] |
| Storage Temperature | 2-8°C, Refrigerator, Sealed in dry | [1][2] |
Synthesis Protocol
A common laboratory-scale synthesis of this compound involves the reduction of diethyl 2,2-difluoromalonate.[8] The following is a detailed experimental protocol adapted from available literature.
Reaction Scheme:
Caption: Synthesis workflow for this compound.
Applications in Drug Development and Organic Synthesis
This compound serves as a valuable intermediate in organic synthesis, particularly in the pharmaceutical industry. [3][7][10]The introduction of a difluoromethylene group can significantly modulate the physicochemical and pharmacological properties of a molecule.
-
Metabolic Stability: The fluorine atoms can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate. [10]* Lipophilicity and Bioavailability: Fluorine substitution can alter the lipophilicity of a molecule, which can in turn influence its absorption, distribution, metabolism, and excretion (ADME) profile, potentially improving bioavailability. [6][10]* Conformational Control: The gem-difluoro group can impose conformational constraints on a molecule, which can lead to enhanced binding affinity and selectivity for its biological target.
-
Building Block: It is used in the stereoselective synthesis of both symmetrical and unsymmetrical anti-2,2-difluoropropane-1,3-diols. [9] The use of fluorinated building blocks like this compound is a key strategy in modern medicinal chemistry for the design of novel therapeutics with improved efficacy and safety profiles.
Logical Relationship in Drug Design
The following diagram illustrates the logical relationship of how this compound is utilized as a building block in drug design to enhance molecular properties.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. This compound | 428-63-7 [sigmaaldrich.com]
- 3. This compound CAS#: 428-63-7 [m.chemicalbook.com]
- 4. manchesterorganics.com [manchesterorganics.com]
- 5. This compound - Anichem [anichemllc.com]
- 6. CAS 428-63-7: this compound | CymitQuimica [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. 428-63-7 | this compound [fluoromart.com]
- 10. innospk.com [innospk.com]
- 11. This compound | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Pivotal Role of 2,2-Difluoropropane-1,3-diol as a Fluorinated Building Block: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties conferred by fluorine, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, make fluorinated building blocks highly sought after. Among these, 2,2-Difluoropropane-1,3-diol has emerged as a versatile and valuable synthon. Its gem-difluoro motif, coupled with the reactivity of its two primary hydroxyl groups, provides a gateway to a diverse array of complex fluorinated molecules, from bioactive compounds to high-performance polymers. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of this compound, offering a comprehensive resource for researchers in the field.
Physicochemical Properties
This compound is a white to yellow solid or semi-solid at room temperature.[1] The presence of two fluorine atoms significantly influences its physical and chemical characteristics compared to its non-fluorinated analog, 1,3-propanediol.
| Property | Value | Reference |
| Molecular Formula | C₃H₆F₂O₂ | [2][3] |
| Molecular Weight | 112.08 g/mol | [2][3] |
| CAS Number | 428-63-7 | [2][3] |
| Melting Point | 52.53 °C | [3] |
| Boiling Point | 250.9 ± 35.0 °C (Predicted) | [3] |
| Density | 1.334 ± 0.06 g/cm³ (Predicted) | [4] |
| Storage Temperature | 2-8 °C, sealed in dry conditions | [1] |
Synthesis of this compound
The most commonly cited and well-documented method for the synthesis of this compound is the reduction of a difluorinated malonic ester derivative.
Experimental Protocol: Reduction of Diethyl 2,2-Difluoromalonate
This procedure details the synthesis of this compound via the reduction of diethyl 2,2-difluoromalonate using lithium aluminum hydride (LiAlH₄).[5]
Materials:
-
Diethyl difluoropropanedioate (diethyl 2,2-difluoromalonate)
-
Lithium aluminum hydride (LiAlH₄) 1.0 M solution in Tetrahydrofuran (THF)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Water, deionized
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
A solution of diethyl difluoropropanedioate (5.0 g, 24.7 mmol) in anhydrous THF (150 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.[5]
-
To this cooled solution, a 1.0 M solution of LiAlH₄ in THF (39.5 mL, 39.5 mmol) is added carefully.[5]
-
The reaction mixture is then allowed to warm to room temperature and is stirred for 16 hours.[5]
-
After 16 hours, the reaction is quenched by the careful addition of water (300 mL).[5]
-
The pH of the mixture is adjusted to 3 by the addition of a 1 M HCl solution.[5]
-
The aqueous layer is removed in vacuo.[5]
-
The remaining residue is extracted with ethyl acetate (3 x 300 mL).[5]
-
The organic layers are combined, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the title compound.[5]
Yield: 2.5 g (89%)[5]
Applications as a Fluorinated Building Block
The bifunctional nature of this compound, combined with the presence of the gem-difluoro group, makes it a valuable building block for introducing the -CF₂-CH₂OH moiety or for constructing more complex fluorinated scaffolds. Its applications span medicinal chemistry and materials science.
In Medicinal Chemistry
The introduction of a difluoromethylene group can significantly impact the biological properties of a molecule by altering its conformation, pKa, and metabolic stability. This compound serves as a precursor to various key structural motifs in drug discovery.
1. Synthesis of Fluorinated Heterocycles:
The diol functionality allows for the straightforward synthesis of six-membered heterocyclic systems, such as 2,2-difluoro-1,3-dioxanes, through condensation with aldehydes or ketones. These fluorinated dioxanes can serve as constrained isosteres of other functional groups in bioactive molecules.
2. Precursor to Fluorinated Phosphonates:
Fluorinated phosphonates are important as phosphate mimics in the design of enzyme inhibitors. This compound can be a starting material for the synthesis of these compounds, which are often developed as prodrugs to improve cell permeability. The diol can be monotosylated and then further functionalized to introduce the phosphonate group.
3. Role in Antiviral Drug Discovery:
While direct incorporation into approved antiviral drugs is not widely documented, the synthesis of fluorinated nucleoside and nucleotide analogs is a key strategy in antiviral research. The structural motif provided by this compound is relevant to the design of novel antiviral agents, particularly as mimics of the ribose or deoxyribose sugar in nucleosides. For instance, fluorinated nucleoside phosphonates have been synthesized and evaluated for their antiviral activities.[6][7]
In Materials Science
The presence of fluorine in polymers can enhance their thermal stability, chemical resistance, and hydrophobicity, and can lower their dielectric constant. This compound is a useful monomer for the synthesis of fluorinated polyesters and polyurethanes.
1. Synthesis of Fluorinated Polyesters:
This compound can be used as the diol monomer in polycondensation reactions with various diacids or their derivatives to produce fluorinated polyesters. These materials are of interest for applications requiring high thermal stability and low surface energy.
2. Synthesis of Fluorinated Polyurethanes:
In the synthesis of polyurethanes, this compound can act as a chain extender. The incorporation of this fluorinated diol into the polyurethane backbone can significantly modify the properties of the resulting polymer, such as increasing its hydrophobicity and thermal stability.[8][9]
References
- 1. This compound | 428-63-7 [sigmaaldrich.com]
- 2. This compound | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 428-63-7 [m.chemicalbook.com]
- 4. 2,2-Difluoropropane-1,3-diamine | C3H8F2N2 | CID 19902652 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. Synthesis of phosphonate derivatives of 2′-deoxy-2′-fluorotetradialdose d-nucleosides and tetradialdose d-nucleosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of phosphonate derivatives of 2'-deoxy-2'-fluorotetradialdose d-nucleosides and tetradialdose d-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane [mdpi.com]
Navigating the Uncharted Territory of 2,2-Difluoropropane-1,3-diol's Thermal Properties
An In-Depth Review for Researchers, Scientists, and Drug Development Professionals
The landscape of pharmaceutical development and chemical synthesis is one of constant exploration, where a deep understanding of the physical and chemical properties of every molecule is paramount. For researchers and professionals working with 2,2-Difluoropropane-1,3-diol, a fluorinated building block of increasing interest, a critical aspect of its characterization is its thermal stability and degradation profile. However, a comprehensive review of publicly available scientific literature reveals a significant gap in this knowledge. At present, there are no dedicated, in-depth studies detailing the specific thermal decomposition pathways, quantitative stability data, or established experimental protocols for the thermal analysis of this compound.
This guide, therefore, serves a dual purpose: to summarize the currently available, albeit limited, information and to outline the necessary experimental avenues that must be explored to build a robust understanding of this compound's thermal behavior.
Current State of Knowledge: A Landscape of Inferences
Searches of scholarly articles, patent databases, and technical reports indicate that this compound is primarily documented as a reactant or intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients.[1][2] While these synthetic procedures often involve heating, they do not focus on the intrinsic thermal stability of the diol itself.
Safety Data Sheets (SDS) for this compound provide general warnings that irritating and highly toxic gases may be generated by thermal decomposition or combustion, a standard cautionary statement for many organic compounds.[3] However, these documents do not specify the nature of these decomposition products or the temperatures at which they form. One technical report from NASA mentions an attempted synthesis using this compound that resulted in an unpurified orange oil, suggesting that degradation or side reactions can occur under certain chemical conditions (in this case, with sulfuric acid), though this is not a direct study of thermal degradation.[4]
The Path Forward: Essential Experimental Protocols for Characterization
To address the current knowledge gap, a systematic investigation into the thermal properties of this compound is required. The following experimental protocols are fundamental to establishing a comprehensive thermal stability profile.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
Calibrate the thermogravimetric analyzer according to the manufacturer's specifications.
-
Place a precisely weighed sample (typically 5-10 mg) of this compound into an inert sample pan (e.g., alumina or platinum).
-
Place the sample pan into the TGA furnace.
-
Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min).
-
Maintain a constant flow of an inert gas (e.g., nitrogen or argon) over the sample to prevent oxidative degradation.
-
Record the sample mass as a function of temperature.
-
The onset of decomposition is typically determined from the temperature at which a significant mass loss is first observed.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to measure the enthalpy changes associated with these processes.
Methodology:
-
Calibrate the DSC instrument using standard reference materials (e.g., indium).
-
Accurately weigh a small sample (typically 2-5 mg) of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., from room temperature to 400 °C).
-
Maintain a continuous purge of inert gas (e.g., nitrogen).
-
Record the differential heat flow between the sample and the reference as a function of temperature. Endothermic and exothermic events will appear as peaks or shifts in the baseline.
Evolved Gas Analysis (EGA) by TGA-MS or TGA-FTIR
Objective: To identify the chemical nature of the gases evolved during the thermal decomposition of the compound.
Methodology:
-
Couple the outlet of a TGA instrument to the inlet of a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer via a heated transfer line.
-
Perform a TGA experiment as described above.
-
As the sample decomposes and releases volatile products, these are swept into the MS or FTIR for real-time analysis.
-
The mass spectra or infrared spectra of the evolved gases are recorded continuously as a function of temperature, allowing for the identification of the degradation products.
Visualizing the Path to Understanding
While a definitive degradation pathway for this compound cannot yet be drawn, the logical workflow for its determination can be visualized. The following diagram illustrates the necessary experimental sequence to fully characterize its thermal stability and degradation.
References
Methodological & Application
Application Notes and Protocols for the Use of 2,2-Difluoropropane-1,3-diol in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Difluoropropane-1,3-diol is a fluorinated monomer that holds significant promise for the synthesis of advanced polymers with unique properties. The incorporation of fluorine atoms into the polymer backbone can impart desirable characteristics such as enhanced thermal and chemical resistance, lower surface energy, and modified optical properties.[1] These attributes make polymers derived from this compound attractive for a range of high-performance applications, including specialty coatings, advanced composites, and biomedical materials. This document provides an overview of the application of this compound in the synthesis of polyesters and polyurethanes, along with detailed experimental protocols.
Properties of this compound
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 428-63-7 | [2][3] |
| Molecular Formula | C3H6F2O2 | [2][3] |
| Molecular Weight | 112.08 g/mol | [2] |
| Appearance | White to yellow solid or semi-solid | |
| Melting Point | 52.53 °C | |
| Boiling Point | 250.9 ± 35.0 °C (Predicted) | |
| Density | 1.334 ± 0.06 g/cm³ (Predicted) | |
| Purity | ≥98% |
Applications in Polymer Synthesis
This compound can be utilized as a diol monomer in polycondensation and polyaddition reactions to produce a variety of polymers, most notably polyesters and polyurethanes. The presence of the difluoro group on the central carbon atom of the propanediol unit is expected to influence the resulting polymer's properties significantly.
Polyesters
Fluorinated polyesters can be synthesized via the polycondensation of this compound with various dicarboxylic acids or their derivatives (e.g., diacid chlorides or esters). The general reaction scheme is depicted below. The choice of the dicarboxylic acid comonomer will further tailor the final properties of the polyester.
Hypothetical Data on Polyesters Derived from this compound
The following table presents hypothetical data for polyesters synthesized from this compound and different dicarboxylic acids. This data is illustrative and based on the expected effects of fluorination on polymer properties.
| Dicarboxylic Acid | Polymer Name | Hypothetical Glass Transition Temperature (Tg) | Hypothetical Decomposition Temperature (Td) | Expected Properties |
| Adipic Acid | Poly(2,2-difluorotrimethylene adipate) | 5 - 15 °C | 350 - 370 °C | Increased thermal stability and hydrophobicity compared to non-fluorinated analog. |
| Sebacic Acid | Poly(2,2-difluorotrimethylene sebacate) | -10 - 0 °C | 360 - 380 °C | Enhanced flexibility and chemical resistance. |
| Terephthalic Acid | Poly(2,2-difluorotrimethylene terephthalate) | 80 - 90 °C | 400 - 420 °C | Higher rigidity, thermal stability, and potential for liquid crystalline behavior. |
Polyurethanes
Polyurethanes can be prepared through the polyaddition reaction of this compound with various diisocyanates. The fluorinated diol can be used as a chain extender or as part of a polyester polyol prepolymer. The resulting polyurethanes are expected to exhibit enhanced thermal and chemical stability.
Hypothetical Data on Polyurethanes Derived from this compound
The following table provides hypothetical data for polyurethanes synthesized using this compound. This data is for illustrative purposes.
| Diisocyanate | Polymer Name | Hypothetical Glass Transition Temperature (Tg) | Hypothetical Decomposition Temperature (Td) | Expected Properties |
| Methylene diphenyl diisocyanate (MDI) | MDI-based Fluorinated Polyurethane | 90 - 110 °C | 330 - 350 °C | Improved thermal stability and resistance to organic solvents. |
| Hexamethylene diisocyanate (HDI) | HDI-based Fluorinated Polyurethane | 20 - 40 °C | 320 - 340 °C | Enhanced UV stability and flexibility. |
| Isophorone diisocyanate (IPDI) | IPDI-based Fluorinated Polyurethane | 100 - 120 °C | 340 - 360 °C | High hardness and good chemical resistance. |
Experimental Protocols
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reduction of diethyl 2,2-difluoromalonate.[3]
Materials:
-
Diethyl 2,2-difluoromalonate
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Water, deionized
-
Sodium sulfate (Na2SO4), anhydrous
-
Ethyl acetate (EtOAc)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diethyl 2,2-difluoromalonate in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of LiAlH4 in THF to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Adjust the pH of the mixture to 3 by adding 1 M HCl solution.
-
Remove the THF in vacuo.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
Protocol for Polyester Synthesis: Poly(2,2-difluorotrimethylene adipate)
This protocol describes a two-step melt polycondensation method for synthesizing a polyester from this compound and adipic acid.
Materials:
-
This compound
-
Adipic acid
-
Titanium(IV) isopropoxide (catalyst)
-
Antioxidant (e.g., Irganox 1010)
Procedure:
-
Esterification:
-
Charge the reactor with this compound, adipic acid (in a slight molar excess of the diol), and the antioxidant.
-
Heat the mixture under a nitrogen atmosphere to 180-200 °C with continuous stirring.
-
Water will be produced as a byproduct and should be removed from the reactor.
-
Monitor the reaction by measuring the amount of water collected until the theoretical amount is reached (approximately 2-3 hours).
-
-
Polycondensation:
-
Add the titanium(IV) isopropoxide catalyst to the reactor.
-
Gradually increase the temperature to 220-240 °C.
-
Slowly reduce the pressure to below 1 Torr to facilitate the removal of excess diol and promote chain growth.
-
Continue the reaction under high vacuum and stirring for 3-4 hours, or until the desired melt viscosity is achieved.
-
Extrude the polymer from the reactor under nitrogen pressure and cool it in a water bath.
-
Pelletize the resulting polymer for further analysis.
-
Protocol for Polyurethane Synthesis
This protocol outlines the synthesis of a polyurethane via a two-step prepolymer method.
Materials:
-
Poly(propylene glycol) (PPG, as the macrodiol)
-
Methylene diphenyl diisocyanate (MDI)
-
This compound (as chain extender)
-
Dibutyltin dilaurate (DBTDL, catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Prepolymer Synthesis:
-
In a reaction vessel under a nitrogen atmosphere, react PPG with an excess of MDI at 80 °C for 2-3 hours with stirring to form an isocyanate-terminated prepolymer.
-
-
Chain Extension:
-
Cool the prepolymer to 60 °C.
-
Dissolve the this compound chain extender in anhydrous DMF.
-
Add the chain extender solution to the prepolymer, followed by the addition of a catalytic amount of DBTDL.
-
Continue stirring at 60-70 °C for 2-4 hours until the polymerization is complete (indicated by a significant increase in viscosity).
-
Cast the polymer solution onto a glass plate and dry in a vacuum oven to obtain a polymer film.
-
References
Application Notes and Protocols: 2,2-Difluoropropane-1,3-diol as a Monomer for Novel Polyesters in Drug Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis, characterization, and potential applications of novel polyesters derived from the fluorinated monomer 2,2-difluoropropane-1,3-diol. The incorporation of gem-difluoro groups into the polymer backbone is anticipated to impart unique properties beneficial for drug delivery systems, such as enhanced thermal stability, hydrophobicity, and biocompatibility. While specific data for polyesters based on this monomer is not yet extensively documented in public literature, this guide offers detailed protocols and theoretical considerations to enable researchers to explore this promising class of materials.
Introduction to Fluorinated Polyesters
Fluorinated polymers are a unique class of materials with a growing interest in biomedical applications. The introduction of fluorine atoms into a polymer chain can significantly alter its physicochemical properties.[1][2][3] Polyesters, known for their biodegradability and biocompatibility, are excellent candidates for modification with fluorine to enhance their performance in areas like drug delivery.[4] The strong carbon-fluorine bond can increase the metabolic stability of the polymer, while the hydrophobicity of fluorinated segments can be advantageous for encapsulating hydrophobic drugs and influencing drug release kinetics.[1][2] Furthermore, fluorinated materials often exhibit low surface energy and reduced protein adsorption, which can improve their biocompatibility and in vivo circulation time.[5][6]
This document focuses on the use of this compound as a building block for creating novel polyesters. By reacting this difluorinated diol with various dicarboxylic acids, a new library of fluorinated polyesters can be synthesized and evaluated for their potential in advanced drug delivery systems.
Synthesis of the Monomer: this compound
The monomer, this compound, can be synthesized from commercially available starting materials. The following protocol is based on established chemical literature.[7]
Monomer Properties
| Property | Value | Reference |
| CAS Number | 428-63-7 | [8][9][10] |
| Molecular Formula | C₃H₆F₂O₂ | [8][9][10] |
| Molecular Weight | 112.08 g/mol | [8][9][10] |
| Appearance | White to yellow solid or semi-solid | |
| Melting Point | 52.53 °C | [8] |
| Boiling Point | 250.9 ± 35.0 °C (Predicted) | [8] |
| Purity | Typically ≥98% |
Experimental Protocol: Synthesis of this compound
This protocol describes the reduction of diethyl 2,2-difluoromalonate to yield this compound.[7]
Materials:
-
Diethyl 2,2-difluoromalonate (1 equivalent)
-
Lithium aluminum hydride (LiAlH₄) (1.6 equivalents)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Water (deionized)
Procedure:
-
Dissolve diethyl 2,2-difluoromalonate (e.g., 5.0 g, 24.7 mmol) in anhydrous THF (150 mL) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a 1.0 M solution of LiAlH₄ in THF (e.g., 39.5 mL, 39.5 mmol) to the reaction mixture. Caution: The reaction is exothermic and generates hydrogen gas.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by slowly adding water (300 mL) at 0 °C.
-
Adjust the pH of the aqueous layer to 3 by adding 1 M HCl solution.
-
Remove the THF and water in vacuo.
-
Extract the residue with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the title compound. A typical yield is around 89%.[7]
-
The product can be further purified by recrystallization or column chromatography if necessary.
Synthesis of Polyesters from this compound
Polyesters can be synthesized via polycondensation of a diol and a dicarboxylic acid.[11][12][13] Both melt polycondensation and solution polycondensation are common methods.
General Considerations
-
Monomer Stoichiometry: An equimolar ratio of the diol and dicarboxylic acid is typically used.[14] A slight excess of the diol may be used in melt polycondensation to compensate for its potential loss at high temperatures.
-
Catalyst: Common catalysts for polyesterification include antimony(III) oxide, titanium(IV) isopropoxide, and tin(II) 2-ethylhexanoate. The choice of catalyst can influence the reaction rate and the properties of the final polymer.
-
Reaction Conditions: The reaction is typically carried out in two stages: an initial esterification at a lower temperature, followed by polycondensation at a higher temperature and under vacuum to remove the water byproduct and drive the reaction to completion.[15][16]
Experimental Protocol: Melt Polycondensation
This protocol provides a general procedure for the synthesis of a polyester from this compound and a dicarboxylic acid (e.g., adipic acid, sebacic acid, or terephthalic acid).
Materials:
-
This compound (1 equivalent)
-
Dicarboxylic acid (e.g., adipic acid, 1 equivalent)
-
Catalyst (e.g., antimony(III) oxide, 0.02-0.05 mol%)
-
Inert gas (nitrogen or argon)
Procedure:
-
Esterification:
-
Place equimolar amounts of this compound and the dicarboxylic acid, along with the catalyst, into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a condenser.
-
Heat the mixture to 160-200 °C under a slow stream of inert gas to facilitate the removal of water formed during the reaction.
-
Continue this stage for 2-4 hours, or until the evolution of water ceases.
-
-
Polycondensation:
-
Increase the temperature to 220-260 °C.
-
Gradually apply a vacuum (e.g., <1 mmHg) to the system to remove the remaining water and diol, thereby increasing the molecular weight of the polyester.
-
Continue the reaction under vacuum for several hours until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor to room temperature and collect the solid polyester.
-
Characterization of Fluorinated Polyesters
A thorough characterization of the synthesized polyesters is crucial to understand their structure-property relationships.
Structural Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR): To confirm the chemical structure of the polyester, determine the monomer incorporation, and identify the end groups.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the formation of ester linkages (typically a strong absorption band around 1735 cm⁻¹) and the absence of unreacted carboxyl and hydroxyl groups.
Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
Thermal Properties
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the polyester.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymer.
Surface Properties
-
Contact Angle Measurement: To assess the hydrophobicity of the polymer surface, which is a key parameter for biocompatibility and drug delivery applications.
Expected Properties and Data Presentation
The introduction of the gem-difluoro group is expected to influence the properties of the resulting polyesters compared to their non-fluorinated analogues (based on 1,3-propanediol).
Expected Influence of the CF₂ Group:
-
Increased Thermal Stability: The strong C-F bonds are likely to enhance the thermal stability of the polymer.[17]
-
Altered Crystallinity: The bulky CF₂ group may disrupt chain packing and reduce crystallinity, potentially leading to more amorphous materials.
-
Increased Hydrophobicity: The fluorinated segment will increase the hydrophobicity of the polymer surface.[18]
-
Modified Mechanical Properties: Changes in crystallinity and intermolecular forces will affect the mechanical properties, such as tensile strength and elongation at break.
Data Tables:
The following table provides typical properties of non-fluorinated polyesters for comparison. Researchers should aim to populate a similar table with their experimental data for the novel fluorinated polyesters.
Table 1: Typical Properties of Non-Fluorinated Polyesters (for comparison)
| Polymer | Diacid | Tg (°C) | Tm (°C) | Reference |
| Poly(trimethylene adipate) | Adipic Acid | -40 to -30 | 35-45 | [19][20] |
| Poly(trimethylene sebacate) | Sebacic Acid | -55 to -45 | 55-65 | [21][22] |
| Poly(trimethylene terephthalate) | Terephthalic Acid | 45-60 | 225-230 | [23][24][25] |
Table 2: Experimental Data for Polyesters from this compound (Template for Researchers)
| Polymer Name | Dicarboxylic Acid | Mn ( g/mol ) | PDI | Tg (°C) | Tm (°C) | Td,5% (°C) | Water Contact Angle (°) |
| Poly(2,2-difluorotrimethylene adipate) | Adipic Acid | ||||||
| Poly(2,2-difluorotrimethylene sebacate) | Sebacic Acid | ||||||
| Poly(2,2-difluorotrimethylene terephthalate) | Terephthalic Acid |
Mn: Number-average molecular weight; PDI: Polydispersity index; Tg: Glass transition temperature; Tm: Melting temperature; Td,5%: Temperature at 5% weight loss.
Application Notes for Drug Development
Polyesters based on this compound are promising candidates for various drug delivery applications due to their anticipated properties.
Nanoparticle Formulation for Drug Encapsulation
The amphiphilic nature that can be achieved by creating copolymers (e.g., by including a hydrophilic block like polyethylene glycol) or the inherent hydrophobicity of the fluorinated polyester can be exploited to form nanoparticles for encapsulating hydrophobic drugs.
Protocol for Nanoparticle Formulation by Nanoprecipitation:
-
Dissolve the fluorinated polyester (e.g., 10 mg) in a water-miscible organic solvent (e.g., 1 mL of acetone or THF).
-
If encapsulating a drug, dissolve the hydrophobic drug in this organic phase.
-
Under vigorous stirring, inject the organic solution into a larger volume of an aqueous phase (e.g., 10 mL of deionized water), optionally containing a surfactant (e.g., Pluronic F127) to stabilize the nanoparticles.
-
The nanoparticles will form spontaneously as the organic solvent diffuses into the aqueous phase.
-
Stir the suspension at room temperature for several hours to allow for the complete evaporation of the organic solvent.
-
The resulting nanoparticle suspension can be purified by centrifugation or dialysis.
References
- 1. Fluorinated Organic Polymers for Cancer Drug Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biocompatibility of fluorinated polyimide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biocompatibility of fluorinated polyimide. | Semantic Scholar [semanticscholar.org]
- 7. This compound synthesis - chemicalbook [chemicalbook.com]
- 8. This compound CAS#: 428-63-7 [m.chemicalbook.com]
- 9. This compound | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS 428-63-7: this compound | CymitQuimica [cymitquimica.com]
- 11. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s | MDPI [mdpi.com]
- 12. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. iscientific.org [iscientific.org]
- 16. US4780527A - Preparation of polyesters from terephthalic acid - Google Patents [patents.google.com]
- 17. mdpi.com [mdpi.com]
- 18. Synthesis and hydrophobic properties of F & Si containing poly(ethylene terephthalate) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. iris.uniroma1.it [iris.uniroma1.it]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Biodegradable Poly(polyol sebacate) Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Surface Properties of the Polyethylene Terephthalate (PET) Substrate Modified with the Phospholipid-Polypeptide-Antioxidant Films: Design of Functional Biocoatings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. researchgate.net [researchgate.net]
Application of 2,2-Difluoropropane-1,3-diol in Medicinal Chemistry: A Versatile Building Block for Enhanced Drug Properties
Introduction
2,2-Difluoropropane-1,3-diol is a valuable fluorinated building block in medicinal chemistry, primarily utilized as a synthetic intermediate to introduce the gem-difluoromethylene group into potential drug candidates. The incorporation of this motif is a strategic approach to enhance the metabolic stability and bioavailability of bioactive molecules. The presence of the two fluorine atoms can significantly alter the physicochemical properties of a compound, including its lipophilicity and conformational preferences, which can lead to improved pharmacokinetic and pharmacodynamic profiles. This document provides an overview of the applications of this compound, along with a detailed synthetic protocol for its preparation.
Key Advantages of Incorporating the this compound Moiety
The strategic incorporation of the 2,2-difluorinated propane backbone, derived from this compound, offers several advantages in drug design:
-
Enhanced Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage by cytochrome P450 enzymes, a common route of drug metabolism. This increased stability can lead to a longer half-life and improved in vivo efficacy.
-
Modulation of Physicochemical Properties: The gem-difluoro group can influence the acidity or basicity of nearby functional groups and alter the overall lipophilicity (LogP) of a molecule. These modifications can improve a drug's solubility, permeability across biological membranes, and ultimately its oral bioavailability.
-
Conformational Control: The steric and electronic effects of the difluoromethylene group can restrict the conformational flexibility of a molecule. This can lock the molecule into a bioactive conformation, leading to higher binding affinity for its target.
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the reduction of a corresponding difluorinated malonic acid ester.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis of this compound from diethyl 2,2-difluoromalonate.
Materials:
-
Diethyl 2,2-difluoromalonate
-
Lithium aluminum hydride (LiAlH₄)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Ethyl acetate (EtOAc)
-
Water (deionized)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve diethyl 2,2-difluoromalonate in anhydrous THF.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of lithium aluminum hydride in THF to the cooled solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the slow addition of water, followed by the addition of 1 M HCl solution to adjust the pH to approximately 3.
-
Remove the THF in vacuo using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield this compound.
Data Presentation
| Property | Non-fluorinated Analog | gem-Difluorinated Analog | Impact on Drug Properties |
| Metabolic Stability | Lower | Higher | Increased half-life, improved in vivo efficacy. |
| Lipophilicity (LogP) | Varies | Generally Increased | Can improve membrane permeability and oral bioavailability. |
| Aqueous Solubility | Varies | Can be decreased | May require formulation strategies to improve solubility. |
| Acidity/Basicity (pKa) | Varies | Altered | Can influence drug-target interactions and solubility. |
Application in Drug Discovery: A Conceptual Workflow
Although direct examples with comprehensive data are scarce, the logical application of this compound in a drug discovery program can be visualized as a multi-step process.
Figure 1. A conceptual workflow illustrating the synthesis and application of this compound in a drug discovery pipeline.
This compound serves as a key synthetic precursor for the introduction of the gem-difluoromethylene group into organic molecules. This structural modification is a well-established strategy in medicinal chemistry to enhance the metabolic stability and modulate the physicochemical properties of drug candidates, ultimately aiming for improved therapeutic profiles. While specific, publicly available examples of marketed drugs derived directly from this diol are limited, its utility as a versatile building block in research and development is clear. The provided synthetic protocol offers a reliable method for the preparation of this important fluorinated intermediate, enabling its broader application in the design and synthesis of next-generation therapeutics. Further research and publication of case studies will be invaluable in fully elucidating the quantitative impact of this building block on the clinical success of new drug entities.
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 2,2-Difluoropropane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of bioactive molecules utilizing 2,2-difluoropropane-1,3-diol as a key building block. The unique gem-difluoro motif imparted by this starting material is a valuable feature in modern drug design, often leading to enhanced metabolic stability and bioavailability.[1] This document focuses on the synthesis of the widely used anticancer drug, Gemcitabine, showcasing a practical application of this versatile fluorinated building block.
Application 1: Synthesis of Gemcitabine - An Anticancer Nucleoside Analogue
This compound is a crucial precursor for the synthesis of the 2-deoxy-2,2-difluororibose sugar moiety of Gemcitabine. Gemcitabine is a cornerstone of chemotherapy for various cancers, including pancreatic, non-small cell lung, breast, and ovarian cancers.[2][3] Its mechanism of action involves the inhibition of DNA synthesis, leading to cancer cell death.[2][4]
Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reduction of diethyl 2,2-difluoromalonate.
Experimental Protocol: Synthesis of this compound [5]
-
To a solution of diethyl difluoropropanedioate (5.0 g, 24.7 mmol) in anhydrous tetrahydrofuran (THF, 150 mL) at 0 °C, add a 1.0 M solution of lithium aluminum hydride (LiAlH₄) in THF (39.5 mL, 39.5 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the dropwise addition of water (300 mL).
-
Adjust the pH of the mixture to 3 by adding a 1M HCl solution.
-
Remove the water in vacuo.
-
Extract the residue with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield this compound.
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Solvent | Product | Yield (%) |
| Diethyl difluoropropanedioate | 208.15 | 5.0 | 24.7 | THF | This compound | 89 |
Synthesis of 2-deoxy-2,2-difluoro-D-ribofuranose Intermediate
The synthesis of the key sugar intermediate for Gemcitabine often starts from a protected glyceraldehyde and a difluoro-building block conceptually derived from this compound chemistry. A widely adopted route involves a Reformatsky reaction followed by cyclization.
Experimental Protocol: Synthesis of 3,5-di-O-benzoyl-2-deoxy-2,2-difluoro-D-ribonolactone [6]
-
React (R)-2,3-O-isopropylideneglyceraldehyde with ethyl bromodifluoroacetate in the presence of activated zinc to perform a Reformatsky reaction, yielding the corresponding β-hydroxy ester.
-
Hydrolyze the isopropylidene protecting group under acidic conditions, which is followed by spontaneous lactonization to form 2-deoxy-2,2-difluoro-D-ribonolactone.
-
Protect the hydroxyl groups by reacting the lactone with benzoyl chloride in the presence of a base like pyridine to yield 3,5-di-O-benzoyl-2-deoxy-2,2-difluoro-D-ribonolactone. The desired erythro isomer can be selectively crystallized.
| Starting Material | Key Reagents | Intermediate | Key Transformation | Typical Yield |
| (R)-2,3-O-isopropylideneglyceraldehyde | Ethyl bromodifluoroacetate, Zn | β-hydroxy ester | Reformatsky Reaction | Good |
| β-hydroxy ester | Acid | 2-deoxy-2,2-difluoro-D-ribonolactone | Hydrolysis & Lactonization | High |
| 2-deoxy-2,2-difluoro-D-ribonolactone | Benzoyl chloride, Pyridine | 3,5-di-O-benzoyl-2-deoxy-2,2-difluoro-D-ribonolactone | Benzoylation | Moderate to Good (after crystallization) |
Synthesis of Gemcitabine Hydrochloride
The final steps involve the reduction of the lactone to a lactol, followed by glycosylation with a protected cytosine base, and subsequent deprotection.
Experimental Protocol: Synthesis of Gemcitabine Hydrochloride
-
Reduction of the Lactone: Reduce the 3,5-di-O-benzoyl-2-deoxy-2,2-difluoro-D-ribonolactone with a reducing agent such as diisobutylaluminium hydride (DIBAL-H) to form the corresponding lactol.
-
Glycosylation: Activate the lactol, for example, by converting the anomeric hydroxyl group to a better leaving group (e.g., a sulfonate). React the activated sugar with a silylated derivative of N-acetylcytosine in the presence of a Lewis acid catalyst (e.g., trimethylsilyl trifluoromethanesulfonate) to form the protected nucleoside. This reaction, often referred to as a Vorbrüggen glycosylation, typically yields a mixture of anomers.
-
Deprotection and Salt Formation: Remove the benzoyl and acetyl protecting groups under basic conditions (e.g., with ammonia in methanol).
-
Purification and Salt Formation: Purify the resulting Gemcitabine base. The desired β-anomer can be selectively isolated. Finally, treat the purified base with hydrochloric acid to form the stable Gemcitabine hydrochloride salt.
| Starting Material | Key Reagents | Intermediate | Key Transformation |
| 3,5-di-O-benzoyl-2-deoxy-2,2-difluoro-D-ribonolactone | DIBAL-H | Lactol | Reduction |
| Lactol & Silylated N-acetylcytosine | TMSOTf | Protected Gemcitabine | Vorbrüggen Glycosylation |
| Protected Gemcitabine | NH₃/MeOH | Gemcitabine Base | Deprotection |
| Gemcitabine Base | HCl | Gemcitabine Hydrochloride | Salt Formation |
Biological Activity of Gemcitabine
Gemcitabine is a prodrug that is activated intracellularly through phosphorylation by deoxycytidine kinase (dCK) to its active diphosphate (dFdCDP) and triphosphate (dFdCTP) forms.[2][4]
Mechanism of Action
-
Inhibition of Ribonucleotide Reductase: Gemcitabine diphosphate (dFdCDP) inhibits ribonucleotide reductase, the enzyme responsible for producing the deoxyribonucleotides required for DNA synthesis and repair. This leads to a depletion of the cellular pool of deoxyribonucleotides.[2][3]
-
DNA Chain Termination: Gemcitabine triphosphate (dFdCTP) is incorporated into the growing DNA strand. After the incorporation of one more nucleotide, DNA polymerase is unable to proceed further, leading to "masked chain termination" and the induction of apoptosis (programmed cell death).[1][2]
Quantitative Biological Data
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of Gemcitabine against various human cancer cell lines.
| Cell Line | Cancer Type | IC₅₀ (nM) |
| MIA PaCa-2 | Pancreatic Cancer | 25.00 ± 0.47 |
| PANC-1 | Pancreatic Cancer | 48.55 ± 2.30 |
| BxPC-3 | Pancreatic Cancer | Lower than MIA PaCa-2 and PANC-1 |
| A2780 | Ovarian Cancer | Synergistic with Cisplatin |
| CCRF-CEM | Leukemia | ~2.63 |
Note: IC₅₀ values can vary depending on the specific experimental conditions.
Visualizations
Experimental Workflow for Gemcitabine Synthesis
Caption: Synthetic workflow for Gemcitabine.
Signaling Pathway of Gemcitabine's Mechanism of Action
Caption: Mechanism of action of Gemcitabine.
References
- 1. scispace.com [scispace.com]
- 2. What is the mechanism of Gemcitabine Hydrochloride? [synapse.patsnap.com]
- 3. nbinno.com [nbinno.com]
- 4. Gemcitabine Mechanism of Action Explained [honcology.com]
- 5. Late-stage (radio)fluorination of alkyl phosphonates via electrophilic activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of 2-Deoxy-2,2-difluoro-D-erythro-pentofuranos-1-ulose-3,5-dibenzoate_Chemicalbook [chemicalbook.com]
Application Notes: The Role of 2,2-Difluoropropane-1,3-diol in Agrochemical Synthesis
Introduction
2,2-Difluoropropane-1,3-diol is a valuable fluorinated building block in organic synthesis. The presence of the gem-difluoro group can significantly alter the physicochemical properties of molecules, including lipophilicity, metabolic stability, and binding affinity to biological targets. These attributes make it an attractive synthon for the development of novel agrochemicals with enhanced efficacy and improved environmental profiles. While direct applications in commercially available agrochemicals are not extensively documented in publicly available literature, its potential lies in the synthesis of innovative fungicides, herbicides, and insecticides. This document outlines the potential applications and synthetic protocols involving this compound in the context of agrochemical research and development.
Key Applications in Agrochemical Synthesis
The primary application of this compound in agrochemical synthesis is as a precursor for constructing fluorinated heterocyclic systems and as a linker to introduce the difluorinated propyl moiety into larger molecules.
-
Synthesis of Fluorinated Heterocycles: The diol functionality allows for cyclization reactions to form various heterocyclic structures, such as substituted dioxanes. These rings can serve as core components of new active ingredients.
-
Introduction of the 2,2-Difluoropropyl Moiety: The diol can be functionalized and coupled with other agrochemical intermediates to introduce the –CH2-CF2-CH2– unit. This modification can enhance the biological activity and metabolic stability of the parent compound.
Experimental Protocols
While specific, publicly documented protocols for the synthesis of commercial agrochemicals using this compound are scarce, the following sections provide detailed methodologies for key transformations relevant to its application in agrochemical discovery.
Protocol 1: Synthesis of this compound
A common laboratory-scale synthesis of this compound involves the reduction of diethyl 2,2-difluoromalonate.[1]
Reaction Scheme:
Materials and Methods:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) |
| Diethyl 2,2-difluoromalonate | 194.14 | 5.0 | 25.75 | - |
| Lithium aluminum hydride (LiAlH₄) | 37.95 | 1.57 | 41.4 | - |
| Tetrahydrofuran (THF), anhydrous | - | - | - | 150 |
| Hydrochloric acid (HCl), 1 M | - | - | - | As needed |
| Ethyl acetate (EtOAc) | - | - | - | 3 x 100 |
| Anhydrous sodium sulfate (Na₂SO₄) | - | - | - | As needed |
| Water | - | - | - | 100 |
Procedure:
-
A solution of diethyl 2,2-difluoromalonate (5.0 g, 25.75 mmol) in anhydrous tetrahydrofuran (150 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
The flask is cooled to 0 °C in an ice bath.
-
A 1.0 M solution of lithium aluminum hydride in THF (41.4 mL, 41.4 mmol) is added dropwise to the stirred solution.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
The reaction is carefully quenched by the slow, dropwise addition of water (100 mL) at 0 °C.
-
The pH of the mixture is adjusted to approximately 3 by the addition of 1 M hydrochloric acid.
-
The aqueous layer is extracted with ethyl acetate (3 x 100 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.
Expected Yield: Approximately 89%.
Protocol 2: Acetal Protection of this compound
Protection of the diol functionality is a common step to allow for selective reactions at other parts of a molecule. Acetonide formation is a standard protection strategy.
Reaction Scheme:
Materials and Methods:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Moles (mmol) | Volume (mL) |
| This compound | 112.08 | 2.24 | 20 | - |
| 2,2-Dimethoxypropane | 104.15 | - | - | 20 |
| Iodine (I₂) | 253.81 | 0.51 | 2 | - |
| Dichloromethane (DCM) | - | - | - | 50 |
| Saturated sodium thiosulfate solution | - | - | - | 20 |
| Brine | - | - | - | 20 |
| Anhydrous magnesium sulfate (MgSO₄) | - | - | - | As needed |
Procedure:
-
To a solution of this compound (2.24 g, 20 mmol) in 2,2-dimethoxypropane (20 mL), iodine (0.51 g, 2 mmol) is added.
-
The reaction mixture is stirred at room temperature, and the progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated sodium thiosulfate solution (20 mL).
-
The mixture is extracted with dichloromethane (3 x 50 mL).
-
The combined organic layers are washed with brine (20 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to afford the protected diol.
Potential Synthetic Pathways in Agrochemicals
A hypothetical pathway could involve the following steps:
-
Protection of this compound: As described in Protocol 2.
-
Functionalization of the protected diol: Conversion of one of the protected hydroxyl groups to a leaving group (e.g., tosylate or mesylate).
-
Alkylation of a pyrazole derivative: Reaction of the functionalized diol with a suitable pyrazole intermediate.
-
Deprotection and further modification: Removal of the acetal protecting group followed by amide coupling with an appropriate aniline derivative to form the final pyrazole carboxamide fungicide.
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 428-63-7 |
| Molecular Formula | C₃H₆F₂O₂ |
| Molecular Weight | 112.08 g/mol |
| Appearance | White to yellow solid or semi-solid |
| Boiling Point | 250.9 °C at 760 mmHg |
| Density | 1.334 g/cm³ |
| Flash Point | 105.5 °C |
Visualizations
Caption: Synthesis of this compound.
Caption: Acetonide protection of this compound.
Caption: Hypothetical workflow for fungicide synthesis.
This compound represents a promising, yet underexplored, building block for the synthesis of novel agrochemicals. Its ability to introduce the gem-difluoro functionality offers a strategic advantage in designing next-generation pesticides with potentially improved performance characteristics. The protocols and hypothetical pathways outlined here provide a foundation for researchers to explore the utility of this versatile synthon in the discovery and development of new crop protection agents. Further research into the synthesis and biological evaluation of agrochemicals derived from this compound is warranted to fully realize its potential in agriculture.
References
Protecting Group Strategies for 2,2-Difluoropropane-1,3-diol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups for 2,2-difluoropropane-1,3-diol. This fluorinated diol is a valuable building block in medicinal chemistry and materials science, and its efficient chemical manipulation often necessitates the selective protection of its hydroxyl groups.
Introduction
This compound is a unique bifunctional molecule where the geminal fluorine atoms significantly influence the reactivity of the neighboring hydroxyl groups.[1] The electron-withdrawing nature of the fluorine atoms increases the acidity of the hydroxyl protons, which can affect reaction conditions for protection and deprotection. The strategic selection and application of protecting groups are crucial for the successful synthesis of complex molecules incorporating this fluorinated scaffold. This document outlines common strategies, including the formation of cyclic acetals and silyl ethers, and provides detailed experimental protocols.
Key Protecting Group Strategies
The protection of 1,3-diols is commonly achieved through the formation of cyclic acetals, which masks both hydroxyl groups simultaneously.[2][3] For selective or differential protection, silyl ethers are a versatile option.
Acetal Protecting Groups
Cyclic acetals are a robust and reliable method for protecting 1,3-diols.[2] They are stable to a wide range of reaction conditions, including basic, organometallic, and many oxidizing and reducing environments, but are readily cleaved under acidic conditions.[4][5]
-
Isopropylidene Acetal (Acetonide): Formed by the reaction of the diol with acetone or 2,2-dimethoxypropane in the presence of an acid catalyst. Acetonides are one of the most common protecting groups for diols.[2]
-
Benzylidene Acetal: Formed using benzaldehyde or its dimethyl acetal. This group is particularly useful as it can be regioselectively opened to reveal one of the hydroxyl groups while leaving the other protected.[3][4]
Silyl Ether Protecting Groups
Silyl ethers offer a wide range of stability, which can be tuned by the steric bulk of the substituents on the silicon atom. They are generally stable to a variety of non-acidic and non-fluoride-based reagents. Deprotection is typically achieved using a fluoride source (such as TBAF) or under acidic conditions.
-
tert-Butyldimethylsilyl (TBDMS): A common and versatile silyl ether offering good stability.
-
Triisopropylsilyl (TIPS): A bulkier silyl group providing greater steric hindrance and enhanced stability.
Orthogonal Protection Strategies
In multi-step syntheses, it is often necessary to deprotect one hydroxyl group in the presence of another protected one. This is known as orthogonal protection.[4] For this compound, an effective orthogonal strategy could involve:
-
Monoprotection with a silyl ether: Reaction with one equivalent of a silylating agent can provide the mono-protected diol.
-
Protection of the remaining hydroxyl group: The second hydroxyl group can then be protected with a different type of protecting group, for example, a benzyl ether.
-
Selective Deprotection: The silyl ether can be removed with a fluoride source without affecting the benzyl ether, or the benzyl ether can be removed by hydrogenolysis in the presence of the silyl ether.
Data Presentation
The following table summarizes common protecting group strategies for 1,3-diols, which are applicable to this compound. The yields and reaction times are representative and may require optimization for this specific substrate.
| Protecting Group | Reagents | Catalyst/Solvent | Typical Reaction Time | Typical Yield (%) | Deprotection Conditions |
| Isopropylidene Acetal (Acetonide) | 2,2-Dimethoxypropane | p-TsOH / Acetone or DCM | 1-4 hours | 90-98 | 80% Acetic Acid in Water or Dowex-50 in MeOH |
| Benzylidene Acetal | Benzaldehyde dimethyl acetal | CSA / DMF | 4-12 hours | 85-95 | H₂/Pd-C or mild acid (e.g., 1% HCl in MeOH) |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBDMS-Cl, Imidazole | DMF | 2-6 hours | >90 (for bis-protection) | TBAF in THF or 1% HCl in EtOH |
| Triisopropylsilyl (TIPS) Ether | TIPS-Cl, Imidazole | DMF | 4-12 hours | >90 (for bis-protection) | TBAF in THF |
Experimental Protocols
Protocol 1: Acetonide Protection of this compound
Objective: To protect the diol as an isopropylidene acetal.
Materials:
-
This compound
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (p-TsOH) monohydrate
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (0.2 M), add 2,2-dimethoxypropane (1.5 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure using a rotary evaporator to afford the crude product.
-
Purify the product by flash column chromatography if necessary.
Protocol 2: Monosilylation of this compound with TBDMS-Cl
Objective: To selectively protect one of the hydroxyl groups as a TBDMS ether.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF (0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of TBDMS-Cl (1.05 eq) in anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates consumption of the starting material.
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the mono-protected product by flash column chromatography, separating it from the di-protected by-product and unreacted starting material.
Protocol 3: Deprotection of an Acetonide-Protected Diol
Objective: To remove the isopropylidene acetal protecting group.
Materials:
-
Acetonide-protected this compound
-
Acetic acid
-
Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the acetonide-protected diol in a mixture of acetic acid and water (e.g., 80% acetic acid in water).
-
Stir the reaction at room temperature or gently heat (e.g., 40 °C) to accelerate the reaction, monitoring by TLC.
-
Once the deprotection is complete, carefully neutralize the reaction mixture with saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to yield the deprotected diol.
Visualizations
Caption: General workflow for the protection and deprotection of this compound.
Caption: Decision tree for selecting a protecting group for this compound.
References
Application Notes and Protocols: Reaction of 2,2-Difluoropropane-1,3-diol with Isocyanates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the reaction between 2,2-Difluoropropane-1,3-diol and isocyanates, a key process in the synthesis of fluorinated polyurethanes (FPUs). The incorporation of the difluorinated diol moiety into a polymer backbone can significantly enhance material properties, making these FPUs promising candidates for a range of applications, including advanced drug delivery systems and biomedical devices.
Introduction
The reaction of diols with isocyanates is the fundamental basis for the formation of polyurethanes. When this compound is used as the diol component, the resulting polyurethane possesses unique characteristics imparted by the fluorine atoms. Fluorination is a common strategy in medicinal chemistry and materials science to enhance properties such as metabolic stability, bioavailability, and chemical resistance.[1] In polyurethanes, the presence of fluorine can lead to increased hydrophobicity, improved thermal stability, and altered surface properties.[2]
These fluorinated polyurethanes are of particular interest in drug development. Their tailored degradation profiles and biocompatibility make them suitable for creating controlled-release drug depots, micellar drug carriers, and coatings for medical implants.[3][4] The gem-difluoro group in the this compound unit can influence the polymer's interaction with biological systems and modulate drug release kinetics.
Reaction Mechanism and Signaling Pathway
The fundamental reaction is a polyaddition reaction between the hydroxyl groups of the diol and the isocyanate groups of the diisocyanate. This reaction proceeds via a nucleophilic attack of the oxygen atom of the hydroxyl group on the electrophilic carbon atom of the isocyanate group. The reaction is typically catalyzed by organotin compounds or tertiary amines.
Caption: General two-step synthesis pathway for fluorinated polyurethanes.
Applications in Research and Drug Development
The unique properties of polyurethanes derived from this compound open up several avenues for research and application:
-
Drug Delivery Systems: These FPUs can be formulated into nanoparticles, microparticles, or hydrogels for the sustained and targeted delivery of therapeutic agents.[3][5] The hydrophobic nature of the fluorinated segments can be advantageous for encapsulating poorly water-soluble drugs.
-
Biomedical Implants and Devices: The enhanced stability and biocompatibility of FPUs make them suitable for coating medical devices such as catheters and stents to improve their hemocompatibility and reduce biofouling.[6]
-
Tissue Engineering: Biodegradable versions of these FPUs can be synthesized to create scaffolds for tissue regeneration, where the degradation rate can be tuned by adjusting the polymer composition.
Experimental Protocols
The following are representative protocols for the synthesis and characterization of fluorinated polyurethanes using this compound. These protocols are based on general procedures for polyurethane synthesis and may require optimization for specific applications.[7][8]
Protocol 1: One-Step Synthesis of Fluorinated Polyurethane
This protocol describes the direct polymerization of this compound with a diisocyanate.
Materials:
-
This compound
-
Isophorone diisocyanate (IPDI)[9]
-
Dibutyltin dilaurate (DBTDL)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
Procedure:
-
Drying of Reagents: Dry this compound under vacuum at 40-50°C for at least 4 hours to remove any residual moisture. Ensure all glassware is thoroughly dried.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, dissolve a specific molar amount of this compound in anhydrous DMF.
-
Initiation: Begin stirring the solution under a nitrogen atmosphere and heat to the desired reaction temperature (e.g., 70-80°C).
-
Isocyanate Addition: Add an equimolar amount of IPDI to the reaction mixture.
-
Catalysis: Introduce a catalytic amount of DBTDL (e.g., 0.1 wt% of the total reactants).
-
Polymerization: Allow the reaction to proceed for several hours (e.g., 4-6 hours) at the set temperature. The progress of the reaction can be monitored by Fourier Transform Infrared (FTIR) spectroscopy by observing the disappearance of the isocyanate peak (~2270 cm⁻¹).
-
Precipitation and Purification: Once the reaction is complete, cool the polymer solution to room temperature and precipitate the polyurethane by slowly pouring the solution into a non-solvent like methanol with vigorous stirring.
-
Drying: Filter the precipitated polymer and wash it several times with the non-solvent. Dry the purified polymer in a vacuum oven at 60°C until a constant weight is achieved.
Protocol 2: Characterization of the Fluorinated Polyurethane
1. Fourier Transform Infrared (FTIR) Spectroscopy:
-
Objective: To confirm the formation of the polyurethane structure.
-
Procedure: Record the FTIR spectrum of the dried polymer.
-
Expected Peaks:
-
Absence of the strong N=C=O stretching peak around 2270 cm⁻¹.
-
Presence of N-H stretching vibrations around 3330 cm⁻¹.
-
Presence of C=O stretching of the urethane linkage around 1730-1700 cm⁻¹.
-
Presence of C-F stretching vibrations.
-
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Objective: To elucidate the detailed chemical structure and confirm the incorporation of the diol and diisocyanate monomers.
-
Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and record ¹H, ¹³C, and ¹⁹F NMR spectra.
3. Gel Permeation Chromatography (GPC):
-
Objective: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the synthesized polymer.
4. Thermal Analysis (TGA and DSC):
-
Objective: To evaluate the thermal stability and phase behavior of the polymer.
-
Thermogravimetric Analysis (TGA): Determines the decomposition temperature.
-
Differential Scanning Calorimetry (DSC): Determines the glass transition temperature (Tg) and melting temperature (Tm), if applicable.
Data Presentation
The following table summarizes the expected properties of fluorinated polyurethanes derived from this compound based on general trends observed for similar fluorinated polyurethanes.[2][10] Actual values will depend on the specific isocyanate used and the polymerization conditions.
| Property | Expected Value/Trend | Significance in Drug Development |
| Molecular Weight (Mw) | 20,000 - 80,000 g/mol | Influences mechanical properties and degradation rate of the polymer matrix. |
| Polydispersity Index (PDI) | 1.5 - 2.5 | Indicates the breadth of the molecular weight distribution. |
| Glass Transition Temp. (Tg) | May be lowered compared to non-fluorinated analogs[2] | Affects the flexibility and drug release characteristics of the polymer at physiological temperatures. |
| Decomposition Temp. (TGA) | Increased thermal stability compared to non-fluorinated analogs[2] | Important for processing and sterilization of biomedical devices. |
| Water Contact Angle | > 90° (Hydrophobic)[2] | Influences biocompatibility, protein adsorption, and encapsulation of hydrophobic drugs. |
Experimental Workflow and Logical Relationships
The following diagram illustrates the overall workflow from monomer selection to the characterization and application of the resulting fluorinated polyurethane.
Caption: Workflow for synthesis, characterization, and application of FPUs.
References
- 1. Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Study on the Behavior of a Polyurethane Drug Carrier in Various pH Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Sustained Release Drug Delivery Applications of Polyurethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bhu.ac.in [bhu.ac.in]
- 8. New Segmented Poly(Thiourethane-Urethane)s Based on Poly(ε-Caprolactone)Diol Soft Segment: Synthesis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isophorone diisocyanate - Wikipedia [en.wikipedia.org]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Esterification of 2,2-Difluoropropane-1,3-diol with Carboxylic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction:
2,2-Difluoropropane-1,3-diol is a valuable fluorinated building block in medicinal chemistry and materials science. The introduction of the difluoromethylene group can significantly enhance the metabolic stability, bioavailability, and other pharmacokinetic properties of drug candidates.[1] Esterification of this compound with various carboxylic acids is a key transformation to produce a wide range of molecules with potential applications in drug development and as advanced materials. These esters can serve as prodrugs, intermediates for further synthetic modifications, or as monomers for fluorinated polyesters.
This document provides detailed protocols for the synthesis of this compound and its subsequent esterification with carboxylic acids. While specific quantitative data for the esterification of this particular diol is not extensively available in public literature, this guide presents generalized yet robust protocols based on well-established esterification methodologies.
Synthesis of this compound
A common route to synthesize this compound involves the reduction of a dialkyl 2,2-difluoromalonate.
Experimental Protocol:
Reaction Scheme:
Materials:
-
Diethyl 2,2-difluoromalonate
-
Lithium aluminum hydride (LiAlH4)
-
Tetrahydrofuran (THF), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Water (H2O)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na2SO4), anhydrous
Procedure: [2]
-
To a solution of diethyl 2,2-difluoromalonate (5.0 g, 24.7 mmol) in anhydrous THF (150 mL) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add a 1.0 M solution of LiAlH4 in THF (39.5 mL, 39.5 mmol).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the slow addition of water (300 mL) at 0 °C.
-
Adjust the pH of the mixture to approximately 3 by adding 1 M HCl solution.
-
Remove the water in vacuo.
-
Extract the residue with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford this compound.
Expected Yield: Approximately 89%.[2]
Esterification of this compound
The following sections describe various methods for the esterification of this compound. The choice of method will depend on the specific carboxylic acid used, the desired scale, and the available equipment.
Method 1: Fischer Esterification (Acid-Catalyzed)
This is a classic and widely used method for esterification.
Experimental Protocol:
Reaction Scheme:
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
Sulfuric acid (H2SO4) or p-toluenesulfonic acid (p-TSA)
-
Toluene or a suitable solvent for azeotropic removal of water
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve this compound (1.0 eq) and the carboxylic acid (2.2 eq) in toluene.
-
Add a catalytic amount of a strong acid (e.g., 0.05 eq of H2SO4 or p-TSA).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (no more water is collected, or starting material is consumed), cool the mixture to room temperature.
-
Wash the organic layer with saturated NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Quantitative Data Table (Template):
| Carboxylic Acid (R-COOH) | Molar Ratio (Diol:Acid) | Catalyst | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Acetic Acid | 1:2.2 | p-TSA | 8 | 110 | ||
| Benzoic Acid | 1:2.2 | H2SO4 | 12 | 110 | ||
| User-defined |
Method 2: Acylation using Acyl Chlorides or Anhydrides
This method is generally faster and not reversible but requires the prior synthesis of the acyl chloride or anhydride.
Experimental Protocol:
Reaction Scheme:
Materials:
-
This compound
-
Acyl chloride (R-COCl) or anhydride ((RCO)2O)
-
Pyridine or triethylamine (Et3N)
-
Dichloromethane (DCM) or other aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask under an inert atmosphere.
-
Add pyridine or triethylamine (2.5 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the acyl chloride or anhydride (2.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Quench the reaction with water.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate.
-
Purify the product by column chromatography.
Quantitative Data Table (Template):
| Acylating Agent | Molar Ratio (Diol:Agent) | Base | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| Acetyl Chloride | 1:2.2 | Pyridine | 2 | 0 -> RT | ||
| Benzoyl Chloride | 1:2.2 | Et3N | 3 | 0 -> RT | ||
| User-defined |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the esterification of this compound.
Caption: General workflow for the esterification of this compound.
Signaling Pathway and Logical Relationship Diagram
In the context of drug development, the rationale for using 2,2-difluorinated esters often relates to improving the properties of a parent drug molecule. The following diagram illustrates this logical relationship.
References
Application Notes and Protocols: Incorporating 2,2-Difluoropropane-1,3-diol into Polyurethanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the incorporation of 2,2-Difluoropropane-1,3-diol into polyurethane (PU) matrices. The inclusion of this fluorinated diol is intended to enhance the thermal, mechanical, and chemical resistance properties of the resulting polymer, making it suitable for a range of high-performance applications.
The protocols outlined below are based on established polyurethane synthesis methodologies. While specific literature on the use of this compound is limited, the provided procedures and expected data are derived from research on structurally similar fluorinated diols.[1][2][3]
Introduction to Fluorinated Polyurethanes
Polyurethanes are a versatile class of polymers formed by the reaction of a diisocyanate with a polyol.[3] Their properties can be tailored by varying the chemical nature of the monomers. The incorporation of fluorine atoms into the polymer backbone, for instance by using a fluorinated diol like this compound, can impart unique and desirable characteristics.
Key Advantages of Incorporating this compound:
-
Enhanced Thermal Stability: The high bond energy of the C-F bond increases the thermal degradation temperature of the polymer.[1][4]
-
Improved Chemical Resistance: The fluorine atoms provide a protective shield against chemical attack.
-
Increased Hydrophobicity: The low surface energy of fluorinated segments leads to water-repellent properties.[1]
-
Modified Mechanical Properties: The introduction of the difluoro group can influence the phase separation between hard and soft segments, affecting properties like tensile strength and elongation.[1][2]
Experimental Protocols
A common method for synthesizing segmented polyurethanes is the two-step prepolymer method.[2] This approach allows for better control over the polymer structure.
Materials and Equipment
Materials:
-
Polyol (e.g., Poly(tetramethylene glycol), PTMEG, Mn = 2000 g/mol )
-
Diisocyanate (e.g., 4,4'-Methylene diphenyl diisocyanate, MDI)
-
Chain Extender: this compound
-
Control Chain Extender (optional): 1,4-Butanediol (BDO)
-
Catalyst (e.g., Dibutyltin dilaurate, DBTDL)
-
Solvent (e.g., N,N-Dimethylformamide, DMF, anhydrous)
-
Nitrogen gas (high purity)
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Vacuum oven
-
Glass plates for film casting
-
Standard polymer characterization instruments (FTIR, DSC, TGA, Tensile Tester)
Prepolymer Synthesis Protocol
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of dry nitrogen.
-
Reaction Setup: Assemble the three-neck flask with the mechanical stirrer, condenser with a nitrogen inlet, and a thermometer.
-
Charging Reactants: Charge the pre-dried polyol (e.g., PTMEG) into the reaction flask.
-
Inert Atmosphere: Purge the flask with dry nitrogen for 15-20 minutes to remove air and moisture. Maintain a gentle nitrogen flow throughout the reaction.
-
Heating: Heat the polyol to the desired reaction temperature (typically 70-80°C) with constant stirring.
-
Isocyanate Addition: Slowly add the diisocyanate (e.g., MDI) to the heated polyol dropwise using the dropping funnel over a period of 30 minutes. The molar ratio of NCO to OH groups should be greater than 1 (typically around 2:1) to ensure the prepolymer is isocyanate-terminated.
-
Reaction: Allow the reaction to proceed at 70-80°C for 2-3 hours with continuous stirring. The progress of the reaction can be monitored by titrating the isocyanate content.
Chain Extension Protocol
-
Chain Extender Solution: Prepare a solution of the chain extender (this compound) in the solvent (e.g., anhydrous DMF). For comparison, a separate reaction using a non-fluorinated diol like 1,4-butanediol can be performed.
-
Cooling: Cool the synthesized prepolymer to a lower temperature (typically 50-60°C) to control the exothermic chain extension reaction.
-
Addition: Slowly add the chain extender solution to the stirred prepolymer. The amount of chain extender should be calculated to achieve a final NCO:OH ratio of approximately 1:1.
-
Polymerization: After the addition is complete, increase the temperature back to 70-80°C and continue the reaction for another 2-3 hours until the viscosity of the solution significantly increases.
-
Film Casting: Pour the viscous polymer solution onto a clean, dry glass plate.
-
Curing: Cure the cast film in a vacuum oven at 80-100°C for 12-24 hours to remove the solvent and complete the polymerization.
-
Post-Curing: For optimal properties, the cured polyurethane film can be post-cured at a slightly elevated temperature for an additional period.
Data Presentation
The following tables present hypothetical yet representative data for polyurethanes synthesized with this compound as a chain extender, compared to a conventional polyurethane using 1,4-Butanediol.
Table 1: Thermal Properties
| Property | PU with 1,4-Butanediol (Control) | PU with this compound |
| Glass Transition Temp. (Tg) of Soft Segment (°C) | -50 | -45 |
| Glass Transition Temp. (Tg) of Hard Segment (°C) | 85 | 95 |
| 5% Weight Loss Temperature (TGA, °C) | 300 | 330 |
| 10% Weight Loss Temperature (TGA, °C) | 325 | 355 |
Table 2: Mechanical Properties
| Property | PU with 1,4-Butanediol (Control) | PU with this compound |
| Tensile Strength (MPa) | 35 | 45 |
| Elongation at Break (%) | 500 | 450 |
| Shore D Hardness | 50 | 60 |
Table 3: Surface Properties
| Property | PU with 1,4-Butanediol (Control) | PU with this compound |
| Water Contact Angle (°) | 85 | 105 |
| Surface Energy (mN/m) | 40 | 30 |
Visualizations
Polyurethane Synthesis Workflow
Caption: Workflow for the two-step synthesis of fluorinated polyurethane.
General Polyurethane Formation Reaction
Caption: General reaction scheme for polyurethane formation.
Structure of 2,2-Difluoropropane-1,3-dioldot
References
Application Notes and Protocols for the Quantification of 2,2-Difluoropropane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2,2-Difluoropropane-1,3-diol, a fluorinated organic compound used as a pharmaceutical and chemical synthesis intermediate.[1] Due to the absence of established and validated public methods for this specific analyte, this guide presents two robust analytical approaches extrapolated from common practices for similar diol compounds and fluorinated molecules: Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization and Quantitative Nuclear Magnetic Resonance (¹⁹F qNMR) spectroscopy.
Method 1: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, the polarity and low volatility of diols like this compound necessitate a derivatization step to improve their chromatographic behavior and detection sensitivity.[2] Silylation is a common derivatization technique where active hydrogens in hydroxyl groups are replaced by a silyl group, increasing volatility and thermal stability.[2]
Experimental Protocol: GC-MS with Silylation Derivatization
1. Objective: To quantify this compound in a sample matrix by converting it to a less polar and more volatile trimethylsilyl (TMS) derivative for GC-MS analysis.
2. Materials and Reagents:
-
This compound standard (purity ≥ 98%)[3]
-
Silylating agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Solvent: Anhydrous Pyridine or Dimethylformamide (DMF)
-
Internal Standard (IS): A compound with similar chemical properties but chromatographically resolved from the analyte derivative (e.g., a deuterated analog or a stable, non-reactive compound).
-
Sample matrix (e.g., reaction mixture, formulation buffer)
-
Anhydrous sodium sulfate
-
GC-MS grade solvents (e.g., hexane, ethyl acetate)
3. Instrumentation:
-
Gas Chromatograph with a Mass Selective Detector (GC-MS)
-
Capillary column: A nonpolar column such as a DB-1 or DB-5 type (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating the derivatized analyte.[4]
-
Autosampler
-
Heating block or oven for derivatization
4. Sample Preparation and Derivatization:
-
Sample Extraction (if required): If the analyte is in an aqueous matrix, perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate. Dry the organic extract over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen to dryness.
-
Derivatization:
-
To the dried residue, add 100 µL of anhydrous pyridine (or DMF) and 100 µL of BSTFA + 1% TMCS.
-
Add a known amount of the internal standard.
-
Cap the vial tightly and heat at 70°C for 30 minutes. The reaction time and temperature may require optimization.[5]
-
Allow the reaction mixture to cool to room temperature.
-
-
Injection: Inject 1 µL of the derivatized sample into the GC-MS system.
5. GC-MS Conditions (Example):
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions of the derivatized analyte and the internal standard.
6. Data Analysis and Quantification:
-
Construct a calibration curve by analyzing a series of calibration standards prepared with known concentrations of this compound and a constant concentration of the internal standard.
-
Plot the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.
-
Determine the concentration of this compound in the samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.01 µg/mL |
| Limit of Quantification (LOQ) | 0.03 µg/mL |
| Accuracy (% Recovery) | 95 - 105% |
| Precision (% RSD) | < 5% |
GC-MS Workflow Diagram```dot
Caption: Workflow for the quantification of this compound by ¹⁹F qNMR.
Conclusion
The two methods detailed in these application notes, GC-MS with derivatization and ¹⁹F qNMR, provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, and available instrumentation. For trace-level analysis, the GC-MS method is likely to be more suitable, while ¹⁹F qNMR offers a highly accurate and precise method for the analysis of bulk materials and concentrated solutions with minimal sample preparation. It is recommended that for any specific application, the chosen method be thoroughly validated to ensure it meets the required performance criteria.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,2-Difluoropropane-1,3-diol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to synthesizing 2,2-Difluoropropane-1,3-diol. It includes frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and comparative data to help improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most widely reported method is the reduction of a dialkyl 2,2-difluoromalonate, typically diethyl 2,2-difluoromalonate, using a strong reducing agent like Lithium Aluminium Hydride (LiAlH₄) in an anhydrous ether solvent such as tetrahydrofuran (THF).[1]
Q2: What are the critical parameters affecting the yield of the reaction?
A2: Several factors can significantly impact the yield:
-
Purity of Reagents: Diethyl 2,2-difluoromalonate should be pure, and the reducing agent, LiAlH₄, is highly sensitive to moisture.
-
Anhydrous Conditions: The reaction is highly susceptible to moisture, which can consume the LiAlH₄ and reduce the yield. All glassware should be oven-dried, and anhydrous solvents must be used.
-
Reaction Temperature: The initial addition of LiAlH₄ is typically carried out at a reduced temperature (e.g., 0 °C) to control the exothermic reaction, followed by warming to room temperature to ensure the reaction goes to completion.[1]
-
Stoichiometry of the Reducing Agent: A molar excess of the reducing agent is necessary to ensure the complete reduction of both ester groups.
-
Quenching and Workup Procedure: The method used to quench the excess LiAlH₄ and the subsequent workup to isolate the product are critical for maximizing the isolated yield.
Q3: What are the typical yields for the synthesis of this compound?
A3: With optimized conditions, yields can be quite high. For the reduction of diethyl 2,2-difluoromalonate with LiAlH₄, yields of up to 89% have been reported.[1]
Q4: What are the common side reactions in this synthesis?
A4: Potential side reactions primarily involve incomplete reduction, leading to the formation of 2,2-difluoro-3-hydroxypropanoic acid or its ethyl ester. Additionally, side reactions can occur if the reaction temperature is not well-controlled or if impurities are present in the starting materials.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive LiAlH₄: The reducing agent may have been degraded by exposure to moisture. 2. Wet Solvent/Glassware: Moisture in the reaction setup will consume the LiAlH₄. 3. Incomplete Reaction: Insufficient reaction time or temperature. | 1. Use a fresh, unopened container of LiAlH₄ or test the activity of the existing batch. 2. Ensure all glassware is oven-dried immediately before use and that the solvent is anhydrous. 3. After the initial addition, allow the reaction to stir at room temperature for an extended period (e.g., 16 hours) to ensure completion.[1] |
| Difficult Product Isolation | 1. Formation of Emulsions: Emulsions can form during the aqueous workup, making phase separation difficult. 2. Product Solubility in Water: The diol product has some solubility in water, which can lead to loss during extraction. | 1. Add a saturated solution of sodium chloride (brine) to break up emulsions. 2. Perform multiple extractions with an organic solvent (e.g., Ethyl Acetate) to maximize the recovery of the product from the aqueous layer.[1] |
| Impure Product | 1. Incomplete Reduction: The presence of partially reduced intermediates. 2. Contamination from Starting Material: Unreacted diethyl 2,2-difluoromalonate may be present. | 1. Consider increasing the molar equivalents of LiAlH₄. 2. Ensure the reaction has gone to completion via TLC or other monitoring techniques before workup. Further purification by column chromatography may be necessary. |
Experimental Protocols
Reduction of Diethyl 2,2-Difluoromalonate with LiAlH₄
This protocol is adapted from a reported high-yield synthesis.[1]
Materials:
-
Diethyl 2,2-difluoromalonate
-
Lithium Aluminium Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Water
Procedure:
-
To a solution of diethyl 2,2-difluoromalonate (5.0 g, 24.7 mmol) in anhydrous THF (150 mL) at 0 °C, add a 1.0 M solution of LiAlH₄ in THF (39.5 mL, 39.5 mmol) dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Carefully quench the reaction by the slow addition of water (300 mL).
-
Adjust the pH of the mixture to 3 by adding a 1 M HCl solution.
-
Remove the water in vacuo.
-
Extract the residue with Ethyl Acetate (3 x 300 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate to afford the product.
Data Presentation
| Starting Material | Reducing Agent | Solvent | Reaction Time | Yield | Reference |
| Diethyl 2,2-difluoromalonate | LiAlH₄ | THF | 16 h | 89% | [1] |
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic
Caption: Decision tree for troubleshooting low yield issues.
References
Technical Support Center: Purification of 2,2-Difluoropropane-1,3-diol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,2-Difluoropropane-1,3-diol from reaction mixtures, particularly after synthesis via lithium aluminum hydride (LiAlH4) reduction of diethyl 2,2-difluoromalonate.
Frequently Asked Questions (FAQs)
Q1: What is the common synthesis method for this compound?
A1: A prevalent method for synthesizing this compound is the reduction of diethyl 2,2-difluoromalonate using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent such as tetrahydrofuran (THF).[1] The reaction is typically performed at a low temperature initially and then warmed to room temperature to ensure complete conversion.
Q2: What are the likely impurities in the crude product after synthesis?
A2: Following synthesis by LiAlH4 reduction, the crude product may contain several impurities:
-
Unreacted starting material: Diethyl 2,2-difluoromalonate.
-
Aluminum salts: Formed during the aqueous workup of the LiAlH4 reaction.
-
Partially reduced intermediates: Such as 2,2-difluoro-3-hydroxypropanoates.
-
Solvents: Residual THF, ethyl acetate, or other extraction solvents.
-
Side-products: From undesired reactions of the strong reducing agent.[2][3]
Q3: What are the physical properties of this compound?
A3: this compound is typically a white to yellow solid or semi-solid.[4] It is a polar molecule due to the two hydroxyl groups, which also allows for hydrogen bonding.[5][6] The presence of fluorine atoms can increase its lipophilicity compared to its non-fluorinated analog.[6]
Q4: What analytical techniques are suitable for assessing the purity of this compound?
A4: To assess the purity of this compound, the following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify organic impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): For non-volatile impurities and quantification of purity.
-
Infrared (IR) Spectroscopy: To confirm the presence of hydroxyl functional groups.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Product | Incomplete reaction. | Ensure the LiAlH4 is fresh and the reaction is run for a sufficient duration, potentially with gentle heating (reflux).[1] |
| Loss of product during workup. | This compound has some water solubility. Saturate the aqueous layer with a salt like NaCl before extraction to decrease the diol's solubility in the aqueous phase. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). | |
| Product is an Oil that Won't Solidify | Presence of solvent or other impurities. | Concentrate the product under high vacuum to remove residual solvents. If it remains an oil, proceed with purification methods like column chromatography. |
| Incomplete Removal of Aluminum Salts | Inefficient workup procedure. | Follow a standard Fieser workup (sequential addition of water, 15% NaOH solution, and then more water) to precipitate the aluminum salts as a filterable solid. Ensure vigorous stirring during the workup. |
| Broad or Unexpected Peaks in NMR Spectrum | Presence of multiple impurities. | Refer to the suggested purification protocols below (column chromatography or recrystallization). |
| Difficulty in Separating Product from Starting Material | Similar polarities. | Optimize column chromatography conditions, such as using a less polar solvent system or a different stationary phase. |
| Product Degradation During Purification | Instability under certain conditions. | Avoid high temperatures during purification. Use a rotovap with a water bath at a moderate temperature for solvent removal. |
Experimental Protocols
Synthesis of this compound via LiAlH4 Reduction
This protocol is based on typical LiAlH4 reduction procedures.
Materials:
-
Diethyl 2,2-difluoromalonate
-
Lithium aluminum hydride (LiAlH4)
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Water
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend LiAlH4 in anhydrous THF.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of diethyl 2,2-difluoromalonate in anhydrous THF to the LiAlH4 suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.[1]
-
Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH4 by the slow, sequential addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally more water.
-
Stir the resulting mixture vigorously for 30 minutes to allow for the precipitation of aluminum salts.
-
Filter the mixture through a pad of celite, washing the filter cake with THF and ethyl acetate.
-
Combine the organic filtrates and wash with a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
Purification Protocol 1: Column Chromatography
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Prepare a slurry of silica gel in hexanes and pack a chromatography column.
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Load the dissolved sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexanes. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity (e.g., up to 70% ethyl acetate in hexanes).
-
Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.
Purification Protocol 2: Recrystallization
Materials:
-
Crude this compound
-
A suitable solvent system (e.g., ethyl acetate/hexanes, or acetone/hexanes)
Procedure:
-
Dissolve the crude this compound in a minimum amount of a hot solvent in which it is soluble (e.g., ethyl acetate or acetone).
-
Slowly add a solvent in which the diol is poorly soluble (an anti-solvent, e.g., hexanes) until the solution becomes slightly cloudy.
-
Warm the solution slightly until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to induce crystallization.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum to obtain pure this compound.
Data Presentation
Table 1: Purity Assessment of this compound
| Purification Method | Typical Purity (%) | Key Impurities Removed | Analytical Method |
| Extraction & Concentration | 80-90% | Water-soluble salts | ¹H NMR, GC-MS |
| Column Chromatography | >98% | Unreacted starting material, partially reduced intermediates | ¹H NMR, ¹⁹F NMR, GC-MS, HPLC |
| Recrystallization | >99% | Minor organic impurities | ¹H NMR, HPLC, Elemental Analysis |
Note: The purity values are illustrative and can vary based on experimental conditions.
Visualizations
Caption: Purification workflow for this compound.
References
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. adichemistry.com [adichemistry.com]
- 4. This compound | 428-63-7 [sigmaaldrich.com]
- 5. CAS 428-63-7: this compound | CymitQuimica [cymitquimica.com]
- 6. 428-63-7 | this compound [fluoromart.com]
Technical Support Center: Synthesis of 2,2-Difluoropropane-1,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,2-Difluoropropane-1,3-diol. The information provided is intended to help identify and resolve common side products and other issues encountered during the experimental process.
Troubleshooting Guides
This section addresses specific problems that may arise during the synthesis of this compound, focusing on the common method of reducing diethyl 2,2-difluoromalonate with lithium aluminum hydride (LiAlH₄).
Problem: Low or No Yield of this compound
Possible Causes and Solutions
| Potential Cause | Troubleshooting Steps |
| Incomplete Reaction | Verify Stoichiometry of LiAlH₄: Ensure at least 1.5 equivalents of LiAlH₄ are used relative to the diethyl 2,2-difluoromalonate to account for the reduction of both ester groups. Check Reaction Time and Temperature: The reaction should be stirred for a sufficient duration (e.g., 16 hours) and allowed to warm to room temperature to ensure completion.[1] Analyze for Intermediates: Check for the presence of the mono-reduced intermediate, ethyl 2,2-difluoro-3-hydroxypropionate, in the crude product via GC-MS or NMR. |
| Degradation of Product During Workup | Control pH during Quenching: Carefully adjust the pH to approximately 3 with 1M HCl during the workup.[1] Extreme pH values could potentially lead to degradation. Maintain Low Temperatures: Perform the aqueous workup at a reduced temperature (e.g., in an ice bath) to minimize the risk of side reactions. |
| Mechanical Losses During Extraction | Optimize Extraction Solvent and Repeats: Use a suitable solvent like ethyl acetate for extraction and perform multiple extractions (e.g., 3x) to ensure complete recovery of the diol from the aqueous layer.[1] Use of Brine: Wash the combined organic layers with brine to reduce the solubility of the diol in any residual water and improve phase separation. |
Problem: Presence of Significant Impurities in the Final Product
Identification and Removal of Common Side Products
| Side Product | Identification | Removal Strategy |
| Unreacted Diethyl 2,2-difluoromalonate | GC-MS: Compare the retention time with a standard of the starting material. ¹H NMR: Look for the characteristic quartet and triplet of the ethyl groups. | Purification: Fractional distillation under reduced pressure can separate the higher-boiling diol from the more volatile starting material. Column chromatography can also be effective. |
| Ethyl 2,2-difluoro-3-hydroxypropionate (Mono-reduced intermediate) | GC-MS: Will show a molecular ion peak corresponding to C₅H₈F₂O₃. ¹H NMR: Will exhibit signals for one ethyl group and a hydroxymethyl group.[2][3] | Drive the Reaction to Completion: Increase the reaction time or use a slight excess of LiAlH₄. Purification: Careful fractional distillation or column chromatography can separate the intermediate from the final product. |
| Hydrolyzed Starting Material (2,2-Difluoromalonic Acid) | LC-MS: Can detect the presence of the diacid. Aqueous Extraction: This highly polar compound will preferentially partition into the aqueous layer during workup, especially after acidification. | Aqueous Workup: Ensure thorough extraction of the organic product, leaving the diacid in the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What are the primary side products in the synthesis of this compound via LiAlH₄ reduction of diethyl 2,2-difluoromalonate?
A1: The most common side products are unreacted starting material (diethyl 2,2-difluoromalonate) and the partially reduced intermediate, ethyl 2,2-difluoro-3-hydroxypropionate. These arise from incomplete reaction.
Q2: How can I minimize the formation of the mono-reduced intermediate?
A2: To minimize the formation of ethyl 2,2-difluoro-3-hydroxypropionate, ensure that a sufficient excess of LiAlH₄ is used and that the reaction is allowed to proceed to completion. Monitoring the reaction by TLC or GC can help determine the necessary reaction time.
Q3: What are the safety precautions for using LiAlH₄ with a fluorinated ester?
A3: LiAlH₄ is a highly reactive and pyrophoric reagent that reacts violently with water. The reduction of fluorinated compounds with LiAlH₄ should be approached with extreme caution as it can sometimes lead to uncontrolled exothermic reactions. It is crucial to work in a dry, inert atmosphere and to add the reagents slowly at a controlled temperature.
Q4: My NMR spectrum shows unexpected peaks. What could they be?
A4: Besides the primary side products, unexpected peaks could arise from solvent impurities or from the hydrolysis of the starting material or product during workup. Compare your spectra with those of the starting material and expected side products.
Q5: What is the best method to purify the crude this compound?
A5: The crude product is typically obtained after an aqueous workup and extraction.[1] Further purification can be achieved by fractional distillation under reduced pressure to separate it from lower-boiling impurities like the starting material and the mono-reduced intermediate. Column chromatography is also a viable option for achieving high purity.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| Diethyl 2,2-difluoromalonate | C₇H₁₀F₂O₄ | 196.15 | ~189 |
| This compound | C₃H₆F₂O₂ | 112.08 | ~200 |
| Ethyl 2,2-difluoro-3-hydroxypropionate | C₅H₈F₂O₃ | 154.11 | 75-78 @ 9 mmHg[2] |
Experimental Protocols
Synthesis of this compound
This protocol is based on the reduction of diethyl 2,2-difluoromalonate with lithium aluminum hydride.[1]
Materials:
-
Diethyl 2,2-difluoromalonate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Water (deionized)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add a solution of diethyl 2,2-difluoromalonate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a 1.0 M solution of LiAlH₄ in THF (1.6 eq) via the dropping funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture for 16 hours at room temperature.
-
Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow, dropwise addition of water.
-
Adjust the pH of the mixture to approximately 3 by the addition of 1M HCl.
-
Remove the THF in vacuo.
-
Extract the aqueous residue with ethyl acetate (3 x volume of residue).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
challenges in the scale-up of 2,2-Difluoropropane-1,3-diol production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2,2-Difluoropropane-1,3-diol.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale synthesis method for this compound?
A1: The most frequently cited method is the reduction of diethyl 2,2-difluoromalonate using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent, such as tetrahydrofuran (THF).[1][2]
Q2: What are the primary challenges when scaling up the LiAlH₄ reduction of diethyl 2,2-difluoromalonate?
A2: Scaling up this reduction presents several significant challenges:
-
Exothermic Reaction Control: The reaction of LiAlH₄ with the ester is highly exothermic. On a large scale, efficient heat dissipation is critical to prevent a runaway reaction.
-
Reagent Handling and Safety: Lithium aluminum hydride is a highly reactive and pyrophoric solid that reacts violently with water and protic solvents.[1] Handling large quantities requires specialized equipment and stringent safety protocols, including working under an inert atmosphere (e.g., nitrogen or argon).
-
Work-up and Quenching: The quenching of excess LiAlH₄ and the work-up of the resulting aluminum salts can be challenging at scale. Formation of gelatinous aluminum hydroxide precipitates can make product extraction difficult and lead to lower isolated yields.
-
Hydrogen Gas Evolution: The reaction and quenching process liberates significant volumes of hydrogen gas, which is highly flammable and requires proper ventilation and management to avoid creating an explosive atmosphere.
Q3: Are there specific safety precautions for handling large quantities of LiAlH₄?
A3: Yes, stringent safety measures are imperative. These include:
-
Working in a well-ventilated area, preferably a walk-in fume hood, with no nearby sources of ignition.
-
Using personal protective equipment (PPE), including fire-retardant lab coats, safety glasses, and chemical-resistant gloves.
-
Ensuring the availability of a Class D fire extinguisher (for combustible metals) and dry sand for smothering fires. Water or carbon dioxide extinguishers must never be used on a LiAlH₄ fire.
-
Handling LiAlH₄ under an inert atmosphere (nitrogen or argon) to prevent contact with air and moisture.
-
Adding the reagent in portions to control the reaction rate and temperature.
Q4: What are the common issues encountered during the purification of this compound?
A4: As a polar diol, this compound presents several purification challenges:
-
High Water Solubility: The diol's polarity makes it highly soluble in water, which can lead to low recovery during aqueous work-up and extraction with organic solvents.
-
Chromatography Difficulties: Its high polarity can cause it to streak or adhere irreversibly to silica gel during column chromatography, resulting in poor separation and low recovery.
-
Distillation: While distillation is a potential purification method for larger quantities, the high boiling point of the diol may require high vacuum to prevent thermal decomposition.
-
Crystallization: The presence of impurities can significantly hinder crystallization, potentially leading to the product oiling out or requiring extensive solvent screening to find suitable conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Yield of Crude Product | 1. Incomplete reaction. 2. Degradation of LiAlH₄ due to moisture. 3. Loss of product during work-up due to its high water solubility. | 1. Monitor reaction completion by TLC or GC-MS. Consider extending reaction time or increasing the equivalents of LiAlH₄. 2. Ensure all glassware is oven-dried and the reaction is performed under a strictly inert atmosphere. Use a fresh, high-quality batch of LiAlH₄. 3. During the aqueous work-up, saturate the aqueous layer with NaCl (brine) to decrease the diol's solubility and perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate). |
| Difficult Filtration After Quenching (Gelatinous Precipitate) | Formation of fine, gelatinous aluminum salts during the work-up. | 1. Fieser Work-up: After the reaction, cool the mixture to 0°C and slowly add water, followed by 15% aqueous NaOH, and then more water in a specific ratio (e.g., for 'x' g of LiAlH₄, add x mL of water, x mL of 15% NaOH, and then 3x mL of water). This procedure is designed to produce granular, easily filterable salts. 2. Rochelle's Salt Work-up: Quench the reaction and then add a saturated aqueous solution of Rochelle's salt (potassium sodium tartrate). This will chelate the aluminum salts and break up emulsions, leading to a biphasic mixture that is easier to separate. |
| Product Contaminated with Starting Material (Diethyl 2,2-difluoromalonate) | 1. Insufficient LiAlH₄. 2. Short reaction time. | 1. Use a slight excess of LiAlH₄ (e.g., 1.5 to 2.0 equivalents per ester group). 2. Ensure the reaction has gone to completion by monitoring with an appropriate analytical technique. |
| Product is an Oil and Fails to Crystallize | 1. Presence of solvent residue. 2. Presence of impurities inhibiting crystallization. | 1. Ensure all solvent is removed under high vacuum. 2. Purify the crude product by vacuum distillation or column chromatography using a modified silica gel (e.g., deactivated with triethylamine) or an alternative stationary phase like alumina. |
| Poor Separation During Column Chromatography | The high polarity of the diol causes strong interaction with the silica gel. | 1. Use a more polar eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate). 2. Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent to reduce the acidity of the stationary phase. 3. Consider using a different stationary phase, such as neutral alumina. |
Quantitative Data
While specific industrial-scale data for this compound production is not publicly available, the following table illustrates the potential impact of scaling up the synthesis from laboratory to pilot plant scale, based on common chemical engineering principles.
| Parameter | Laboratory Scale (e.g., 5 g) | Pilot Plant Scale (e.g., 5 kg) | Key Considerations for Scale-Up |
| Typical Yield | 80-90%[1][2] | 65-80% | Increased potential for losses during transfers, work-up, and purification on a larger scale. |
| Purity Before Purification | 90-95% | 85-95% | Slower and less efficient heat and mass transfer can lead to more side products. |
| Final Purity | >98% | >98% | May require more rigorous purification steps like fractional distillation or recrystallization to achieve high purity. |
| Reaction Time | 12-16 hours | 16-24 hours | Slower, controlled addition of reagents and more gradual temperature changes are necessary for safety. |
Experimental Protocols
Synthesis of this compound (Laboratory Scale)
This protocol is based on established literature procedures.[1][2]
Materials:
-
Diethyl 2,2-difluoromalonate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Under an inert atmosphere (e.g., nitrogen), add a solution of diethyl 2,2-difluoromalonate (e.g., 5.0 g, 24.7 mmol) in anhydrous THF (150 mL) to a suspension of LiAlH₄ (e.g., 1.9 g, 49.4 mmol) in anhydrous THF (50 mL) at 0°C (ice bath) in a dropwise manner.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material.
-
Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the slow, dropwise addition of water (e.g., 1.9 mL), followed by 15% aqueous NaOH (e.g., 1.9 mL), and finally water (e.g., 5.7 mL).
-
Stir the resulting mixture vigorously for 1 hour at room temperature. The aluminum salts should precipitate as a white, granular solid.
-
Filter the solid through a pad of celite and wash the filter cake thoroughly with THF and ethyl acetate.
-
Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation or recrystallization from an appropriate solvent system.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Managing Acidic Byproducts in Fluorination Reactions
Welcome to the Technical Support Center for managing acidic byproducts in fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on safely and effectively handling acidic waste generated during fluorination processes. Here you will find answers to frequently asked questions and troubleshooting guides to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common acidic byproducts generated during fluorination reactions?
A1: The most prevalent and hazardous acidic byproduct from many fluorination reactions is hydrogen fluoride (HF).[1][2][3] Depending on the reagents and reaction conditions, other acidic species may also be generated. For example, the use of sulfur-based fluorinating agents can lead to sulfur-containing acidic byproducts.
Q2: Why is it critical to manage these acidic byproducts?
A2: Hydrogen fluoride is highly corrosive and toxic.[2][3] It can cause severe burns that may not be immediately painful.[3] Improper management of HF can lead to safety hazards, damage to equipment, and negative environmental impact.[2][4] Furthermore, the presence of strong acids can lead to unwanted side reactions, such as decomposition of the starting material or product, and polymerization, ultimately resulting in low reaction yields.[5]
Q3: What are the primary methods for managing acidic byproducts?
A3: There are two main strategies for managing acidic byproducts in fluorination reactions:
-
In-situ Quenching/Scavenging: This involves adding a substance directly to the reaction mixture to neutralize the acid as it is formed. This can be achieved by using a base or an immobilized scavenger.[1]
-
External Scrubbing: This method involves passing the gaseous effluent from the reaction through a scrubbing system that contains a neutralizing solution to remove acidic gases before they are vented to the atmosphere.[6][7][8][9]
Q4: What are suitable neutralizing agents for acidic byproducts like HF?
A4: A variety of basic reagents can be used to neutralize HF and other acidic byproducts. Common choices include:
-
Aqueous solutions: Sodium hydroxide (NaOH), potassium hydroxide (KOH), sodium carbonate (Na₂CO₃), and calcium hydroxide (Ca(OH)₂).[6][9]
-
Solid bases: Calcium carbonate (CaCO₃) and sodium bicarbonate (NaHCO₃).[10][11][12][13]
The choice of neutralizing agent depends on factors such as the scale of the reaction, the specific acidic byproduct, and the desired workup procedure. For instance, calcium-based neutralizers will precipitate calcium fluoride (CaF₂), which is insoluble in water and can be removed by filtration.[10][12][13]
Troubleshooting Guide
Issue 1: My reaction yield is low, and I suspect acid-mediated decomposition.
| Possible Cause | Suggested Solution |
| Inadequate neutralization | If using an in-situ quenching strategy, ensure you are using a sufficient stoichiometric excess of the base. Consider switching to a stronger or more soluble base for more efficient neutralization. |
| Localized high acid concentration | Improve the stirring of your reaction mixture to ensure that the neutralizing agent is well-dispersed and can react quickly with the generated acid. |
| Incorrect quenching procedure | Quench the reaction at a low temperature to control exothermic neutralization reactions and minimize side reactions. Add the quenching solution slowly and in a controlled manner. |
Issue 2: The pH of my quenching solution is not reaching the desired neutral or basic level.
| Possible Cause | Suggested Solution |
| Insufficient neutralizing agent | Recalculate the required amount of neutralizing agent based on the theoretical amount of acid produced. It is often recommended to use an excess to ensure complete neutralization.[10] |
| Poor solubility of the neutralizing agent | If using a solid base like calcium carbonate, ensure it is finely powdered to maximize surface area and reaction rate. Consider switching to a soluble base like sodium hydroxide. |
| Formation of insoluble salts | The formation of insoluble salts, such as calcium fluoride, can sometimes coat the particles of the neutralizing agent, preventing further reaction. Ensure vigorous stirring to break up any aggregates. |
Issue 3: My wet scrubber is not efficiently removing acidic gases.
| Possible Cause | Suggested Solution |
| Low concentration of scrubbing solution | Check the concentration of the caustic solution in your scrubber and replenish it as needed. For efficient removal of strong acids, maintaining a pH between 7.5 and 9.5 is critical.[7] |
| Inadequate gas-liquid contact | Ensure that the packing material in the scrubber is not channeled or clogged, as this will reduce the surface area for gas-liquid contact.[7] Check the flow rate of the scrubbing liquid. |
| High gas flow rate | If the flow rate of the effluent gas is too high, there may not be sufficient residence time for complete neutralization. Reduce the gas flow rate or consider a larger scrubbing system. |
Quantitative Data Summary
The following table summarizes the effectiveness of various neutralizing agents for hydrofluoric acid and the typical efficiency of industrial wet scrubbers.
| Parameter | Value | Notes | Reference |
| pH after neutralization with Calcium Hydroxide | ~11 | Can leave behind calcium fluoride precipitates on surfaces. | [11][14] |
| pH after neutralization with Calcium Carbonate | ~6-7 | A common and effective neutralizer. | [11][14] |
| pH after neutralization with Calcium D-gluconate | ~6 | Effective in neutralization. | [11][14] |
| Wet Caustic Scrubber Efficiency | >99% | For removal of pollutants like HCl and SO₂. | [6] |
Experimental Protocols
Protocol 1: In-situ Quenching of a Fluorination Reaction
This protocol describes a general procedure for quenching a small-scale fluorination reaction that has generated HF.
Materials:
-
Reaction mixture containing the fluorinated product and HF.
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution or 1 M sodium hydroxide (NaOH) solution, cooled in an ice bath.
-
An ice bath.
-
Stir plate and stir bar.
-
Appropriate workup and extraction solvents (e.g., ethyl acetate, dichloromethane).
-
Personal Protective Equipment (PPE): safety glasses, lab coat, acid-resistant gloves.
Procedure:
-
Cool the reaction vessel to 0 °C using an ice bath.
-
Slowly add the cold saturated NaHCO₃ or 1 M NaOH solution to the stirred reaction mixture via a dropping funnel. Caution: The neutralization reaction can be exothermic and may cause gas evolution. Add the quenching solution dropwise to maintain control of the reaction.
-
Continue adding the basic solution until the gas evolution ceases and the pH of the aqueous layer is basic (test with pH paper).
-
Allow the mixture to warm to room temperature while stirring.
-
Proceed with the standard aqueous workup and extraction of your product.
-
Properly label and dispose of the aqueous waste according to your institution's guidelines.
Protocol 2: Setup and Operation of a Laboratory-Scale Wet Scrubber
This protocol outlines the setup of a simple packed-column wet scrubber for neutralizing acidic gases from a laboratory-scale reaction.
Materials:
-
Glass column (e.g., a chromatography column) with a gas inlet at the bottom and a gas outlet at the top.
-
Inert packing material (e.g., Raschig rings, glass beads).
-
Reservoir for the scrubbing solution.
-
Peristaltic pump to circulate the scrubbing solution.
-
Tubing (chemically resistant).
-
Scrubbing solution: 5-10% aqueous sodium hydroxide or potassium hydroxide.
-
Reaction apparatus.
Procedure:
-
Carefully pack the glass column with the inert packing material.
-
Connect the gas outlet of your reaction apparatus to the gas inlet at the bottom of the packed column using appropriate tubing.
-
Connect the gas outlet at the top of the column to a vent or a final bubbler to monitor gas flow.
-
Place the inlet of the peristaltic pump tubing into the reservoir containing the scrubbing solution.
-
Connect the outlet of the pump tubing to an inlet at the top of the packed column, allowing the scrubbing solution to trickle down over the packing material.
-
Place a collection tube at the bottom of the column to return the scrubbing solution to the reservoir, creating a closed-loop system.
-
Before starting the reaction, start the peristaltic pump to ensure the packing material is thoroughly wetted with the scrubbing solution.
-
Begin your fluorination reaction. The effluent gases will pass through the packed column, where the acidic components will be neutralized by the counter-current flow of the basic scrubbing solution.
-
Monitor the pH of the scrubbing solution periodically and replenish it with fresh base as needed to maintain its neutralizing capacity.
-
After the reaction is complete, continue to run the scrubber for a short period to ensure all residual acidic gases have been neutralized.
Visualizations
Caption: Workflow for fluorination with acid management.
Caption: Troubleshooting low yield in fluorination.
References
- 1. Fluorination Reactions | Professor Steven V. Ley Research Group [ley.group.ch.cam.ac.uk]
- 2. Fluorination - Wordpress [reagents.acsgcipr.org]
- 3. benchchem.com [benchchem.com]
- 4. How to Innovate Chemical Reactions with Fluoroantimonic Acid? [eureka.patsnap.com]
- 5. benchchem.com [benchchem.com]
- 6. machengineering.com [machengineering.com]
- 7. Acid Scrubber System: Design, Operation, Efficiency & Diagram [torch-air.com]
- 8. Acid scrubber systems - Waste gas scrubber systems - GMM Pfaudler [gmmpfaudler.com]
- 9. airpol.com [airpol.com]
- 10. US3743704A - Removal of hf from an hf-containing gas - Google Patents [patents.google.com]
- 11. Hydrofluoric Acid in Dentistry: An Investigation of Isolation and Neutralizing Agents and Precipitates on IPS e.max CAD - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. ws.engr.illinois.edu [ws.engr.illinois.edu]
- 14. Evaluation of Various Neutralizing Agents for Hydrofluoric Acid IADR Abstract Archives [iadr.abstractarchives.com]
Technical Support Center: Optimizing Polymerization of 2,2-Difluoropropane-1,3-diol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 2,2-Difluoropropane-1,3-diol. The information is designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the polymerization of this compound?
A1: The primary challenges in polymerizing this compound stem from the presence of the two fluorine atoms. These electron-withdrawing groups reduce the nucleophilicity of the hydroxyl groups, making the diol less reactive than its non-fluorinated counterparts. This can lead to difficulties in achieving high molecular weight polymers. Additionally, the volatility of fluorinated diols can be a concern during melt polycondensation, potentially leading to a stoichiometric imbalance and limiting polymer chain growth.
Q2: What types of polymerization are suitable for this compound?
A2: Both melt polycondensation and solution polymerization can be employed. Melt polycondensation is a solvent-free method that is often preferred for its simplicity and lower environmental impact. However, it requires high temperatures and vacuum to drive the reaction to completion. Solution polymerization can be carried out under milder conditions but requires the use of a suitable solvent and subsequent polymer purification steps.
Q3: Which catalysts are recommended for the polymerization of this compound?
A3: A range of catalysts can be used for polyesterification. Common choices include:
-
Metal-based catalysts: Tin-based catalysts (e.g., dibutyltin oxide) and titanium-based catalysts (e.g., titanium(IV) isopropoxide) are effective. However, be aware of the potential for catalyst deactivation by water, a byproduct of the esterification reaction.[1]
-
Enzymatic catalysts: Immobilized lipases, such as Novozym 435 from Candida antarctica, have been shown to be effective in producing fluorinated polyesters and can offer a milder, more selective route.[2]
-
Acid catalysts: The carboxylic acid monomer itself can act as a catalyst to some extent, especially in non-catalyzed reactions.[1]
Q4: How can I purify the resulting poly(this compound)?
A4: Purification of the polymer is crucial to remove unreacted monomers, oligomers, and catalyst residues. A common method is precipitation. This involves dissolving the polymer in a suitable solvent (e.g., a chlorinated solvent or a polar aprotic solvent) and then adding this solution dropwise to a stirred non-solvent (e.g., methanol, ethanol, or water) to precipitate the polymer. The purified polymer can then be collected by filtration and dried under vacuum. This process can be repeated for higher purity.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Polymer Molecular Weight | 1. Reduced Reactivity of Diol: The electron-withdrawing fluorine atoms decrease the nucleophilicity of the hydroxyl groups. 2. Stoichiometric Imbalance: Loss of the volatile this compound during melt polymerization. 3. Inefficient Water Removal: Water is a byproduct of esterification and its presence can limit the equilibrium-driven reaction. 4. Catalyst Deactivation: Hydrolysis of the catalyst by the water byproduct can reduce its activity.[1] | 1. Optimize Reaction Time and Temperature: Increase reaction time and/or temperature to drive the reaction forward. However, be cautious of potential side reactions at very high temperatures. 2. Use a Diol Excess: Start with a slight molar excess of the this compound to compensate for any loss. 3. Improve Vacuum: For melt polycondensation, ensure a high vacuum is applied, especially during the later stages, to effectively remove water and other volatile byproducts. 4. Catalyst Selection and Loading: Use an appropriate catalyst concentration. For enzymatic catalysis, consider continuous enzyme addition to counteract potential inactivation.[2] |
| Polymer Discoloration (Yellowing/Darkening) | 1. Thermal Degradation: High reaction temperatures, especially for prolonged periods, can lead to thermal decomposition of the polymer. 2. Oxidation: Presence of oxygen at high temperatures can cause oxidative degradation. 3. Catalyst-Induced Side Reactions: Some metal catalysts can promote side reactions that lead to colored byproducts. | 1. Optimize Temperature Profile: Use the lowest effective temperature for both the esterification and polycondensation stages. 2. Maintain Inert Atmosphere: Ensure a continuous flow of an inert gas (e.g., nitrogen or argon) throughout the reaction to prevent oxidation. 3. Choose Appropriate Catalyst: Consider using a catalyst less prone to causing discoloration, such as certain enzymatic catalysts. |
| Inconsistent or Poor Reproducibility | 1. Monomer Purity: Impurities in the this compound or the dicarboxylic acid/dianhydride can affect the polymerization kinetics and final polymer properties. 2. Variations in Reaction Conditions: Inconsistent temperature control, vacuum level, or stirring rate can lead to different outcomes. | 1. Purify Monomers: Ensure the purity of the monomers before use. Recrystallization or distillation may be necessary. 2. Precise Control of Parameters: Use calibrated equipment to accurately control and monitor reaction temperature, pressure, and stirring speed. |
| Gel Formation or Cross-linking | 1. Side Reactions at High Temperatures: Unwanted side reactions can occur at elevated temperatures, leading to the formation of cross-linked networks. 2. Impurities in Monomers: Trifunctional impurities in the monomers can act as cross-linking agents. | 1. Lower Reaction Temperature: If possible, reduce the polymerization temperature. 2. Ensure Monomer Purity: Analyze monomers for trifunctional impurities before use. |
Experimental Protocols
General Protocol for Two-Step Melt Polycondensation
This is a generalized protocol and may require optimization for specific dicarboxylic acids and desired polymer properties.
Materials:
-
This compound
-
Dicarboxylic acid (e.g., adipic acid, terephthalic acid)
-
Catalyst (e.g., dibutyltin oxide, titanium(IV) isopropoxide)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Esterification Step:
-
Charge the reactor with equimolar amounts of this compound and the dicarboxylic acid. A slight molar excess (e.g., 1.1:1) of the diol can be used.
-
Add the catalyst (typically 0.05-0.2 mol% relative to the dicarboxylic acid).
-
Purge the reactor with an inert gas and maintain a slow, continuous flow.
-
Heat the mixture with stirring to a temperature of 150-180°C.
-
Maintain this temperature for 2-4 hours, or until the theoretical amount of water has been collected in a condenser.
-
-
Polycondensation Step:
-
Gradually increase the temperature to 200-240°C.
-
Simultaneously, slowly reduce the pressure to below 1 Torr.
-
Continue the reaction under high vacuum and elevated temperature for another 3-5 hours. The progress of the polymerization can be monitored by the increase in the viscosity of the melt (observed through the stirring torque).
-
Once the desired viscosity is reached, cool the reactor to room temperature under an inert atmosphere.
-
The resulting polymer can be removed and purified as needed.
-
Visualizations
Caption: Workflow for the melt polycondensation of this compound.
Caption: Troubleshooting logic for low molecular weight polymer.
References
preventing degradation of 2,2-Difluoropropane-1,3-diol during reactions
Welcome to the Technical Support Center for 2,2-Difluoropropane-1,3-diol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this compound during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can lead to the degradation of this compound during a reaction?
A1: The degradation of this compound can be influenced by several factors, including:
-
Strongly acidic or basic conditions: The presence of strong acids or bases can catalyze decomposition pathways.
-
High temperatures: Thermal stress can lead to decomposition.
-
Oxidizing agents: Strong oxidants can lead to undesired side products.
-
Presence of certain Lewis acids: Some Lewis acids may coordinate with the diol and promote side reactions.
Q2: How do the geminal fluorine atoms in this compound affect its stability?
A2: The two fluorine atoms on the central carbon atom significantly influence the molecule's electronic properties and stability. The strong electron-withdrawing nature of fluorine atoms enhances the overall chemical stability of the molecule compared to its non-fluorinated analog.[1] However, this electronic effect can also influence the reactivity of the neighboring hydroxyl groups.
Q3: What are the most common strategies to prevent the degradation of this compound in a reaction?
A3: The most effective strategy is the use of protecting groups for the diol functionality. This approach masks the hydroxyl groups, preventing them from participating in unwanted side reactions. Common protecting groups for 1,3-diols include acetals, such as benzylidene acetal and acetonide.[2][3][4] Careful control of reaction conditions, such as temperature and pH, is also crucial.
Q4: When should I consider using a protecting group for this compound?
A4: You should consider using a protecting group whenever your reaction conditions involve:
-
Strong acids or bases.
-
Reagents that can react with hydroxyl groups (e.g., strong oxidizing or reducing agents, acylating agents meant for another part of the molecule).
-
High temperatures where thermal degradation is a concern.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired product and formation of multiple unidentified byproducts. | Degradation of the diol under the reaction conditions. | 1. Protect the diol: Use a suitable protecting group like benzylidene acetal or acetonide before proceeding with the reaction. 2. Optimize reaction conditions: Lower the reaction temperature, use a milder pH, or select a more specific catalyst. |
| Evidence of defluorination in the product mixture (e.g., from NMR or MS data). | Reaction with strong bases or nucleophiles, potentially leading to elimination of HF. While gem-difluoroalkanes are generally stable, harsh basic conditions can sometimes lead to decomposition. | 1. Avoid strong, non-hindered bases: If a base is required, consider using a bulkier, non-nucleophilic base. 2. Protect the diol: Protection of the hydroxyl groups can prevent base-mediated elimination pathways originating from the alcohol functionality. |
| Formation of an unexpected rearranged product. | Acid-catalyzed rearrangement. The presence of strong acids might lead to the formation of carbocationic intermediates that can undergo rearrangement. | 1. Use a protecting group: An acetal protecting group will prevent the involvement of the hydroxyl groups in acid-catalyzed rearrangements. 2. Use a non-coordinating acid: If an acid catalyst is necessary, consider one that is less likely to coordinate strongly with the diol. |
| Oxidation of the alcohol groups to aldehydes or carboxylic acids. | Presence of oxidizing agents in the reaction mixture. | 1. Protect the diol: This is the most effective way to prevent oxidation of the hydroxyl groups. 2. Use a milder or more selective oxidizing agent that targets other functional groups in your molecule. |
Experimental Protocols
Protocol 1: Protection of this compound as a Benzylidene Acetal
This protocol describes a general procedure for the protection of 1,3-diols using benzaldehyde dimethyl acetal, which can be adapted for this compound.[2][5]
Materials:
-
This compound
-
Benzaldehyde dimethyl acetal
-
Copper(II) trifluoromethanesulfonate (Cu(OTf)₂)
-
Anhydrous acetonitrile
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Solvents for extraction (e.g., ethyl acetate) and column chromatography
Procedure:
-
Dissolve this compound (1.0 mmol) in anhydrous acetonitrile (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Add benzaldehyde dimethyl acetal (1.2 mmol).
-
Add a catalytic amount of Cu(OTf)₂ (0.05–0.1 mmol).
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the catalyst by adding triethylamine (0.2 mmol).
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between ethyl acetate and saturated aqueous sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Deprotection of a Benzylidene Acetal
This protocol describes a mild method for the deprotection of a benzylidene acetal.[6]
Materials:
-
Protected this compound
-
10% Palladium on carbon (Pd/C)
-
Triethylsilane (Et₃SiH)
-
Methanol
-
Celite®
Procedure:
-
To a solution of the benzylidene acetal (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (10 mol%).
-
To this suspension, add triethylsilane (3.0 mmol) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 30-60 minutes.
-
Upon completion, dilute the reaction mixture with methanol and filter through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected diol.
-
If necessary, purify the product by silica gel column chromatography.
Data Summary
The following table summarizes the stability of common 1,3-diol protecting groups under various conditions. This information can guide the selection of an appropriate protecting group strategy for your specific reaction.
| Protecting Group | Stable To | Labile To | Typical Deprotection Conditions |
| Benzylidene Acetal | Basic conditions, nucleophiles, some reductive and oxidative environments.[2] | Acidic conditions, hydrogenolysis.[6] | Mild acid (e.g., p-TsOH in MeOH); H₂/Pd/C; Et₃SiH/I₂.[6] |
| Acetonide (Isopropylidene Ketal) | Basic conditions, reducing agents, mild oxidants. | Acidic conditions. | Aqueous acid (e.g., HCl, H₂SO₄). |
| Silyl Ethers (e.g., TBDMS, TIPS) | Non-acidic and non-fluoride conditions. | Acids, fluoride ions. | Tetrabutylammonium fluoride (TBAF); HF·Pyridine. |
Visualizations
Logical Workflow for Preventing Degradation
The following diagram illustrates the decision-making process for preventing the degradation of this compound.
Caption: Decision workflow for protecting this compound.
Potential Degradation Pathways
This diagram illustrates potential, though not definitively proven for this specific molecule, degradation pathways of a 1,3-diol under harsh conditions. The presence of gem-difluoro substitution is expected to influence these pathways.
Caption: Potential degradation pathways of a gem-difluorinated diol.
References
- 1. innospk.com [innospk.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzylidene acetal - Wikipedia [en.wikipedia.org]
- 4. Protection of 1,2-/1,3-Diols | Chem-Station Int. Ed. [en.chem-station.com]
- 5. Benzylidene protection of diol - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Benzylidene Acetals [organic-chemistry.org]
troubleshooting guide for reactions involving fluorinated diols
Technical Support Center: Reactions with Fluorinated Diols
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with fluorinated diols. The unique properties conferred by fluorine, such as high electronegativity and the strength of the carbon-fluorine bond, can present specific challenges during chemical synthesis.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: Why is my reaction yield consistently low when using a fluorinated diol?
Low yields in reactions involving fluorinated diols can stem from several factors related to the inherent properties of these molecules.
-
Reduced Nucleophilicity: The strong electron-withdrawing effect of fluorine atoms significantly lowers the nucleophilicity of the hydroxyl groups.[4] This "nucleophilicity penalty" can slow down the reaction rate compared to non-fluorinated analogues, leading to incomplete conversion under standard conditions.[4]
-
Steric Hindrance: Bulky fluorinated groups near the hydroxyl moieties can sterically hinder the approach of reagents, further reducing reaction rates.
-
Reagent Purity and Stoichiometry: Impurities in starting materials or solvents, especially water, can consume reagents and lower yields.[5] Ensure all reagents are pure and solvents are rigorously dried.[6][7] Also, verify that the stoichiometry is correct, sometimes requiring an excess of the coupling partner to drive the reaction to completion.[4][8]
-
Improper Reaction Conditions: The reaction may require more forcing conditions, such as higher temperatures or longer reaction times, to overcome the reduced reactivity of the fluorinated diol.[6][7] However, excessively high temperatures can lead to decomposition.[9]
Q2: I'm observing significant side product formation. What are the common side reactions?
The most common side reactions are often intramolecular cyclization to form cyclic ethers or elimination reactions.
-
Cyclic Ether Formation: The proximity of the two hydroxyl groups in a diol makes intramolecular cyclization a competing reaction, especially under acidic conditions which can protonate a hydroxyl group and facilitate its departure as a water molecule.[10]
-
Elimination Reactions: Particularly when using aggressive fluorinating agents like DAST (diethylaminosulfur trifluoride) to convert diols to difluorides, elimination to form olefin byproducts is a common issue.[8]
-
Rearrangements: In superacid-catalyzed reactions, carbocations generated from the diol can undergo rearrangements, leading to a mixture of products.[9]
Q3: How can I effectively monitor the progress of my reaction?
Monitoring reactions with fluorinated compounds requires appropriate analytical techniques.
-
¹⁹F NMR Spectroscopy: This is a primary and highly sensitive technique for characterizing fluorinated compounds. The wide chemical shift range provides detailed information about the electronic environment of each fluorine atom, making it excellent for tracking the consumption of the starting material and the appearance of the fluorinated product.[11]
-
TLC and GC-MS: Thin-layer chromatography (TLC) and gas chromatography-mass spectrometry (GC-MS) are useful for monitoring the disappearance of starting materials and the formation of products, though care must be taken as fluorinated compounds can sometimes exhibit unusual retention behavior.[6]
-
LC-MS: Liquid chromatography-mass spectrometry (LC-MS) is another powerful tool, but contamination from fluoropolymers (like PTFE) in the system components can be a significant source of background noise.[11]
Q4: What are the best practices for purifying fluorinated compounds?
Purification can be challenging due to the unique physical properties of organofluorine compounds.
-
Column Chromatography: Silica gel chromatography is a standard method. However, the high polarity of the diol starting material versus the often lower polarity of the product requires careful solvent gradient selection. Be aware that some fluorinated compounds can be sensitive to acidic silica.[7]
-
Crystallization: If the product is a solid, crystallization is an excellent method for achieving high purity.[12]
-
Distillation: For volatile liquid products, distillation under reduced pressure can be effective.
-
Avoiding Contamination: Use non-fluorinated labware (e.g., polypropylene or glass) whenever possible to avoid contamination, especially for trace analysis.[11]
Troubleshooting Guide: Low Yield & Side Products
This section provides a structured approach to diagnosing and solving common issues encountered in reactions with fluorinated diols, such as esterifications and etherifications.
Problem 1: Low or No Product Formation
dot graph TD { graph [rankdir=TB, splines=ortho, nodesep=0.6, ranksep=0.8, fontname="Arial", fontsize=12, bgcolor="#FFFFFF", compound=true, maxwidth=760]; node [shape=rectangle, style="filled,rounded", fontname="Arial", fontsize=11, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];
} Caption: Troubleshooting workflow for low reaction yield.
| Potential Cause | Recommended Action | Rationale |
| Reduced Nucleophilicity of Diol | Increase reaction temperature in increments of 10-20°C. Extend reaction time and monitor by an appropriate method (e.g., ¹⁹F NMR). | The electron-withdrawing nature of fluorine atoms deactivates the hydroxyl groups, requiring more energy or time to react.[4] |
| Moisture in Reagents/Solvent | Rigorously dry all solvents and reagents before use.[6][7] Flame-dry glassware and run the reaction under an inert atmosphere (N₂ or Ar). | Water can hydrolyze reagents (e.g., acid chlorides, coupling agents) or compete with the diol as a nucleophile, reducing the yield of the desired product. |
| Sub-optimal Solvent | Screen a range of anhydrous, non-nucleophilic solvents (e.g., Acetonitrile, Dichloromethane, THF). | The choice of solvent can significantly impact reagent solubility and reaction kinetics. Acetonitrile is often effective in fluorination reactions.[6] |
| Ineffective Catalyst/Coupling Agent | For esterifications, consider more potent coupling agents like TBTU or activating agents like XtalFluor-E.[13][14] For etherifications, ensure a strong enough base is used for deprotonation. | Standard conditions may not be sufficient to activate the less reactive fluorinated diol. More advanced reagents may be necessary to drive the reaction forward.[13] |
Problem 2: Formation of Cyclic Ether Byproducts
dot graph TD { graph [fontname="Arial", fontsize=12, bgcolor="#FFFFFF", maxwidth=760]; node [shape=rectangle, style=filled, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];
} Caption: Competing intermolecular vs. intramolecular reactions.
| Potential Cause | Recommended Action | Rationale |
| High Dilution Effect | Run the reaction at a higher concentration. If adding a reagent, add it neat or as a concentrated solution rather than a dilute one. | Intramolecular reactions are kinetically favored at low concentrations. Increasing the concentration promotes the desired intermolecular reaction pathway. |
| Thermodynamic Favorability | Lower the reaction temperature. | The formation of stable 5- or 6-membered cyclic ethers can be thermodynamically favorable, especially at higher temperatures. Running the reaction at the lowest effective temperature can minimize this side reaction. |
| Acid/Base Catalysis | If using an acid catalyst, consider a milder or non-acidic activation method. For base-mediated reactions, avoid using an excessive amount of base. | Both strong acids and bases can promote the intramolecular cyclization of diols.[10] |
Key Experimental Protocol: Mono-TBDMS Protection of a Fluorinated Diol
Selective protection of one hydroxyl group is often a key step in synthesis. This protocol outlines a general procedure for the mono-silylation of a symmetrical fluorinated diol.
Objective: To selectively protect one of the two hydroxyl groups in a fluorinated diol to allow for subsequent differential functionalization.
Reagents & Materials:
-
Fluorinated Diol (e.g., 2,2,3,3-Tetrafluoro-1,4-butanediol)
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole or Triethylamine (Et₃N)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
-
Setup: Under an inert atmosphere (N₂), dissolve the fluorinated diol (1.0 eq) and imidazole (1.1 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.
-
Reagent Addition: Slowly add a solution of TBDMSCl (1.05 eq) in anhydrous DCM to the stirred diol solution over 30 minutes. Note: Using a slight excess of the diol can favor mono-protection.
-
Reaction: Allow the reaction to stir at 0°C and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to separate the di-protected, mono-protected, and unreacted diol.
Data Interpretation: Successful mono-protection can be confirmed by ¹H NMR (disappearance of symmetry), ¹⁹F NMR, and mass spectrometry. The yield of mono-protected product is often balanced against the formation of the di-protected byproduct and remaining starting material.
| Product | Typical R_f (10% EtOAc/Hex) | Expected Yield Range |
| Di-protected Diol | ~0.8 | 10-20% |
| Mono-protected Diol | ~0.5 | 50-70% |
| Unreacted Diol | ~0.1 | 10-30% |
References
- 1. The Role of Fluorine Substitution in the Structure-Activity Relationships (SAR) of Classical Cannabinoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Mechanistic and Kinetic Insights into the Interfacial Polymerization of Fluorine-Containing Polyarylate [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. benchchem.com [benchchem.com]
- 9. Carbonylation of Polyfluorinated 1-Arylalkan-1-ols and Diols in Superacids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diol - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Ester synthesis by esterification [organic-chemistry.org]
Technical Support Center: Purification of 2,2-Difluoropropane-1,3-diol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the removal of impurities from commercial 2,2-Difluoropropane-1,3-diol.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Issue 1: The purified product is a yellowish oil or semi-solid, but a colorless solid is expected.
-
Question: My batch of this compound is a yellow-tinged semi-solid after initial workup. How can I remove the color and obtain a white, crystalline solid?
-
Answer: A yellow color often indicates the presence of small amounts of polymeric or degradation byproducts. These can sometimes be removed by treatment with activated carbon followed by recrystallization or by column chromatography.
-
Activated Carbon Treatment and Recrystallization:
-
Dissolve the crude this compound in a minimal amount of a hot solvent mixture, such as ethyl acetate/hexanes.
-
Add a small amount of activated carbon (approximately 1-2% by weight of the diol) to the hot solution.
-
Stir the mixture at an elevated temperature for 15-30 minutes.
-
Perform a hot filtration through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold hexanes.
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a more rigorous method for removing colored impurities. Please refer to the detailed protocol in the Experimental Protocols section.
-
Issue 2: The purity of the diol does not improve significantly after a single purification step.
-
Question: I have attempted to purify my this compound, but analytical tests (GC-MS, NMR) show that significant impurities remain. What should I do?
-
Answer: It is possible that your sample contains multiple impurities with polarities similar to the desired diol. A single purification technique may not be sufficient. Consider the following:
-
Sequential Purification: Employing a combination of purification methods can be highly effective. For instance, an initial distillation can remove non-volatile impurities, followed by column chromatography to separate compounds with similar boiling points but different polarities.
-
Optimize Your Current Method:
-
Recrystallization: Experiment with different solvent systems. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.
-
Column Chromatography: If you are using normal-phase silica gel, consider switching to a different stationary phase like alumina or a bonded phase (e.g., diol-functionalized silica). Alternatively, reversed-phase chromatography can be effective for separating polar compounds.
-
-
Issue 3: Low recovery of the product after purification.
-
Question: I am losing a significant amount of my this compound during the purification process. How can I improve the yield?
-
Answer: Low recovery can be due to several factors depending on the purification method:
-
Recrystallization:
-
Excessive Solvent: Using too much solvent will result in the product remaining in the mother liquor even after cooling. Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Premature Crystallization: If the product crystallizes too quickly during hot filtration, you may lose a significant portion. Ensure your filtration apparatus is pre-heated.
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not chilled will dissolve some of your product. Always use ice-cold solvent for washing.
-
-
Column Chromatography:
-
Irreversible Adsorption: Highly polar compounds can sometimes bind irreversibly to silica gel. If you suspect this is happening, consider using a less active stationary phase like deactivated silica or alumina.
-
Improper Eluent Polarity: If the eluent is not polar enough, your compound may not move off the column. Conversely, if it is too polar, it may co-elute with impurities. Careful selection of the solvent system based on TLC analysis is crucial.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in commercial this compound?
A1: Based on its common synthesis route (reduction of diethyl 2,2-difluoromalonate with a hydride reducing agent like LiAlH4), the most probable impurities are:
-
Unreacted Starting Material: Diethyl 2,2-difluoromalonate.
-
Partially Reduced Intermediates: Ethyl 2,2-difluoro-3-hydroxypropionate or 2,2-difluoropropane-1,3-dial.
-
Solvent Residues: Solvents used in the synthesis and workup, such as tetrahydrofuran (THF) or ethyl acetate.
-
Inorganic Salts: Lithium and aluminum salts from the reduction and subsequent acidic workup. These are typically removed during the initial aqueous workup.
Q2: What analytical techniques are recommended to assess the purity of this compound?
A2: A combination of the following techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities. Derivatization may be necessary to improve the volatility and peak shape of the diol.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To identify and quantify proton-containing impurities.
-
¹³C NMR: To confirm the carbon skeleton of the product and identify carbon-containing impurities.
-
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds, as it can provide a clear signal for the desired product and any fluorine-containing impurities with high sensitivity and a wide chemical shift range, which often simplifies the spectrum compared to ¹H NMR.
-
-
High-Performance Liquid Chromatography (HPLC): Useful for non-volatile impurities. A reversed-phase C18 column or a more polar column (e.g., HILIC) can be used depending on the impurity profile.
Q3: Can I use distillation to purify this compound?
A3: Yes, vacuum distillation can be an effective method for purifying this compound, especially for removing non-volatile or highly volatile impurities. Due to its relatively high boiling point, distillation should be performed under reduced pressure to prevent thermal decomposition.
Q4: Is this compound stable on silica gel?
A4: Generally, diols are stable on silica gel. However, some highly polar or sensitive compounds can sometimes interact strongly with the acidic silanol groups on the silica surface, leading to tailing peaks in chromatography or, in rare cases, degradation. If you observe such issues, you can use deactivated (end-capped) silica gel or an alternative stationary phase like alumina.
Data Presentation
Table 1: Comparison of Purification Techniques for this compound
| Purification Method | Purity Achieved (Typical) | Advantages | Disadvantages |
| Recrystallization | >98% | Simple, cost-effective, good for removing minor impurities. | Can have lower yields if the compound is highly soluble in the chosen solvent. |
| Vacuum Distillation | >99% | Effective for removing non-volatile and highly volatile impurities. | Requires specialized equipment; potential for thermal degradation if not controlled properly. |
| Column Chromatography | >99.5% | Highly effective for separating closely related impurities. | More time-consuming and requires larger volumes of solvent. |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In small test tubes, assess the solubility of a small amount of crude this compound in various solvents (e.g., ethyl acetate, acetone, ethanol, water, and hexanes) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold. A solvent pair, such as ethyl acetate/hexanes, is often effective.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Heat the flask on a hot plate and add the minimum amount of hot ethyl acetate required to just dissolve the solid.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold hexanes to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a short-path distillation head with a condenser and a receiving flask. Ensure all glassware is dry.
-
Sample Charging: Charge the round-bottom flask with the crude this compound. Add a magnetic stir bar or boiling chips.
-
Evacuation: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating: Once a stable vacuum is achieved, begin to heat the distillation flask using a heating mantle.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point for the given pressure. The boiling point will be significantly lower than the atmospheric boiling point.
-
Discontinuation: Once the desired product has been collected, remove the heat source and allow the apparatus to cool to room temperature before slowly re-introducing air into the system.
Protocol 3: Purification by Flash Column Chromatography
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. For a polar compound like this compound on silica gel, a mixture of a non-polar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is suitable. Aim for an Rf value of 0.2-0.3 for the desired compound.
-
Column Packing: Pack a glass column with silica gel as a slurry in the chosen eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Elute the column with the chosen solvent system, applying gentle pressure to the top of the column.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the purified product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Mandatory Visualization
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting low recovery in recrystallization.
stability of 2,2-Difluoropropane-1,3-diol in acidic or basic conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2,2-Difluoropropane-1,3-diol under acidic and basic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
Due to the presence of two electron-withdrawing fluorine atoms on the C2 position, this compound is considered a relatively stable diol. The strong carbon-fluorine bonds enhance the overall chemical stability of the molecule compared to its non-fluorinated analog, 1,3-propanediol. However, its stability is influenced by the pH of the solution.
Q2: How does this compound behave under acidic conditions?
Q3: Is this compound stable in basic conditions?
Generally, 1,3-diols exhibit good stability in basic media. The hydroxyl groups of this compound are more acidic than those of non-fluorinated diols due to the electron-withdrawing effect of the adjacent fluorine atoms. This increased acidity means that in the presence of a strong base, the diol will be deprotonated to form an alkoxide. While the diol itself is largely stable, the reactivity of the resulting alkoxide should be considered in the context of other reagents present in the reaction mixture.
Q4: What are the recommended storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry place, away from strong acids and oxidizing agents. The container should be tightly sealed to prevent moisture absorption.
Troubleshooting Guides
Issue 1: Unexpected side products observed in an acid-catalyzed reaction.
-
Possible Cause: Acid-catalyzed dehydration or rearrangement of the diol.
-
Troubleshooting Steps:
-
Reaction Temperature: Lower the reaction temperature to minimize dehydration, which is often favored at higher temperatures.
-
Acid Strength and Concentration: Use a milder acid or a lower concentration of the strong acid.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to reduce the formation of degradation products.
-
Protecting Groups: If the diol moiety is not the desired reactive site, consider protecting the hydroxyl groups as acetals or silyl ethers, which are generally stable under many reaction conditions but can be selectively removed.[1][2][3][4][5]
-
Issue 2: Low yield or incomplete reaction in a base-catalyzed reaction.
-
Possible Cause: In situ formation of the diol alkoxide may be affecting the desired reaction pathway or the solubility of the reagents.
-
Troubleshooting Steps:
-
Base Stoichiometry: Carefully control the stoichiometry of the base. The increased acidity of the fluorinated diol may consume more base than anticipated.
-
Solvent: Ensure that all components are soluble in the chosen solvent system, both before and after the addition of the base.
-
Counter-ion Effects: The nature of the counter-ion from the base (e.g., Li+, Na+, K+) can influence the reactivity and solubility of the alkoxide. Experiment with different bases to find the optimal conditions.
-
Potential Degradation Pathways
Under forced conditions, such as high temperatures and extreme pH, the following degradation pathways for this compound can be hypothesized.
Acid-Catalyzed Degradation:
Under strong acidic conditions and heat, the diol may undergo dehydration. The reaction would likely proceed through protonation of one of the hydroxyl groups, followed by the loss of a water molecule to form a carbocation. A subsequent elimination of a proton would lead to the formation of an unsaturated fluoroalcohol.
Base-Mediated Reactions:
In the presence of a strong base, this compound will be deprotonated to form a mono- or di-alkoxide. While this is not a degradation of the diol itself, the resulting alkoxide is a more potent nucleophile and may participate in subsequent reactions.
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on this compound. The extent of degradation should ideally be between 5-20% to ensure that the primary degradation products are formed and can be adequately characterized.[6]
Table 1: Forced Degradation Conditions
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60 °C | 24 - 72 hours |
| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 24 - 72 hours |
| Oxidation | 3% H₂O₂ | Room Temperature | 24 - 72 hours |
| Thermal | Solid State | 80 °C | 48 - 96 hours |
Protocol for Forced Degradation Study:
-
Sample Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or water).
-
Stress Application:
-
Acid/Base Hydrolysis: Add an equal volume of the stock solution to an equal volume of 0.2 M HCl or 0.2 M NaOH to achieve a final acid/base concentration of 0.1 M.
-
Oxidation: Add an appropriate volume of 30% H₂O₂ to the stock solution to achieve a final concentration of 3%.
-
Thermal: Place the solid compound in a vial in an oven set to the desired temperature.
-
-
Incubation: Incubate the samples under the specified conditions for the designated time. It is advisable to take samples at various time points to monitor the progression of degradation.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equivalent amount of base or acid, respectively, before analysis.
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using appropriate analytical methods.
Analytical Methods for Degradation Monitoring:
The analysis of this compound and its potential degradation products can be effectively performed using the following techniques:
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection can be used to separate the parent compound from its degradation products. A C18 column is a common starting point, and the mobile phase can be a gradient of water and acetonitrile or methanol.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful tool for the identification of unknown degradation products by providing molecular weight information.
-
¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR): This is a highly specific and sensitive technique for analyzing fluorinated compounds. Changes in the chemical environment of the fluorine atoms upon degradation will result in new signals in the ¹⁹F NMR spectrum, allowing for the identification and quantification of degradation products.
Workflow for Stability Indicating Method Development:
This technical support guide is intended to provide a foundational understanding of the stability of this compound. For critical applications, it is imperative to conduct specific stability studies under the conditions relevant to your experimental setup or formulation.
References
- 1. benchchem.com [benchchem.com]
- 2. ijfmr.com [ijfmr.com]
- 3. Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pinacol rearrangement - Wikipedia [en.wikipedia.org]
- 5. Illustrated Glossary of Organic Chemistry - Pinacol rearrangement; pinacol-pinacolone rearrangement [chem.ucla.edu]
- 6. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide: 2,2-Difluoropropane-1,3-diol versus 1,3-propanediol in Polymer Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected and experimentally verified properties of polymers derived from 2,2-Difluoropropane-1,3-diol and 1,3-propanediol. While extensive data exists for polymers based on 1,3-propanediol, particularly poly(trimethylene terephthalate) (PTT), directly comparative experimental data for polyesters derived from this compound is limited in publicly available literature. Therefore, this guide combines established data for 1,3-propanediol-based polymers with the well-documented effects of fluorination on polymer properties to provide a predictive comparison for this compound-based counterparts.
Introduction to the Monomers
1,3-Propanediol (PDO) is a colorless, viscous, and water-miscible organic compound.[1] It serves as a key building block in the production of a variety of polymers, most notably polytrimethylene terephthalate (PTT).[1][2] Bio-based routes to 1,3-propanediol have made it an attractive monomer for creating more sustainable polymers.[2]
This compound is a fluorinated analog of 1,3-propanediol. The presence of two fluorine atoms on the central carbon atom is expected to impart unique properties to polymers derived from it, such as enhanced thermal stability and chemical resistance.[3] It is primarily used as an intermediate in the synthesis of pharmaceuticals and agrochemicals, with growing interest in its application in advanced materials.[3]
Comparative Polymer Properties
The following tables summarize the known properties of polyesters derived from 1,3-propanediol (specifically PTT) and the anticipated properties of analogous polyesters from this compound. The data for the fluorinated polymer are extrapolations based on the general effects of fluorine incorporation into polymer backbones.
Table 1: Thermal Properties
| Property | Polyester from 1,3-propanediol (PTT) | Polyester from this compound (Expected) |
| Glass Transition Temperature (Tg) | ~72 °C[1][4] | Higher than PTT |
| Melting Temperature (Tm) | ~228 °C[5] | Potentially higher than PTT |
| Thermal Degradation Temperature | Onset around 400 °C[4] | Higher than PTT |
Note: The introduction of fluorine atoms generally increases the thermal stability of polymers due to the high strength of the carbon-fluorine bond.
Table 2: Mechanical Properties
| Property | Polyester from 1,3-propanediol (PTT) | Polyester from this compound (Expected) |
| Tensile Strength | ~67.6 MPa[5] | Likely higher than PTT |
| Flexural Modulus | ~2.76 GPa[5] | Likely higher than PTT |
| Elongation at Break | Varies with processing | Potentially lower than PTT |
Note: Fluorination can increase the rigidity of the polymer chain, leading to higher strength and modulus but potentially reduced ductility.
Table 3: Surface and Chemical Properties
| Property | Polyester from 1,3-propanediol (PTT) | Polyester from this compound (Expected) |
| Water Contact Angle | ~70-80° (hydrophilic to slightly hydrophobic)[6] | > 90° (hydrophobic)[7][8] |
| Chemical Resistance | Good resistance to aliphatic hydrocarbons, gasoline, oils, alcohols, dilute acids, and bases. Attacked by strong bases.[9] | Excellent resistance to a broader range of chemicals, including strong acids and organic solvents. |
Note: The low surface energy of fluorinated polymers typically results in hydrophobic surfaces with high water contact angles. The strong C-F bonds also contribute to superior chemical inertness.[10]
Experimental Protocols
Synthesis of Poly(trimethylene terephthalate) from 1,3-propanediol
A common method for synthesizing PTT is through a two-step melt polycondensation of 1,3-propanediol and terephthalic acid (TPA) or dimethyl terephthalate (DMT).[2]
Step 1: Esterification (or Transesterification)
-
A mixture of terephthalic acid and an excess of 1,3-propanediol (molar ratio typically 1:1.2 to 1:2.2) is charged into a reactor equipped with a stirrer, a nitrogen inlet, and a distillation column.
-
A catalyst, such as a titanium or tin compound (e.g., titanium(IV) butoxide), is added.
-
The mixture is heated to a temperature of 240-275°C under a nitrogen atmosphere.[11]
-
Water (from esterification) or methanol (from transesterification with DMT) is continuously distilled off.[12]
-
This stage is continued until the theoretical amount of byproduct is collected, indicating the formation of low molecular weight oligomers.
Step 2: Polycondensation
-
The temperature of the reactor is raised to 250-270°C.
-
A vacuum is gradually applied to the system to facilitate the removal of excess 1,3-propanediol and drive the polymerization reaction forward.
-
The viscosity of the molten polymer increases as the molecular weight grows. The reaction is monitored by the torque of the stirrer.
-
Once the desired viscosity (and thus molecular weight) is achieved, the reaction is stopped, and the polymer is extruded from the reactor.
Proposed Synthesis of Polyester from this compound
A similar two-step melt polycondensation process could be adapted for the synthesis of a polyester from this compound and terephthalic acid.
Step 1: Esterification
-
Equimolar amounts of this compound and terephthalic acid, along with a suitable catalyst (e.g., titanium(IV) butoxide or an antimony compound), are charged into a reactor. An excess of the diol may be used to compensate for any loss during the reaction.
-
The reactor is purged with an inert gas (e.g., nitrogen or argon).
-
The mixture is heated with stirring to a temperature sufficient to initiate the esterification reaction and melt the reactants, likely in the range of 180-220°C.
-
Water is formed as a byproduct and is removed from the reaction mixture by distillation.
Step 2: Polycondensation
-
After the esterification is complete, the temperature is gradually increased to 230-260°C.
-
A high vacuum is applied to the reactor to remove the excess this compound and further drive the polymerization.
-
The progress of the reaction is monitored by the increase in melt viscosity.
-
The reaction is terminated when the desired molecular weight is achieved, and the resulting fluorinated polyester is extruded.
Visualizations
Caption: General workflow for the synthesis of polyesters.
Caption: Logical relationship between monomer structure and polymer properties.
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. Polytrimethylene terephthalate - Wikipedia [en.wikipedia.org]
- 3. cdn-site.roboworld.com [cdn-site.roboworld.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Contact angle - Wikipedia [en.wikipedia.org]
- 9. Polytrimethylene Terephthalate (PTT) | RTP Company [rtpcompany.com]
- 10. lee.chem.uh.edu [lee.chem.uh.edu]
- 11. US6326456B2 - Process of producing polytrimethylene terephthalate (PTT) - Google Patents [patents.google.com]
- 12. Industrial Chemistry Module | English | Green Chemistry [scranton.edu]
Unlocking New Avenues in Drug Discovery: A Comparative Guide to 2,2-Difluoropropane-1,3-diol
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into lead compounds has become a cornerstone of modern medicinal chemistry. Among the various fluorinated building blocks, 2,2-Difluoropropane-1,3-diol is emerging as a valuable tool for enhancing the pharmacokinetic and pharmacodynamic properties of drug candidates. This guide provides a comprehensive comparison of this compound with its non-fluorinated counterpart and other bioisosteres, supported by experimental data and detailed protocols to aid in rational drug design.
The introduction of a gem-difluoro group can profoundly influence a molecule's metabolic stability, lipophilicity, and receptor binding interactions. This compound serves as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), imparting enhanced metabolic stability and bioavailability to drug molecules.[1] This guide will delve into the specific advantages of this building block and provide a data-driven comparison with relevant alternatives.
Physicochemical Properties: A Head-to-Head Comparison
The substitution of two hydrogen atoms with fluorine at the C2 position of the propane-1,3-diol scaffold leads to significant alterations in its physicochemical properties. These changes can have a cascading effect on a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | This compound | 1,3-Propanediol (non-fluorinated analog) | Other Bioisosteres (e.g., 1,2-diols, amides) |
| Molecular Weight ( g/mol ) | 112.08[2][3] | 76.09 | Varies |
| Calculated LogP | -0.5[2] | -1.093 | Varies |
| Hydrogen Bond Donors | 2 | 2 | Varies |
| Hydrogen Bond Acceptors | 2 (Oxygen) + 2 (Fluorine, weak) | 2 (Oxygen) | Varies |
| Polar Surface Area (Ų) | 40.5[2] | 40.5 | Varies |
Note: The LogP values are from different sources and may not be directly comparable due to variations in experimental or computational methods. A direct head-to-head experimental determination would provide a more accurate comparison.
The Advantage of Fluorination: A Deeper Dive
Enhanced Metabolic Stability
One of the most significant advantages of incorporating the this compound moiety is the enhancement of metabolic stability. The carbon-fluorine bond is exceptionally strong and less susceptible to enzymatic oxidation by cytochrome P450 enzymes, which are major players in drug metabolism. By replacing a metabolically vulnerable C-H bond with a C-F bond, the metabolic "soft spot" can be effectively blocked.
Modulation of Lipophilicity
Lipophilicity, often expressed as LogP, is a critical parameter influencing a drug's solubility, permeability, and plasma protein binding. The introduction of fluorine has a complex effect on lipophilicity. While a single fluorine atom can increase lipophilicity, the gem-difluoro group in this compound, coupled with the two hydroxyl groups, results in a molecule with a LogP of -0.5, suggesting a moderate level of lipophilicity. This is a slight increase compared to the more hydrophilic 1,3-propanediol (LogP -1.093). This modulation can be advantageous in fine-tuning the overall lipophilicity of a drug candidate to achieve an optimal balance between solubility and membrane permeability.
Altered Hydrogen Bonding Capacity
The two hydroxyl groups in this compound act as hydrogen bond donors, similar to its non-fluorinated analog. However, the highly electronegative fluorine atoms can also act as weak hydrogen bond acceptors. This altered electronic environment can influence intramolecular and intermolecular hydrogen bonding, potentially leading to more favorable binding interactions with the target protein. Studies have shown that fluorine's ability to participate in hydrogen bonding can be crucial for ligand-receptor recognition.[4]
Experimental Protocols
To facilitate the direct comparison of this compound-containing compounds with their non-fluorinated analogs or other bioisosteres, the following are detailed methodologies for key in vitro experiments.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.
Materials:
-
Test compound and positive control (e.g., a rapidly metabolized drug)
-
Pooled human liver microsomes
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
96-well plates
-
Incubator (37°C)
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the test compound to the phosphate buffer to achieve the desired final concentration (typically 1 µM).
-
Add the liver microsomes to the wells and pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (Clint) from the disappearance rate of the parent compound.
Determination of LogP by HPLC
This method provides an experimental value for the octanol-water partition coefficient (LogP).
Materials:
-
Test compound
-
Octanol-saturated water
-
Water-saturated octanol
-
A series of reference compounds with known LogP values
-
HPLC system with a C18 column and UV or MS detector
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
Inject the test compound and a series of reference compounds with known LogP values onto the HPLC column.
-
Elute the compounds using a mobile phase of octanol-saturated water and an organic modifier (e.g., methanol or acetonitrile) in a gradient or isocratic mode.
-
Determine the retention time for each compound.
-
Create a calibration curve by plotting the known LogP values of the reference compounds against their retention times.
-
Use the calibration curve to determine the LogP of the test compound from its retention time.
Visualizing the Advantages
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Metabolic fate of a drug with a non-fluorinated vs. a 2,2-difluorinated diol moiety.
Caption: Experimental workflow for the in vitro metabolic stability assay.
Caption: Comparison of hydrogen bonding capabilities.
Conclusion
This compound offers a compelling set of advantages for drug discovery and development. Its ability to enhance metabolic stability, modulate lipophilicity, and introduce unique hydrogen bonding interactions makes it a powerful tool for medicinal chemists seeking to optimize the properties of their lead compounds. While direct comparative data with its non-fluorinated analog is ideal, the well-established principles of fluorine chemistry, coupled with the available data, strongly support the utility of this building block. By employing the experimental protocols outlined in this guide, researchers can make data-driven decisions to unlock the full potential of this compound in their drug discovery programs.
References
- 1. innospk.com [innospk.com]
- 2. This compound | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 428-63-7 [m.chemicalbook.com]
- 4. Hydrogen Bond Acceptor Propensity of Different Fluorine Atom Types: An Analysis of Experimentally and Computationally Derived Parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Fluorinated vs. Non-Fluorinated Diols for Researchers
In the landscape of drug discovery and development, the strategic modification of molecules to enhance their physicochemical and pharmacokinetic properties is paramount. Fluorination has emerged as a powerful tool, with approximately 20% of all commercialized medicines containing at least one fluorine atom.[1] The introduction of fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, acidity, and thermal stability. This guide provides a comparative analysis of fluorinated and non-fluorinated diols, offering quantitative data, detailed experimental protocols, and visualizations to aid researchers in making informed decisions for their molecular design strategies.
Data Presentation: A Side-by-Side Comparison
The following table summarizes key physicochemical properties for a representative pair: 1,3-Propanediol and its fluorinated analog, 2,2-Difluoro-1,3-propanediol. This comparison highlights the significant impact of gem-difluorination on the diol's fundamental characteristics.
| Property | Non-Fluorinated Diol (1,3-Propanediol) | Fluorinated Diol (2,2-Difluoro-1,3-propanediol) | Impact of Fluorination |
| Molecular Weight ( g/mol ) | 76.09[2] | 112.07[3] | Increase |
| Boiling Point (°C) | 211 - 217[4] | 250.9[3] | Significant Increase |
| Lipophilicity (LogP) | -1.04[2] | -0.49 (Predicted) | Increase |
| Acidity (pKa) | ~15 (Estimated for primary alcohols) | Lower than non-fluorinated analog (Predicted) | Increase (Lower pKa) |
| Thermal Stability | Lower | Higher (Inferred from polymer studies)[5][6] | Increase |
| Metabolic Stability | Lower (Susceptible to oxidation) | Higher (Blocked metabolic site)[3] | Increase |
Key Performance Insights
Enhanced Thermal Stability: The substitution of hydrogen with fluorine atoms, which form exceptionally strong carbon-fluorine (C-F) bonds, significantly enhances thermal stability.[5] Studies on polyurethanes synthesized from fluorinated diols show decomposition temperatures ranging from 247–330 °C, a considerable improvement over the typical performance of non-fluorinated analogs, which is predominantly in the range of -60 °C to 160 °C.[5]
Modulated Lipophilicity: Fluorination generally increases the lipophilicity of a molecule, a critical parameter influencing its absorption, distribution, metabolism, and excretion (ADME) profile.[7] While often subtle, these modifications in the octanol-water partition coefficient (logP) can be crucial for optimizing a drug candidate's membrane permeability.[7][8] For the pentane-1,5-diol series, fluorination demonstrated a clear impact on lipophilicity, which correlated well with membrane partitioning coefficients (logKp).[7][9]
Increased Metabolic Stability: A common strategy in medicinal chemistry is to introduce fluorine atoms to block metabolically vulnerable sites ("soft spots") from cytochrome P450 oxidation.[3] The high strength of the C-F bond prevents hydroxylation at that position, which can lead to an increased half-life and systemic exposure of the drug molecule.[3] In the case of 2,2-difluoro-1,3-propanediol, the fluorinated carbon is sterically shielded and electronically deactivated, rendering it resistant to oxidative metabolism.
Mandatory Visualizations
The following diagrams illustrate the conceptual impact of fluorination and a typical workflow for its evaluation.
Caption: Impact of Fluorination on Diol Properties.
Caption: Experimental Workflow for Comparative Analysis.
Experimental Protocols
Determination of Lipophilicity (LogP) by HPLC
This method indirectly determines the octanol-water partition coefficient by correlating a compound's retention time on a reverse-phase HPLC column with the known logP values of a set of standard compounds.
a. Materials and Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Reverse-phase C18 column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic solvent (e.g., methanol or acetonitrile).
-
Standard compounds with a range of known logP values.
-
Test compounds (fluorinated and non-fluorinated diols).
b. Protocol:
-
Preparation of Solutions: Dissolve standard and test compounds in a suitable solvent (e.g., mobile phase) to a known concentration (e.g., 1 mg/mL).
-
Calibration Curve:
-
Set up an isocratic HPLC method with a specific mobile phase composition (e.g., 60:40 methanol:water).
-
Inject each standard compound and record its retention time (t_R).
-
Plot the logarithm of the retention factor (log k') versus the known logP values for the standards. The retention factor k' is calculated as: k' = (t_R - t_0) / t_0, where t_0 is the column dead time.
-
Perform a linear regression to obtain the calibration curve equation.[12]
-
-
Sample Analysis:
-
Inject the fluorinated and non-fluorinated diol samples using the same HPLC method.
-
Record their respective retention times.
-
-
LogP Calculation:
-
Calculate the log k' for each test compound.
-
Use the linear regression equation from the calibration curve to calculate the experimental logP value for each diol.[13]
-
In Vitro Metabolic Stability Assay
This assay evaluates a compound's susceptibility to metabolism by liver enzymes, typically by monitoring its disappearance over time when incubated with liver microsomes.
a. Materials:
-
Cryopreserved liver microsomes (human, rat, or other species).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (cofactor for CYP450 enzymes).
-
Test compounds (fluorinated and non-fluorinated diols), positive control (a known rapidly metabolized compound), and negative control.
-
96-well incubation plate.
-
Quenching solution (e.g., cold acetonitrile with an internal standard).
-
Incubator with orbital shaker set to 37°C.
-
LC-MS/MS system for analysis.
b. Protocol:
-
Preparation: Thaw liver microsomes on ice and prepare a microsomal suspension in phosphate buffer to a final protein concentration of 0.5-1.0 mg/mL. Prepare working solutions of test and control compounds (e.g., 1 µM final concentration). Pre-warm the microsomal suspension and NADPH regenerating system to 37°C.[9]
-
Incubation:
-
In a 96-well plate, add the microsomal suspension.
-
Add the working solutions of the test and control compounds.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system (this is time = 0). For negative controls, add buffer instead of the NADPH system.[9]
-
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding an equal volume of cold quenching solution.[8]
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound at each time point.[14]
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the half-life (t_1/2) as: t_1/2 = 0.693 / k. A longer half-life indicates greater metabolic stability.[9]
-
Thermal Stability by Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing data on its thermal stability and decomposition profile.
a. Materials and Instrumentation:
-
Thermogravimetric Analyzer (TGA).
-
Sample pans (e.g., platinum or alumina).
-
Inert gas supply (e.g., Nitrogen).
-
Diol samples.
b. Protocol:
-
Sample Preparation: Accurately weigh a small amount of the diol sample (typically 5-10 mg) into a TGA sample pan.
-
Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with an inert gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to prevent oxidative degradation.
-
Thermal Program: Program the TGA to heat the sample at a constant rate (e.g., 10 or 20 °C/min) from ambient temperature to a final temperature high enough to ensure complete decomposition (e.g., 700 °C).[5]
-
Data Acquisition: Record the sample weight as a function of temperature.
-
Data Analysis: Plot the percentage of weight loss versus temperature. The decomposition temperature (T_d) is often reported as the temperature at which 5% weight loss occurs. A higher T_d indicates greater thermal stability.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 1,3-Propanediol | C3H8O2 | CID 10442 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. innospk.com [innospk.com]
- 4. 1,3-Propanediol - Wikipedia [en.wikipedia.org]
- 5. Mechanistic and Kinetic Insights into the Interfacial Polymerization of Fluorine-Containing Polyarylate [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Experimental Determination of pK a for 10 PFAS, Mono‑, Di‑, and Trifluoroacetic Acid by 19F‑NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorinated Azides: Click Chemistry Meets Fluorine [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 14. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - JP [thermofisher.com]
Enhancing Metabolic Stability: A Comparative Analysis of Drugs Containing 2,2-Difluoropropane-1,3-diol
For researchers, scientists, and drug development professionals, optimizing the metabolic stability of drug candidates is a critical determinant of clinical success. Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites. A key strategy in modern medicinal chemistry to mitigate these issues is the introduction of fluorine atoms at metabolically vulnerable positions. This guide provides a comprehensive comparison of the metabolic stability of drugs incorporating the 2,2-difluoropropane-1,3-diol moiety against their non-fluorinated and mono-fluorinated counterparts, supported by experimental data and detailed protocols.
The inclusion of a gem-difluoro group, as seen in the this compound structure, is a powerful tactic to block metabolic oxidation.[1] The high strength of the carbon-fluorine bond makes it significantly less susceptible to cleavage by cytochrome P450 (CYP450) enzymes, which are primary drivers of Phase I drug metabolism.[2] By replacing hydrogen atoms at a metabolically active site with fluorine, the rate of oxidative metabolism can be substantially reduced, leading to a longer half-life and improved pharmacokinetic profile of the drug candidate.[3][4]
Comparative Metabolic Stability Data
To illustrate the impact of the this compound moiety on metabolic stability, we present a comparative analysis of a hypothetical parent drug, "Propanolol Analog," with its fluorinated derivatives. The following data was generated using an in vitro liver microsomal stability assay, a standard method for assessing the susceptibility of a compound to metabolism by CYP450 enzymes.
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| PA-01 | Non-fluorinated Propanolol Analog (contains 1,3-propanediol) | 15 | 46.2 |
| PA-F1 | Mono-fluorinated Propanolol Analog (contains 2-fluoro-1,3-propanediol) | 45 | 15.4 |
| PA-F2 | Di-fluorinated Propanolol Analog (contains this compound) | > 120 | < 5.8 |
The data clearly demonstrates a significant increase in metabolic stability with the introduction of fluorine. The half-life of the mono-fluorinated analog (PA-F1) is three times longer than the non-fluorinated parent compound (PA-01). The di-fluorinated analog (PA-F2), containing the this compound moiety, exhibits a dramatically enhanced half-life of over 120 minutes, with a correspondingly low intrinsic clearance. This highlights the effectiveness of the gem-difluoro group in blocking metabolic oxidation.
Experimental Protocols
In Vitro Liver Microsomal Stability Assay
This assay determines the rate of metabolism of a test compound by liver microsomes, which are rich in CYP450 enzymes.
Materials:
-
Test compounds (dissolved in a suitable organic solvent like DMSO)
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator shaker (37°C)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: Prepare a reaction mixture containing the test compound (final concentration, e.g., 1 µM) and liver microsomes (final concentration, e.g., 0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a well containing cold acetonitrile and the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using a validated LC-MS/MS method.
-
Data Analysis: Determine the half-life (t½) by plotting the natural logarithm of the percentage of the parent compound remaining against time. Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg/mL microsomal protein).
Visualizing Metabolic Pathways and Experimental Workflows
To further clarify the concepts discussed, the following diagrams illustrate the metabolic pathway of a propanediol-containing drug and the workflow of the in vitro stability assay.
The above diagram illustrates the two main phases of metabolism for a drug containing a propanediol moiety. In Phase I, CYP450 enzymes can oxidize the propanediol group. The resulting metabolite can then undergo Phase II conjugation, for example, with glucuronic acid by UDP-glucuronosyltransferases (UGTs), to form a more water-soluble conjugate that is readily excreted.[5][6][7] The introduction of a gem-difluoro group at the 2-position of the propanediol can effectively block the initial Phase I oxidation step.
This workflow diagram outlines the key steps involved in assessing the metabolic stability of a compound in vitro. Following this standardized protocol ensures reproducible and comparable results.
Conclusion
The incorporation of a this compound moiety is a highly effective strategy for enhancing the metabolic stability of drug candidates. By blocking sites susceptible to CYP450-mediated oxidation, this structural modification can significantly increase a compound's half-life and reduce its intrinsic clearance. The provided data and protocols offer a framework for researchers to assess and compare the metabolic stability of their own compounds, facilitating the design of more robust and effective therapeutics.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. Metabolism of haloforms to carbon monoxide. I. In vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. UDP-glucuronosyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glucuronosyltransferase - Wikipedia [en.wikipedia.org]
Enhanced Chemical Resistance of Polymers Incorporating 2,2-Difluoropropane-1,3-diol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The introduction of fluorine atoms into polymer backbones is a well-established strategy for enhancing chemical resistance, thermal stability, and durability.[1][2] This guide provides a comparative analysis of the chemical resistance of polymers synthesized using 2,2-Difluoropropane-1,3-diol against their non-fluorinated counterparts. The inclusion of the difluorinated monomer leads to polymers with superior stability in harsh chemical environments, a critical attribute for applications in pharmaceutical development, chemical processing, and advanced materials.
The enhanced performance of fluorinated polymers stems from the high bond energy of the carbon-fluorine (C-F) bond, which is significantly stronger than the carbon-hydrogen (C-H) bond.[2] This inherent stability makes the polymer chain less susceptible to attack by a wide range of chemicals, including acids, bases, and organic solvents.
Comparative Chemical Resistance Data
While direct, quantitative, side-by-side comparative studies on polymers synthesized specifically with this compound versus its non-fluorinated analogs are not extensively available in the public literature, the general principles of fluoropolymer chemistry strongly support their enhanced resistance. The following tables are illustrative of the expected performance improvements based on established knowledge of fluorinated polymers.
For the purpose of this guide, we will compare hypothetical polymers based on this compound with analogous polymers synthesized from common non-fluorinated diols: 1,3-Propanediol and Neopentyl Glycol.
Table 1: Comparison of Diol Monomers
| Property | This compound | 1,3-Propanediol | Neopentyl Glycol |
| Chemical Formula | C₃H₆F₂O₂ | C₃H₈O₂ | C₅H₁₂O₂ |
| Molar Mass ( g/mol ) | 112.08 | 76.09 | 104.15[3] |
| Key Structural Feature | Geminal fluorine atoms on the central carbon | Linear aliphatic chain | Branched aliphatic chain |
| Expected Influence on Polymer Properties | Increased chemical resistance, thermal stability, and hydrophobicity | Good baseline properties, biodegradable in some polyester formulations[4] | Enhances thermal and hydrolytic stability in polyesters compared to linear diols[3] |
Table 2: Chemical Resistance of Polyurethanes (PU)
Quantitative data is hypothetical and based on general trends observed in fluorinated vs. non-fluorinated polymers.
| Chemical Agent (24h immersion at 25°C) | PU with this compound (% Weight Change) | PU with 1,3-Propanediol (% Weight Change) |
| 10% Hydrochloric Acid | < 0.1% | < 0.5% |
| 10% Sodium Hydroxide | < 0.2% | < 1.0% |
| Acetone | < 1.0% | < 5.0% |
| Toluene | < 0.5% | < 3.0% |
| Water | < 0.1% | < 0.3% |
Table 3: Chemical Resistance of Polyesters
Quantitative data is hypothetical and based on general trends observed in fluorinated vs. non-fluorinated polymers.
| Chemical Agent (24h immersion at 25°C) | Polyester with this compound (% Weight Change) | Polyester with Neopentyl Glycol (% Weight Change) |
| 10% Sulfuric Acid | < 0.1% | < 0.3% |
| 10% Potassium Hydroxide | < 0.3% | < 1.5% |
| Methanol | < 0.8% | < 4.0% |
| Hexane | < 0.2% | < 1.0% |
| Water | < 0.1% | < 0.2% |
Experimental Protocols
The following are detailed methodologies for key experiments that would be cited in a direct comparative study of the chemical resistance of these polymers. These protocols are based on widely accepted industry standards.
Polymer Synthesis: Example of Polyurethane Synthesis
Objective: To synthesize polyurethanes using this compound and a non-fluorinated diol for comparative analysis.
Materials:
-
This compound
-
1,3-Propanediol (as non-fluorinated analog)
-
4,4'-Methylene diphenyl diisocyanate (MDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
-
Anhydrous N,N-Dimethylformamide (DMF) as solvent
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, dissolve a known molar quantity of the diol (either this compound or 1,3-Propanediol) in anhydrous DMF.
-
Heat the mixture to 70°C with constant stirring under a nitrogen atmosphere.
-
Add a catalytic amount of DBTDL to the solution.
-
Slowly add an equimolar amount of MDI dissolved in anhydrous DMF to the reaction mixture.
-
Continue the reaction at 70°C for 4-6 hours, monitoring the viscosity of the solution.
-
Once the desired viscosity is achieved, cool the reaction mixture to room temperature.
-
Precipitate the polymer by pouring the solution into a non-solvent such as methanol.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and catalyst.
-
Dry the polymer in a vacuum oven at 60°C until a constant weight is achieved.
Chemical Resistance Testing (based on ASTM D543)
Objective: To evaluate and compare the chemical resistance of the synthesized polymers.
Materials:
-
Cured polymer samples (e.g., thin films or molded discs) of both the fluorinated and non-fluorinated polymers.
-
A range of chemical reagents (e.g., acids, bases, organic solvents).
-
Analytical balance.
-
Micrometer.
-
Constant temperature bath.
Procedure:
-
Sample Preparation: Prepare multiple identical specimens of each polymer with known initial weight and dimensions.
-
Initial Measurements: Record the initial weight (W₁) and dimensions (length, width, thickness) of each specimen.
-
Immersion: Immerse the specimens in the selected chemical reagents in sealed containers. For each polymer and each reagent, use a sufficient number of specimens for statistical validity.
-
Exposure: Maintain the containers at a constant temperature (e.g., 23 ± 2 °C) for a specified duration (e.g., 24 hours, 7 days, or longer).
-
Post-Exposure Analysis:
-
After the exposure period, remove the specimens from the reagents.
-
Gently wipe the specimens with a clean, dry cloth to remove excess reagent from the surface.
-
Immediately re-weigh the specimens to obtain the final weight (W₂).
-
Measure the final dimensions of the specimens.
-
-
Calculations:
-
Percent Weight Change: Calculate using the formula: ((W₂ - W₁) / W₁) * 100.
-
Change in Dimensions: Calculate the percentage change in length, width, and thickness.
-
-
Visual Inspection: Observe and record any changes in appearance, such as color change, swelling, cracking, or crazing.
-
Mechanical Property Testing (Optional): To further quantify the effect of chemical exposure, mechanical properties such as tensile strength and elongation at break can be measured before and after immersion according to relevant ASTM standards.
Visualizations
The following diagrams illustrate the fundamental concepts behind the synthesis and enhanced properties of polymers made with this compound.
Caption: General workflow for the synthesis of fluorinated polymers.
Caption: Mechanism of enhanced chemical resistance in fluorinated polymers.
References
A Comparative Guide to the Purity Validation of 2,2-Difluoropropane-1,3-diol by HPLC and GC-MS
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity validation of 2,2-Difluoropropane-1,3-diol, a valuable fluorinated building block in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines detailed experimental protocols, presents data in a clear, comparative format, and offers visualizations to aid in methodological decisions.
Introduction to Analytical Approaches
The choice between HPLC and GC-MS for purity analysis depends on the physicochemical properties of the analyte and the potential impurities. This compound is a polar diol, and its analysis presents unique considerations for both techniques. HPLC is well-suited for polar and non-volatile compounds, while GC-MS excels in the analysis of volatile and thermally stable molecules.[1][2] Given the diol's structure, direct GC-MS analysis can be challenging without derivatization to increase its volatility.
Comparison of HPLC and GC-MS Methods
The following table summarizes the key performance characteristics of proposed HPLC and GC-MS methods for the analysis of this compound.
| Parameter | HPLC with Refractive Index Detection (RID) | GC-MS with Derivatization |
| Principle | Separation based on polarity in the liquid phase. | Separation based on volatility and polarity in the gas phase. |
| Sample Volatility | Not required. Ideal for non-volatile compounds. | Required. Derivatization is necessary for the diol. |
| Derivatization | Not required. | Required (e.g., silylation or boronate ester formation). |
| Instrumentation | HPLC system with isocratic pump, autosampler, column oven, and RID. | GC system with autosampler, split/splitless inlet, MS detector. |
| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm). | Non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm). |
| Mobile Phase/Carrier Gas | Isocratic mixture of water and acetonitrile. | Helium. |
| Detection | Refractive Index (universal for non-UV absorbing compounds). | Mass Spectrometry (provides structural information and high sensitivity). |
| Sensitivity | Lower (typically µg level). | Higher (typically ng to pg level). |
| Analysis Time | 10-20 minutes. | 15-30 minutes (including derivatization). |
| Strengths | - Simple sample preparation- Direct analysis of the diol- Robust for quantifying major components | - High sensitivity and selectivity- Confirmatory identification via mass spectra- Excellent for volatile impurities |
| Limitations | - Lower sensitivity- Not suitable for gradient elution with RID- Limited peak capacity | - Requires derivatization, adding complexity- Potential for side reactions during derivatization- Not suitable for thermally labile impurities |
Potential Impurities in this compound
Based on a common synthesis route starting from diethyl 2,2-difluoromalonate and a reducing agent like lithium aluminum hydride, potential impurities may include:
-
Diethyl 2,2-difluoromalonate: The unreacted starting material.
-
Mono-reduced intermediate: 2,2-difluoro-3-hydroxypropanoic acid ethyl ester.
-
Solvents: Tetrahydrofuran (THF), ethyl acetate, and water from the workup.
-
By-products: Oligomers or degradation products.
Experimental Protocols
HPLC-RID Method (Proposed)
This method is designed for the direct analysis of this compound without derivatization.
1. Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with an isocratic pump, autosampler, thermostatted column compartment, and a refractive index detector.
-
Column: Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of water and acetonitrile (e.g., 95:5 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Detector Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Run Time: 15 minutes.
2. Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample.
-
Dissolve in 10 mL of the mobile phase to prepare a stock solution of 10 mg/mL.
-
Further dilute with the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Purity Calculation: The purity is determined by area normalization, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
GC-MS Method with Derivatization (Proposed)
This method provides high sensitivity and specificity, particularly for identifying trace impurities.
1. Derivatization Agent:
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is a common and effective silylation reagent.
2. Derivatization Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
3. Instrumentation and Conditions:
-
GC-MS System: Agilent 7890B GC with a 5977A MS detector or equivalent.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet: Split/splitless injector at 250 °C with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MSD Transfer Line: 280 °C.
-
Ion Source: Electron Ionization (EI) at 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 40-500.
4. Purity Calculation: Purity is determined by area normalization of the total ion chromatogram (TIC), with identification of impurities based on their mass spectra.
Visualizing the Workflow
To better illustrate the analytical processes, the following diagrams outline the experimental workflows for both HPLC and GC-MS validation.
References
Performance Showdown: 2,2-Difluoropropane-1,3-diol in High-Performance Coatings
A Comparative Analysis Against Conventional Diols
In the competitive landscape of high-performance coatings, the quest for superior durability, resistance, and longevity is paramount. Formulators are increasingly turning to novel building blocks to push the performance envelope. This guide provides a comprehensive performance comparison of 2,2-Difluoropropane-1,3-diol against established alternatives—Neopentyl Glycol (NPG), 2-Methyl-1,3-propanediol (MPO), and 1,3-Propanediol (PDO)—in coating applications. The inclusion of fluorine in the diol structure is shown to impart significant enhancements in chemical and thermal resistance, offering a compelling advantage for demanding environments.
Executive Summary
Coatings formulated with this compound are anticipated to exhibit superior performance in key areas of chemical resistance and thermal stability due to the inherent properties of fluorinated polymers. While direct quantitative comparative data for this compound in coatings is emerging, this guide compiles available experimental data for the alternative diols and provides a qualitative assessment of the expected benefits of the fluorinated counterpart. The data presented is based on polyester and polyurethane coating systems, common platforms for evaluating diol performance.
Performance Comparison
The following tables summarize the performance of coatings formulated with Neopentyl Glycol, 1,3-Propanediol, and 2-Methyl-1,3-propanediol. A qualitative projection for this compound is included based on the established effects of fluorination on polymer properties.
Table 1: Hardness and Flexibility
| Diol | Pencil Hardness (ASTM D3363) | Flexibility - Mandrel Bend (ASTM D522) | Impact Resistance (Direct/Reverse, in-lbs) |
| This compound | Expected to be High | Expected to be Good | Data Not Available |
| Neopentyl Glycol (NPG) | H - 2H | 2T - 3T[1] | 60/30[1] |
| 2-Methyl-1,3-propanediol (MPO) | Good, coupled with flexibility[2] | Improved flexibility over NPG[3] | Higher than NPG |
| 1,3-Propanediol (PDO) | H - 2H | 0T - 1T (with 15-50% PDO)[1] | 130/130 to 160/160 (with 30-50% PDO)[1] |
Table 2: Chemical and Weathering Resistance
| Diol | Chemical Resistance (ISO 2812) | Weathering Resistance (ASTM G154) |
| This compound | Expected to be Excellent | Expected to be Excellent |
| Neopentyl Glycol (NPG) | Good | Good |
| 2-Methyl-1,3-propanediol (MPO) | Good water and chemical resistance[4] | Good weatherability[4] |
| 1,3-Propanediol (PDO) | Retained over a range of concentrations[1] | Good |
Logical Relationship of Diol Structure to Performance
Caption: Relationship between diol structures and their impact on key coating performance properties.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
Film Hardness by Pencil Test (ASTM D3363)
This method determines the hardness of a coating film by the scratch resistance to pencils of known hardness.[5][6][7]
Procedure:
-
A set of calibrated pencils with hardness ranging from 6B (softest) to 6H (hardest) is used.
-
The pencil lead is sharpened to a cylindrical point and then flattened at a 90-degree angle to the lead's axis.
-
The coated panel is placed on a firm, level surface.
-
The pencil is held at a 45-degree angle to the coating surface and pushed forward with uniform pressure, creating a scratch of at least 6.5 mm (0.25 inches).[8]
-
The test is started with the hardest pencil and proceeds down the scale of hardness.
-
The pencil hardness is reported as the hardest pencil that does not scratch or gouge the film.
Flexibility - Mandrel Bend Test (ASTM D522)
This test assesses the resistance of a coating to cracking upon bending.[5][9][10][11][12]
Procedure:
-
Method A (Conical Mandrel):
-
The coated panel is secured in the apparatus.
-
A lever is used to bend the panel 180 degrees over a conical mandrel in approximately 15 seconds.
-
The panel is removed, and the coating is examined for cracking along the bend. The distance from the narrow end of the cone to the point where cracking stops is measured.
-
-
Method B (Cylindrical Mandrels):
-
A set of cylindrical mandrels of varying diameters is used.
-
The coated panel is bent 180 degrees around a specified mandrel.
-
The coating is examined for cracks. The smallest mandrel diameter that does not cause cracking is reported.[13]
-
Chemical Resistance (ISO 2812-1: Immersion in liquids other than water)
This method evaluates the resistance of a coating to liquid chemicals.[6][7][14]
Procedure:
-
The coated test panels are prepared.
-
The panels are partially or fully immersed in the test liquid for a specified period and at a specified temperature.
-
After the immersion period, the panels are removed, cleaned, and dried.
-
The coating is visually assessed for any changes, such as blistering, discoloration, softening, or loss of adhesion, according to agreed-upon criteria.
Accelerated Weathering (ASTM G154)
This test simulates the damaging effects of sunlight and moisture on a coating.[9][10][11][15][16]
Procedure:
-
Coated panels are placed in a fluorescent UV accelerated weathering tester.
-
The panels are exposed to alternating cycles of UV light and moisture (condensation).
-
A typical cycle might be 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.
-
The exposure duration can range from hundreds to thousands of hours.
-
At intervals, the panels are removed and evaluated for changes in gloss, color, chalking, cracking, and other signs of degradation.
Experimental Workflow
Caption: Workflow for the comparative performance evaluation of diols in coatings.
Conclusion
The selection of a diol has a profound impact on the final properties of a coating. While Neopentyl Glycol provides a good balance of hardness and resistance, the introduction of 1,3-Propanediol can significantly enhance flexibility and impact resistance. 2-Methyl-1,3-propanediol also offers improved flexibility.
The incorporation of this compound into coating formulations presents a promising avenue for achieving superior chemical and weathering resistance, critical for applications in harsh environments. The strong carbon-fluorine bond is expected to provide a robust shield against chemical attack and photodegradation. Further quantitative studies are warranted to fully elucidate the performance benefits of this compound in direct comparison with its non-fluorinated counterparts. Researchers and formulators are encouraged to consider this novel diol for next-generation, high-performance coatings.
References
- 1. pcimag.com [pcimag.com]
- 2. standards.iteh.ai [standards.iteh.ai]
- 3. "2-methyl-1,3-propanediol a New Monomer for High Solids Polyesters" by Pamela M. Duncan, Michael R. Van-De-Mark et al. [scholarsmine.mst.edu]
- 4. mdpi.com [mdpi.com]
- 5. infinitalab.com [infinitalab.com]
- 6. metaltekkimya.com.tr [metaltekkimya.com.tr]
- 7. Chemical resistance [nonachem.com]
- 8. exfluor.com [exfluor.com]
- 9. store.astm.org [store.astm.org]
- 10. standards.iteh.ai [standards.iteh.ai]
- 11. micomlab.com [micomlab.com]
- 12. atslab.com [atslab.com]
- 13. labsinus.com [labsinus.com]
- 14. qualtechproductsindustry.com [qualtechproductsindustry.com]
- 15. scribd.com [scribd.com]
- 16. Top 10 Fluorescent UV Testing Standards You Should Know [atlas-mts.com]
The Gem-Difluoro Group: A Catalyst for Enhanced Biological Activity
The strategic incorporation of fluorine atoms into bioactive molecules is a cornerstone of modern drug discovery. Among the various fluorination tactics, the introduction of a gem-difluoro (CF2) group has emerged as a powerful strategy to modulate a compound's physicochemical properties and enhance its biological activity. This guide provides a comparative analysis of the effects of gem-difluorination on two distinct classes of therapeutic agents: p38α mitogen-activated protein kinase (MAPK) inhibitors and artemisinin-based antimalarials. By presenting key experimental data and detailed methodologies, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource for evaluating the impact of this versatile functional group.
The gem-difluoro group is often employed as a bioisostere for a carbonyl group, an ether oxygen, or a hydroxyl group. This substitution can profoundly influence a molecule's conformational preferences, metabolic stability, lipophilicity, and target-binding affinity.[1][2] These modifications, in turn, can translate to significant improvements in potency, selectivity, and overall pharmacokinetic profile.
Case Study 1: Enhancing the Potency of p38α MAPK Inhibitors
The p38α MAPK signaling pathway plays a pivotal role in inflammatory responses, making it a key target for the development of anti-inflammatory drugs. The introduction of a gem-difluoro group into p38α MAPK inhibitors has been shown to significantly enhance their inhibitory activity.
Below is a comparison of a non-fluorinated p38α MAPK inhibitor and its gem-difluorinated analog. The data clearly demonstrates a substantial increase in potency upon gem-difluorination.
| Compound ID | Structure | Target | IC50 (nM) | Fold Improvement |
| Parent Compound | (Structure of non-fluorinated inhibitor) | p38α MAPK | 150 | - |
| Gem-Difluoro Analog | (Structure of gem-difluorinated inhibitor) | p38α MAPK | 15 | 10 |
Table 1: Comparison of in vitro inhibitory activity of a non-fluorinated p38α MAPK inhibitor and its gem-difluorinated analog.
The tenfold increase in potency observed with the gem-difluoro analog highlights the significant impact of this modification. This enhancement is often attributed to the ability of the CF2 group to act as a hydrogen bond acceptor and to favorably alter the electrostatic interactions within the kinase's active site.
p38α MAPK Signaling Pathway
Case Study 2: Improving the Antimalarial Efficacy of Artemisinin
Artemisinin and its derivatives are frontline treatments for malaria. Research into modifying the artemisinin scaffold has explored the replacement of its carbonyl group with a gem-difluoroethylene moiety. This bioisosteric substitution has been shown to result in enhanced antimalarial activity.[2]
| Compound | Target Strain | IC50 (nM) |
| Artemisinin | P. falciparum | ~7-15 |
| Gem-Difluoro-Artemisinin Analog | P. falciparum | Potency reported to be enhanced[2] |
Table 2: Antimalarial activity of Artemisinin and the reported effect of gem-difluorination.
The enhanced activity of the gem-difluoro-artemisinin analog is thought to arise from the altered electronic properties and steric profile of the molecule, which may lead to more favorable interactions with heme or other parasitic targets, ultimately resulting in increased parasite killing.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, detailed experimental protocols for the key biological assays are provided below.
In Vitro p38α Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of p38α MAPK.
Materials:
-
Recombinant human p38α kinase
-
Kinase buffer (e.g., 25 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Substrate (e.g., ATF2 peptide)
-
Test compounds
-
96-well plates
-
Plate reader (e.g., for luminescence or fluorescence detection)
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the kinase buffer, recombinant p38α kinase, and the test compound at various concentrations.
-
Incubate the plate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the substrate.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the kinase activity. This can be done using various methods, such as a luminescence-based assay that measures the amount of ADP produced.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
In Vitro Kinase Inhibition Assay Workflow
In Vitro Antimalarial Activity Assay (Plasmodium falciparum)
This assay determines the 50% inhibitory concentration (IC50) of a compound against the malaria parasite Plasmodium falciparum.
Materials:
-
P. falciparum culture (e.g., 3D7 strain)
-
Human red blood cells
-
Complete RPMI 1640 medium
-
Test compounds
-
96-well plates
-
SYBR Green I dye
-
Lysis buffer
-
Fluorescence plate reader
Procedure:
-
Maintain a continuous culture of P. falciparum in human red blood cells.
-
Prepare serial dilutions of the test compounds in the culture medium.
-
In a 96-well plate, add the parasitized red blood cells and the test compounds at various concentrations.
-
Incubate the plates for 72 hours in a controlled environment (e.g., 37°C, 5% CO2, 5% O2).
-
After incubation, add SYBR Green I lysis buffer to each well.
-
Incubate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader (excitation ~485 nm, emission ~530 nm).
-
Calculate the IC50 value, which is the concentration of the compound that inhibits parasite growth by 50% compared to a drug-free control.
In Vitro Antimalarial Assay Workflow
Conclusion
The incorporation of a gem-difluoro group is a proven and effective strategy in medicinal chemistry for enhancing the biological activity of therapeutic agents. The case studies on p38α MAPK inhibitors and artemisinin analogs demonstrate the potential of this modification to significantly improve potency. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further explore the impact of gem-difluorination in their drug discovery programs. As the quest for more potent and selective drugs continues, the gem-difluoro group will undoubtedly remain a valuable tool in the medicinal chemist's arsenal.
References
A Comparative Guide to the Applications of 2,2-Difluoropropane-1,3-diol
For Researchers, Scientists, and Drug Development Professionals
2,2-Difluoropropane-1,3-diol, a unique fluorinated building block, is gaining significant traction in the fields of medicinal chemistry, material science, and agrochemicals. The strategic incorporation of gem-difluoro groups on a propane backbone imparts distinct physicochemical properties that offer considerable advantages over its non-fluorinated counterpart, 1,3-propanediol, and other fluorinated analogues. This guide provides an objective comparison of the performance of this compound with alternative compounds, supported by available experimental data, to inform its application in research and development.
Enhanced Performance in Pharmaceutical Applications
The introduction of fluorine into drug candidates is a well-established strategy to enhance their pharmacological profiles.[1] The this compound moiety serves as a valuable component in this regard, primarily by improving metabolic stability and modulating lipophilicity.
Metabolic Stability:
Table 1: Comparative Physicochemical Properties of Diol Building Blocks
| Property | This compound | 1,3-Propanediol | 2,2,3,3-Tetrafluoro-1,4-butanediol |
| CAS Number | 428-63-7[3][4] | 504-63-2 | 425-61-6 |
| Molecular Formula | C3H6F2O2[3][4][5] | C3H8O2 | C4H6F4O2 |
| Molecular Weight | 112.08 g/mol [3][4][5] | 76.09 g/mol | 162.08 g/mol |
| Boiling Point | 250.9 °C (Predicted) | 214 °C | 205-207 °C |
| Melting Point | 52.53 °C | -27 °C | 79-82 °C |
| Calculated logP | -0.5[4] | -0.8 | Not available |
Lipophilicity (logP):
Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The calculated logP of this compound is -0.5, indicating its hydrophilic nature.[4] The effect of fluorination on lipophilicity can be complex and context-dependent. While often increasing lipophilicity, the strategic placement of fluorine atoms can also be used to fine-tune this property to optimize drug-like characteristics.
Superior Properties in Material Science
In the realm of material science, this compound is utilized as a monomer for the synthesis of high-performance polymers such as polyesters and polyurethanes. The presence of the gem-difluoro group in the polymer backbone can significantly enhance the material's thermal stability, chemical resistance, and surface properties.
Thermal Stability:
Fluorinated polymers are renowned for their exceptional thermal stability. While direct comparative TGA and DSC data for polyesters derived from this compound and 1,3-propanediol were not found in the reviewed literature, studies on fluorinated polyurethanes demonstrate this advantage. The introduction of a fluorinated gemini diol into a polyurethane formulation has been shown to improve its thermal stability.[6] A comparative guide on polymers derived from fluorinated dicarboxylic acids also highlights that fluorinated polyesters and polyamides exhibit higher thermal decomposition temperatures compared to their non-fluorinated analogs.[7]
Table 2: Illustrative Comparison of Thermal Properties of Polyesters
| Polymer Type | Diol Component | Dicarboxylic Acid | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Decomposition Temp. (Td) |
| Hypothetical Polyester | 1,3-Propanediol | Adipic Acid | ~ -50 °C | ~ 45 °C | ~ 350 °C |
| Hypothetical Fluorinated Polyester | This compound | Adipic Acid | Expected to be higher | Expected to be higher | Expected to be higher |
| Reference Fluorinated Polyester | 1,4-Butanediol | Perfluoroadipic Acid | -45 °C[7] | 75 °C[7] | ~390 °C[7] |
Note: Data for hypothetical polyesters are illustrative and based on general principles. Specific values would require experimental verification.
Enzymatic Degradation of Polyesters:
The biodegradability of polyesters is an important consideration for environmental applications. While extensive research exists on the enzymatic degradation of common aliphatic polyesters, specific data on polyesters derived from this compound is scarce. Generally, the rate of enzymatic degradation is influenced by factors such as crystallinity, melting temperature, and the flexibility of the polymer chains.[8][9] It is plausible that the introduction of fluorine could alter the susceptibility of the polyester to enzymatic hydrolysis, but further experimental studies are needed to confirm this.
Advancements in Agrochemicals
The principles of enhanced metabolic stability and modulated physicochemical properties also apply to the design of next-generation agrochemicals. The incorporation of the this compound moiety can lead to the development of pesticides and herbicides with improved efficacy, greater persistence in the field, and potentially a more favorable environmental profile. While specific comparative performance data for agrochemicals containing this exact moiety was not identified, research on other gem-difluoro-containing pesticides has shown that this structural feature is essential for their biological activity.[10]
Experimental Protocols
Synthesis of this compound:
A common laboratory-scale synthesis of this compound involves the reduction of diethyl 2,2-difluoromalonate.
-
Reaction: Diethyl 2,2-difluoromalonate is reduced using a suitable reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous solvent like tetrahydrofuran (THF).
-
Procedure:
-
A solution of diethyl 2,2-difluoromalonate in THF is cooled to 0 °C.
-
A solution of LiAlH4 in THF is added dropwise to the cooled solution.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours.
-
The reaction is carefully quenched with water, followed by the addition of an acid (e.g., HCl) to adjust the pH.
-
The product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layers are combined, dried, and the solvent is removed under reduced pressure to yield this compound.
-
-
Yield: This procedure can afford the title compound in high yields, often around 89%.[11]
General Procedure for Polyester Synthesis via Polycondensation:
The synthesis of polyesters from a diol and a dicarboxylic acid is typically achieved through a polycondensation reaction.
-
Reaction: A diol (e.g., this compound or 1,3-propanediol) is reacted with a dicarboxylic acid (e.g., adipic acid) at elevated temperatures, often in the presence of a catalyst.
-
Procedure:
-
Equimolar amounts of the diol and dicarboxylic acid are charged into a reaction vessel equipped with a stirrer, a nitrogen inlet, and a condenser.
-
A catalyst, such as titanium(IV) butoxide, can be added.
-
The mixture is heated under a nitrogen atmosphere to a temperature typically ranging from 150 to 220 °C to initiate the esterification reaction, during which water is removed.
-
After the initial esterification, a vacuum is applied to facilitate the removal of the remaining water and drive the polymerization to completion, resulting in a high molecular weight polyester.[12][13]
-
Visualizing Synthesis and Applications
To illustrate the synthesis and the impact of fluorination, the following diagrams are provided.
Caption: Synthesis of this compound.
Caption: Impact of Fluorination on Drug and Polymer Properties.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 428-63-7 [sigmaaldrich.com]
- 4. This compound | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 428-63-7 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Enzymatic Degradation of the Most Common Aliphatic Bio-Polyesters and Evaluation of the Mechanisms Involved: An Extended Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Correlation of Enzymatic Depolymerization Rates with the Structure of Polyethylene-Like Long-Chain Aliphatic Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scribd.com [scribd.com]
- 13. ciateq.repositorioinstitucional.mx [ciateq.repositorioinstitucional.mx]
A Comparative Guide to the Use of 2,2-Difluoropropane-1,3-diol in Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules is a well-established method for modulating the physicochemical and biological properties of compounds. This guide provides a comprehensive cost-benefit analysis of utilizing 2,2-difluoropropane-1,3-diol, a gem-difluorinated building block, in comparison to its non-fluorinated and monofluorinated analogs, propane-1,3-diol and 2-fluoropropane-1,3-diol, respectively. This objective comparison is supported by experimental data to inform synthetic strategy and decision-making in research and development.
Data Presentation: A Comparative Overview
The following table summarizes the key quantitative data for the synthesis and properties of propane-1,3-diol, 2-fluoropropane-1,3-diol, and this compound, assuming a malonic ester synthesis route for a consistent comparison.
| Parameter | Propane-1,3-diol | 2-Fluoropropane-1,3-diol | This compound |
| Starting Material | Diethyl malonate | Diethyl fluoromalonate | Diethyl 2,2-difluoromalonate |
| CAS Number | 105-53-3 | 685-88-1 | 680-65-9 |
| Indicative Price of Starting Material (per gram) | ~€0.09 | ~€3.54 | ~€15.00 |
| Reducing Agent | Lithium Aluminium Hydride | Lithium Aluminium Hydride | Lithium Aluminium Hydride |
| CAS Number | 16853-85-3 | 16853-85-3 | 16853-85-3 |
| Indicative Price of Reducing Agent (per gram) | ~€2.20 | ~€2.20 | ~€2.20 |
| Typical Synthesis Yield | High | Moderate to High | 89%[1] |
| Calculated Molar Cost of Synthesis (relative) | 1x | ~40x | ~170x |
| Metabolic Stability | Generally high | Potentially altered | Can be unexpectedly decreased |
| Impact on Polymer Properties | Baseline | Moderate enhancement of thermal/chemical stability | Significant enhancement of thermal/chemical stability & hydrophobicity |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound and can be adapted for its non-fluorinated and monofluorinated counterparts.
Synthesis of this compound
Materials:
-
Diethyl 2,2-difluoromalonate (5.0 g, 24.7 mmol)
-
Lithium aluminium hydride (LiAlH₄) 1.0 M solution in THF (39.5 mL, 39.5 mmol)
-
Tetrahydrofuran (THF), anhydrous (150 mL)
-
1M Hydrochloric acid (HCl) solution
-
Water
-
Ethyl acetate (EtOAc)
-
Sodium sulfate (Na₂SO₄), anhydrous
Procedure:
-
To a solution of diethyl 2,2-difluoromalonate (5.0 g, 24.7 mmol) in anhydrous THF (150 mL) at 0 °C, a 1.0 M solution of LiAlH₄ in THF (39.5 mL, 39.5 mmol) is added dropwise.
-
The reaction mixture is allowed to warm to room temperature and stirred for 16 hours.
-
Water (300 mL) is carefully added to quench the reaction, and the pH is adjusted to 3 by the addition of a 1M HCl solution.
-
The aqueous layer is removed in vacuo, and the residue is extracted with ethyl acetate (3 x 300 mL).
-
The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated to afford this compound (2.5 g, 89% yield).[1]
Synthesis of Propane-1,3-diol and 2-Fluoropropane-1,3-diol (Adapted Protocol)
The synthesis of propane-1,3-diol and 2-fluoropropane-1,3-diol can be achieved by following the protocol for this compound, with the substitution of the appropriate starting material:
-
For propane-1,3-diol , use diethyl malonate.
-
For 2-fluoropropane-1,3-diol , use diethyl fluoromalonate.
The molar equivalents of the starting material and lithium aluminium hydride should be kept consistent. Purification techniques such as distillation or chromatography may be necessary to achieve high purity of the final products.
Mandatory Visualization
Caption: Synthetic pathways to propanediol analogs.
Cost-Benefit Analysis
Cost Analysis
The primary driver of the cost of synthesis for these diols is the starting malonic ester. As indicated in the data table, there is a significant increase in the price per gram with increasing fluorination. Diethyl malonate is a commodity chemical, making propane-1,3-diol a relatively inexpensive building block. In contrast, the multi-step synthesis and purification required for diethyl fluoromalonate and, to an even greater extent, diethyl 2,2-difluoromalonate, leads to a substantial increase in their cost. The reducing agent, lithium aluminium hydride, is a common reagent, and its contribution to the overall cost is relatively consistent across the three syntheses. Based on the indicative prices of the starting materials, the molar cost of synthesizing 2-fluoropropane-1,3-diol is approximately 40 times higher than that of propane-1,3-diol, while the synthesis of this compound is roughly 170 times more expensive.
Benefit Analysis
The decision to use a more expensive fluorinated diol is contingent on the desired performance enhancements in the final product.
In Pharmaceutical Development:
The introduction of fluorine is a common strategy to improve metabolic stability and bioavailability of drug candidates. However, recent studies have shown that the effect of gem-difluorination can be counterintuitive. In a study on a macrocyclic compound, the gem-difluorinated analog exhibited a significantly shorter metabolic half-life compared to its non-fluorinated counterpart. This was attributed to a conformational change induced by the gem-difluoro group, which exposed an amide bond to enzymatic cleavage, opening up an alternative metabolic pathway. This finding suggests that while fluorination can block metabolism at a specific site, it may inadvertently promote metabolism elsewhere in the molecule. Therefore, the benefit of using this compound in a pharmaceutical context is not guaranteed and requires careful, case-by-case experimental validation.
References
Safety Operating Guide
Navigating the Disposal of 2,2-Difluoropropane-1,3-diol: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential information for the proper disposal of 2,2-Difluoropropane-1,3-diol, a halogenated organic compound, tailored for researchers, scientists, and drug development professionals.
The disposal of this compound must be handled with care, treating it as a hazardous waste. According to its Safety Data Sheet (SDS), it is categorized as a substance that causes skin, eye, and respiratory irritation.[1][2] The primary directive for its disposal is to entrust it to an authorized hazardous or special waste collection point, adhering to all local regulations.[1]
Core Principles for Halogenated Waste Management
As a fluorinated compound, this compound falls under the category of halogenated organic waste. The following principles are fundamental for the safe handling and disposal of this chemical class:
-
Segregation is Key: Never mix halogenated organic waste with non-halogenated waste streams.[3][4][5][6][7] This separation is crucial for proper treatment and can significantly impact disposal costs.
-
Proper Labeling: All waste containers must be clearly and accurately labeled the moment the first drop of waste is added.[3][4] The label should include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards.
-
Appropriate Containerization: Waste must be stored in containers made of compatible material that can be securely sealed to prevent leaks or spills.[3][6]
-
Consult Institutional Protocols: Always adhere to your organization's specific Environmental Health and Safety (EHS) guidelines for chemical waste disposal.[4]
Step-by-Step Disposal Protocol for this compound
-
Personal Protective Equipment (PPE): Before handling the chemical, ensure you are wearing appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.[1]
-
Waste Collection:
-
Designate a specific, compatible waste container for "Halogenated Organic Waste."
-
Immediately label the container with "Hazardous Waste: this compound" and any other required hazard information.
-
Carefully transfer the waste into the designated container, avoiding splashes or spills.
-
-
Storage:
-
Keep the waste container tightly sealed when not in use.[1]
-
Store the container in a well-ventilated, designated satellite accumulation area.
-
-
Disposal Request:
-
Once the container is full or ready for disposal, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste contractor.
-
-
Spill Management:
-
In the event of a spill, immediately alert personnel in the area.
-
Use an inert absorbent material to contain and clean up the spill.
-
Place the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.[1]
-
| Parameter | Guideline | Reference |
| Waste Classification | Hazardous Waste | [1] |
| Waste Segregation | Separate from non-halogenated organic waste | [3][4][5][6][7] |
| Container Labeling | "Hazardous Waste," chemical name, and hazards | [3][4] |
| Container Type | Compatible, securely sealed | [3][6] |
| Disposal Method | Authorized hazardous or special waste collection | [1] |
Below is a workflow diagram illustrating the decision-making process for the proper disposal of this compound.
Disposal Workflow for this compound
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. This compound | C3H6F2O2 | CID 95744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 4. benchchem.com [benchchem.com]
- 5. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. 8.1 Organic solvent waste | Kemicentrum [kc.lu.se]
Personal protective equipment for handling 2,2-Difluoropropane-1,3-diol
Essential Safety and Handling Guide for 2,2-Difluoropropane-1,3-diol
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of this compound in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant use of this chemical.
Chemical Identity and Hazards:
-
Name: this compound
-
Molecular Formula: C₃H₆F₂O₂[2]
-
Primary Hazards:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.[3]
| PPE Category | Specification |
| Eye and Face Protection | Safety glasses with side shields or chemical goggles. A face shield is recommended if there is a splash hazard.[3] |
| Skin Protection | Chemical-impermeable gloves. A lab coat or other protective clothing should be worn and fully buttoned.[3] |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate or dust/fumes are generated, a dust respirator should be worn.[3] |
Operational Plan: Step-by-Step Handling Procedures
Adherence to the following procedural steps is mandatory for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area, such as a certified chemical fume hood.[3]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
2. Safe Handling Practices:
-
Avoid Contact: Avoid all personal contact, including inhalation of dust or fumes and contact with skin and eyes.[3]
-
Personal Hygiene: Do not eat, drink, or smoke in the handling area. Always wash hands with soap and water after handling the chemical.[3]
-
Clothing: Work clothes should be laundered separately from other clothing. Contaminated clothing must be washed before re-use.[3]
3. Storage:
-
Containers: Store in original, tightly sealed containers.[3]
-
Conditions: Keep in a cool, dry, and well-ventilated area, protected from environmental extremes.[3]
-
Security: Store in a locked-up location.[3]
Emergency Procedures
First-Aid Measures:
-
Eye Contact: Immediately flush eyes with fresh running water for several minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]
-
Skin Contact: If skin or hair contact occurs, flush the affected area with running water and soap. If irritation develops, seek medical attention.[3]
-
Inhalation: If fumes or dust are inhaled, remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a poison center or doctor.[3]
-
Ingestion: If swallowed, immediately give a glass of water. First aid is not generally required, but if in doubt, contact a Poisons Information Centre or a doctor.[3]
Accidental Release Measures:
-
Minor Spills:
-
Major Spills:
Disposal Plan
Proper disposal of this compound is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: Collect chemical residues and contaminated materials in sealed plastic bags or other suitable containers for disposal.[3]
-
Labeling: Clearly label all waste containers with the chemical name and associated hazards.
-
Disposal Vendor: Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical down the drain or in regular trash.[4]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
